Fmoc-L-Glu(tBu)-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOBISMBRGYPCV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451961 | |
| Record name | Fmoc-L-Glu(tBu)-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104090-92-8 | |
| Record name | Fmoc-L-Glu(tBu)-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-L-Glu(tBu)-NH2 for Advanced Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise construction of peptides is paramount. The choice of building blocks dictates the success of a synthesis, influencing purity, yield, and ultimately, the biological activity of the final product. Among the vast arsenal of protected amino acids, Fmoc-L-Glu(tBu)-NH2 holds a specialized and critical role, particularly in the synthesis of peptides with a C-terminal glutamine residue. This guide provides a comprehensive technical overview of this compound, delving into its chemical properties, strategic applications in Solid-Phase Peptide Synthesis (SPPS), and expert insights into its practical use.
Core Characteristics of this compound
This compound is a derivative of the amino acid glutamic acid, engineered for seamless integration into the Fmoc/tBu orthogonal strategy of SPPS. It features three key components: the L-glutamic acid backbone, an N-α-Fmoc protecting group, and a γ-tert-butyl (tBu) ester protecting the side-chain carboxyl group. The α-carboxyl group is present as an amide (-NH2). This unique combination of protecting groups and the terminal amide functionality dictates its specific applications in peptide synthesis.[1][2]
Key Physicochemical and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamide | [3] |
| Molecular Formula | C24H28N2O5 | Derived from structure |
| Molecular Weight | 424.49 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) | [4] |
| Storage Conditions | Refrigerated (0-10°C), under inert gas |
The Strategic Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in the synthesis of peptides that terminate with a glutamine residue at the C-terminus. In the landscape of peptide synthesis, the direct use of Fmoc-Gln-OH can sometimes be problematic due to the potential for side reactions, such as dehydration of the side-chain amide during the activation step, especially when using carbodiimide reagents.[5] While Fmoc-Gln(Trt)-OH is a widely used and effective alternative that mitigates these side reactions, this compound offers another strategic approach.[5][6]
The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, prized for its mild deprotection conditions.[7] The Fmoc group, which temporarily shields the α-amino group, is readily removed by a weak base, typically a solution of piperidine in DMF.[8] Conversely, the tBu group protecting the side chain of glutamic acid is stable to these basic conditions and is cleaved at the final stage of synthesis with a strong acid, such as trifluoroacetic acid (TFA).[2] This orthogonality is fundamental to the stepwise elongation of the peptide chain without compromising the integrity of the side chains.
Workflow for C-Terminal Glutamine Peptide Synthesis
The incorporation of this compound is typically the first step in the SPPS of a peptide with a C-terminal glutamine. This process generally involves the use of a Rink Amide resin, which is designed to yield a C-terminal amide upon cleavage.[9][10]
Comparison with Fmoc-Gln(Trt)-OH
While this compound is a viable option, Fmoc-Gln(Trt)-OH is more commonly used for the incorporation of glutamine. The trityl (Trt) group on the side-chain amide of glutamine in Fmoc-Gln(Trt)-OH effectively prevents the aforementioned dehydration side reactions during activation. [5]Additionally, Fmoc-Gln(Trt)-OH generally exhibits excellent solubility in standard SPPS solvents. [6]The choice between these two reagents may depend on the specific peptide sequence, the desired purity profile, and cost considerations. For sequences prone to aggregation, the solubility characteristics of the chosen building block can be a critical factor.
Applications in Research and Drug Development
The ability to synthesize peptides with a C-terminal amide is of significant importance in medicinal chemistry and drug discovery. Many naturally occurring peptide hormones and neurotransmitters are C-terminally amidated. This modification often confers increased resistance to enzymatic degradation by carboxypeptidases, thereby extending the in vivo half-life of the peptide. Furthermore, the C-terminal amide can be crucial for receptor binding and biological activity.
The use of this compound enables the synthesis of:
-
Peptide-based therapeutics: Mimicking the structure of endogenous amidated peptides to develop agonists or antagonists for various receptors. [11]* Neuropeptide analogs: Studying structure-activity relationships of neuropeptides involved in neurological processes.
-
Hormone analogs: Developing long-acting analogs of peptide hormones for therapeutic applications. [11]* Biophysical studies: Investigating the role of C-terminal amidation on peptide conformation, stability, and aggregation.
Conclusion
This compound is a specialized yet valuable building block in the repertoire of the peptide chemist. Its carefully designed protection scheme allows for its effective use in the Fmoc/tBu SPPS strategy to generate peptides with a C-terminal glutamine residue. While alternatives like Fmoc-Gln(Trt)-OH are more prevalent, a thorough understanding of this compound provides researchers with an additional strategic tool to tackle challenging peptide syntheses. The successful application of this reagent, as with any component in SPPS, relies on a deep understanding of the underlying chemical principles, meticulous execution of protocols, and an informed approach to troubleshooting. This guide serves as a foundational resource for scientists and professionals aiming to leverage the full potential of this compound in their research and development endeavors.
References
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Wessling, F., et al. (2022). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. American Chemical Society.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7017912, (4S)-5-(tert-Butoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid. Retrieved from [Link]
- Albericio, F., et al. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 31(17), 2479-2482.
- García-Ramos, Y., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.
- Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1248.
-
AAPPTec (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
- St. Hilaire, P. M., et al. (1998). A comparative study of Trt-, Xan-, and Mmt- as N alpha-protecting groups for the side-chains of Gln and Asn in comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Science, 4(4), 209-219.
- Yajima, H., & Fujii, N. (1983). Synthesis of Peptides. In The Peptides (Vol. 5, pp. 65-109). Academic Press.
- Amblard, M., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 26(16), 4991.
- Ghosh, N. (2022). What is the best procedure to follow for synthesizing a C-terminal amidated peptide?
- Ferrazzano, L., et al. (2019). Green Solvent Mixtures for Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 7(12), 10793-10801.
- CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google P
-
Advent Chembio (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec (n.d.). Fmoc-Glu(OtBu)-OH; CAS C24H27NO6. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 121291759, Fmoc-Glu(OtBu)-Glu(OtBu)-OH. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. (4S)-5-(tert-Butoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid | C24H27NO6 | CID 7017912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. nbinno.com [nbinno.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. digital.csic.es [digital.csic.es]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
An In-depth Technical Guide to Fmoc-L-Glu(tBu)-NH2: Properties, Structure, and Application in Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of a Doubly Protected Amino Acid Derivative
In the intricate field of peptide synthesis and drug development, the precise assembly of amino acid building blocks is paramount. Fmoc-L-Glu(tBu)-NH2, a derivative of L-glutamic acid, represents a specialized tool for chemists, offering a unique combination of protecting groups. The N-α-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protection, a cornerstone of modern solid-phase peptide synthesis (SPPS). Concurrently, the side-chain carboxyl group is shielded by an acid-labile tert-butyl (tBu) ester. Uniquely, this molecule possesses a C-terminal primary amide (-NH2), distinguishing it from the more commonly utilized carboxylic acid counterpart, Fmoc-L-Glu(OtBu)-OH.
This guide provides a comprehensive overview of the chemical properties, structural features, and strategic applications of this compound. While specific experimental data for this amide derivative is less prevalent in the literature compared to its carboxylic acid analogue, this document will leverage established principles of Fmoc/tBu chemistry to provide robust protocols and field-proven insights for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is critical for its effective use. The following table summarizes the key properties of this compound and its closely related carboxylic acid analogue for comparative purposes.
| Property | This compound | Fmoc-L-Glu(OtBu)-OH | Data Source(s) |
| CAS Number | 104090-92-8 | 71989-18-9 | [1] |
| Molecular Formula | C24H28N2O5 | C24H27NO6 | [1] |
| Molecular Weight | 424.49 g/mol | 425.47 g/mol | [1] |
| Appearance | White to off-white powder (Expected) | White to off-white crystalline powder | [1] |
| Melting Point | Data not available | 83-90 °C | [2] |
| Solubility | Expected to be soluble in DMF, DCM | Soluble in DMF | [1] |
| Storage Conditions | 2-8°C, desiccated | 2-8°C, desiccated | [3] |
Molecular Structure and Conformation
The functionality of this compound in peptide synthesis is dictated by its three-dimensional structure and the distinct chemical properties of its constituent protecting groups.
Caption: 2D representation of this compound.
-
Fmoc Group (N-α-protection): The bulky fluorenylmethyloxycarbonyl group is stable to acidic conditions but is readily cleaved by secondary amines, most commonly piperidine, through a β-elimination mechanism. This orthogonality is the foundation of the Fmoc/tBu strategy.
-
tert-Butyl Group (Side-Chain Protection): The tBu ester protects the γ-carboxyl group of the glutamic acid side chain. It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids, such as trifluoroacetic acid (TFA), which is typically used in the final step of SPPS.
-
C-Terminal Amide: The primary amide at the C-terminus is a stable functional group. A molecule with this feature is typically used to introduce a C-terminal glutamine residue in a peptide sequence during solution-phase synthesis or, less commonly, as the first residue in the solid-phase synthesis of a peptide acid where the amide provides a handle for further chemistry.
Strategic Applications in Peptide Synthesis
The unique structure of this compound lends itself to specific applications where a C-terminal amide is required from the outset.
-
Solution-Phase Peptide Synthesis: This is the most direct application. The free α-amino group (after Fmoc deprotection) can be coupled to the activated carboxyl group of another amino acid derivative to elongate the peptide chain from the N-terminus.
-
Fragment Condensation: In the synthesis of very long peptides, pre-synthesized peptide fragments are often coupled together. A deprotected peptide fragment with a C-terminal glutamine amide could be generated from this building block for subsequent ligation.
-
Solid-Phase Synthesis of Peptide Acids: While counterintuitive, this compound could theoretically be attached to a resin via its side chain, although this is a highly specialized and non-standard approach. A more common strategy to achieve a C-terminal Gln is to use a Rink Amide resin and couple Fmoc-Gln(Trt)-OH as the first amino acid.
Experimental Protocols: A Practical Guide
The following protocols are based on established methodologies in Fmoc/tBu chemistry and can be adapted for this compound.
Protocol 1: N-α-Fmoc Deprotection
This procedure is fundamental to all Fmoc-based peptide synthesis and exposes the α-amino group for the subsequent coupling reaction.
Materials:
-
Fmoc-protected peptide (either in solution or on resin)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
To the Fmoc-protected peptide, add a solution of 20% piperidine in DMF.
-
Allow the reaction to proceed for 3-5 minutes at room temperature with gentle agitation.
-
Drain the reaction solution.
-
Add a second portion of 20% piperidine in DMF and react for an additional 10-15 minutes.
-
Drain the solution and wash the deprotected peptide thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]
Caption: Fmoc deprotection workflow.
Protocol 2: Peptide Coupling using HBTU/DIPEA
This protocol describes the activation of a C-terminal carboxylic acid of an incoming Fmoc-amino acid and its coupling to the free N-terminal amine of the peptide chain.
Materials:
-
Deprotected peptide (with free N-terminal amine)
-
Fmoc-amino acid (e.g., Fmoc-L-Ala-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
Procedure:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to the deprotected peptide) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow this pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide.
-
Allow the coupling reaction to proceed for 30-120 minutes at room temperature with agitation.
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test on a small sample of resin.
-
Once complete, wash the newly elongated peptide thoroughly with DMF to remove excess reagents and byproducts.
Caption: Peptide coupling workflow.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.[2]
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.[3]
-
-
Storage: Store in a cool, dry place in a tightly sealed container, protected from light and moisture.[3]
Conclusion: A Specialized Building Block for Advanced Synthesis
This compound is a valuable, albeit specialized, reagent in the peptide chemist's toolbox. Its unique combination of a base-labile N-terminal protecting group, an acid-labile side-chain protecting group, and a stable C-terminal amide allows for its strategic incorporation into complex synthetic routes, particularly in solution-phase synthesis and fragment condensation. While less common than its carboxylic acid counterpart, a solid understanding of the principles of Fmoc/tBu chemistry enables its effective and reliable application. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the utility of such specialized building blocks will undoubtedly increase, empowering scientists to construct novel molecules with precisely controlled architectures.
References
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-Glu(OtBu)-OH. [Link]
-
AAPPTec, LLC. N-Terminal Deprotection - Fmoc removal. [Link]
-
CEM Corporation. Safety Data Sheet: Fmoc-L-Glu(OtBu)-OH. [Link]
-
ETW International. Fmoc-L-Glu(OtBu)-OH | Amino Acids for Peptide Synthesis. [Link]
Sources
An In-Depth Technical Guide on the Synthesis and Characterization of Fmoc-L-Glu(tBu)-NH2
<-33>
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Fmoc-L-Glu(tBu)-NH2, a crucial building block in solid-phase peptide synthesis (SPPS). Its strategic design, incorporating the acid-labile tert-butyl (tBu) protecting group for the side-chain carboxyl and a C-terminal amide, makes it an invaluable reagent for the inclusion of glutamic acid residues in peptide chains.
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine allows for a mild, base-catalyzed deprotection strategy that is orthogonal to the acid-labile tBu group.[1][2][] This orthogonality is fundamental to modern peptide synthesis, ensuring the integrity of the growing peptide chain and the side-chain protecting groups until the final cleavage from the solid support.[1][4] This guide will detail the synthetic pathway, the rationale for the selection of protecting groups, and the analytical methods required to ensure the high purity and structural integrity of the final product.
I. The Strategic Importance of this compound in Peptide Synthesis
The precise construction of peptide sequences is paramount in the development of new therapeutics and research tools. Glutamic acid, with its acidic side chain, is a common and functionally important amino acid. However, its reactive γ-carboxyl group must be protected during synthesis to prevent unwanted side reactions. The tert-butyl ester is an ideal protecting group for this purpose as it is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final deprotection step with trifluoroacetic acid (TFA).[1]
The C-terminal amide is a common modification in bioactive peptides, often enhancing their stability and biological activity. This compound is therefore a pre-functionalized building block that streamlines the synthesis of C-terminally amidated peptides containing glutamic acid.
II. Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically accomplished by the amidation of the corresponding protected glutamic acid, Fmoc-L-Glu(tBu)-OH. The following protocol outlines a standard and effective method.
Experimental Protocol: Synthesis
Step 1: Activation of the α-Carboxyl Group of Fmoc-L-Glu(tBu)-OH
-
Dissolution: Dissolve Fmoc-L-Glu(tBu)-OH (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Activator Addition: To the solution, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) along with an activating agent like N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the activated ester. Reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Amidation
-
Ammonia Solution: In a separate flask, prepare a solution of ammonia in a suitable solvent, such as methanol or dioxane, or by bubbling ammonia gas through the cooled solvent.
-
Addition: Slowly add the activated ester solution from Step 1 to the ammonia solution, maintaining a low temperature (0 °C).
-
Reaction: Allow the reaction to gradually warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction's completion by TLC.
-
Work-up:
-
Filter the reaction mixture to remove any insoluble by-products (e.g., dicyclohexylurea if DCC was used).
-
Wash the filtrate sequentially with a dilute acid (e.g., 1 M HCl) to remove excess ammonia, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove any unreacted starting material.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure this compound.
Causality Behind Experimental Choices
-
Solvent Selection: Aprotic solvents are used to prevent interference with the reactive intermediates.
-
Coupling and Activating Agents: The combination of a coupling agent and an activating agent like NHS forms a more reactive species, leading to efficient amide bond formation and minimizing side reactions.
-
Inert Atmosphere: This prevents reactions with atmospheric moisture, which could hydrolyze the activated ester.
-
Temperature Management: The initial low temperature during amidation helps to control the reaction's exothermicity and prevent potential side reactions.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
III. Characterization of this compound: Ensuring Purity and Identity
Rigorous characterization is crucial to verify the structure and purity of the synthesized this compound, ensuring its suitability for peptide synthesis. A combination of spectroscopic and chromatographic methods is employed.
Key Characterization Techniques
| Technique | Purpose | Expected Results |
| ¹H NMR | Confirms the presence and connectivity of protons. | Characteristic signals for the Fmoc, t-butyl, and amino acid backbone protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Confirms the presence of all carbon atoms. | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight. | A molecular ion peak corresponding to the calculated mass of this compound (e.g., [M+H]⁺ or [M+Na]⁺). |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity. | A single major peak, indicating high purity (typically >98%).[5][6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups. | Characteristic absorption bands for N-H, C=O (amide and carbamate), and aromatic C-H bonds. |
Experimental Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: Process the spectra and assign the observed signals to the corresponding nuclei in the molecule.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile, often with a trace of formic acid to promote ionization.
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated theoretical value.
3. High-Performance Liquid Chromatography (HPLC)
-
System Setup: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both typically containing 0.1% TFA.[7]
-
Sample Injection: Inject a small volume of a dilute solution of the synthesized compound.
-
Elution: Employ a gradient elution by increasing the proportion of acetonitrile over time.
-
Detection: Monitor the column effluent with a UV detector at a wavelength where the Fmoc group has strong absorbance (around 265 nm).
-
Analysis: Integrate the peak areas to calculate the purity of the compound.
Characterization Workflow Diagram
Caption: Characterization workflow for this compound.
IV. Trustworthiness and Self-Validating Systems
The described protocols form a self-validating system. The synthesis is based on well-established and reliable chemical transformations. The subsequent characterization by multiple, independent analytical techniques provides a high degree of confidence in the identity and purity of the final product. For instance, while NMR confirms the detailed molecular structure, HPLC provides a quantitative measure of purity. This multi-faceted approach is essential for ensuring the quality of building blocks used in peptide synthesis.
V. Conclusion
The synthesis and rigorous characterization of this compound are fundamental to the successful application of this important building block in solid-phase peptide synthesis. A thorough understanding of the synthetic methodology and the application of a comprehensive suite of analytical techniques are critical for producing a high-quality reagent. This guide provides the necessary framework for researchers and professionals to confidently synthesize and validate this compound for their research and development needs.
VI. References
-
Title: Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:
-
Title: Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis Source: Advent Chembio URL:
-
Title: Basic Peptides synthesis introduction Source: LifeTein® URL:
-
Title: Why Fmoc-Protected Amino Acids Dominate SPPS? Source: BOC Sciences URL:
-
Title: Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 Source: PubChem - NIH URL:
-
Title: Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 Source: Sigma-Aldrich URL:
-
Title: Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 Source: Sigma-Aldrich URL:
-
Title: Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper Source: American Chemical Society URL:
-
Title: Fmoc-Glu (Otbu)-OH >99% Source: Thistle Scientific URL:
Sources
- 1. nbinno.com [nbinno.com]
- 2. lifetein.com [lifetein.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. thistlescientific.co.uk [thistlescientific.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Fmoc-L-Glu(tBu)-NH2: Mechanism and Methodology in Peptide Chemistry
Abstract
The strategic use of protected amino acids is the bedrock of modern Solid-Phase Peptide Synthesis (SPPS). Among these critical building blocks, Fmoc-L-Glu(tBu)-NH2 holds a significant position, enabling the incorporation of glutamic acid into peptide sequences destined for a C-terminal amide. This guide provides an in-depth technical analysis of the mechanistic principles governing the use of this reagent within the Fmoc/tBu orthogonal protection strategy. We will dissect the roles of the N-terminal Fmoc group and the side-chain tert-Butyl (tBu) group, detail the chemical transformations during deprotection and coupling cycles, and provide field-tested protocols for its successful application. This document serves as a comprehensive resource for scientists aiming to master the synthesis of complex peptide amides.
Introduction: The Logic of Orthogonal Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the iterative addition of subsequent amino acids.[1][2] This methodology's efficiency hinges on the use of protecting groups to prevent unwanted side reactions, such as polymerization.[3][4]
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[4][5] Its dominance is due to a powerful concept known as orthogonality : the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[5][6][] In this scheme:
-
The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[5][8]
-
Reactive amino acid side-chains are protected by acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., tBu ethers, tBu esters).[5][6][9]
This elegant division of chemical labor allows for the selective, repeated removal of the Fmoc group under mild basic conditions to elongate the peptide chain, while the side-chain protectors remain steadfast until the final, global deprotection step with strong acid.[5][10] this compound is a quintessential building block designed to function seamlessly within this orthogonal framework.
Anatomy of a Key Building Block: this compound
To understand the mechanism of action, we must first analyze the distinct components of the molecule and their designated roles.
Caption: Molecular structure of this compound.
-
Fmoc Group (9-fluorenylmethoxycarbonyl): This is the temporary protecting group on the α-amino nitrogen. Its key feature is its lability to mild bases, typically piperidine.[][8] The fluorene ring system's electron-withdrawing nature makes the proton on its β-carbon highly acidic and susceptible to abstraction by a base.[11]
-
L-Glutamic Acid (Glu) Core: The central amino acid residue being incorporated into the peptide chain.
-
tert-Butyl (tBu) Ester: This group protects the γ-carboxyl group on the glutamic acid side chain.[9] It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[3][9][12] This stability under basic conditions is crucial to prevent the formation of branched peptides during synthesis.[4]
-
C-Terminal Amide (NH2): This signifies that the building block itself is an amide. In SPPS, to generate a final peptide with a C-terminal amide, the synthesis must be initiated on a resin that specifically yields an amide upon cleavage, such as the Rink Amide resin.[13][14][15]
The Core Mechanism: The SPPS Cycle in Action
The "mechanism of action" of this compound is its participation in the iterative cycle of SPPS. This cycle consists of two primary chemical events: Nα-deprotection and coupling.
Caption: The iterative workflow of the Fmoc-SPPS cycle.
Step 1: Fmoc Group Removal (Deprotection)
The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide chain. This is a base-catalyzed β-elimination reaction.[6]
-
Mechanism: A secondary amine, most commonly piperidine, acts as the base. It abstracts the acidic proton from the 9-position of the fluorene ring.[8][11][16] This leads to a β-elimination cascade, releasing carbon dioxide and a highly reactive electrophile called dibenzofulvene (DBF).[6] The excess piperidine in the reaction mixture then acts as a nucleophile, trapping the DBF to form a stable, inert adduct, which is washed away.[6][11][16]
Caption: The mechanism of Fmoc deprotection by piperidine.
This step is critical; incomplete deprotection will result in deletion sequences (peptides missing an amino acid). The reaction is typically performed twice to ensure it goes to completion.[9]
Step 2: Peptide Bond Formation (Coupling)
With a free primary amine now exposed on the N-terminus of the resin-bound peptide, the next step is to form a peptide bond with the incoming this compound. Carboxylic acids are not reactive enough to form an amide bond directly, so they must first be activated.[17]
-
Mechanism with HBTU/HOBt: A common and highly efficient method involves the use of aminium-based coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[17][18][19][20]
-
In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of this compound is deprotonated.[19][21]
-
The resulting carboxylate anion attacks the HBTU reagent.
-
This forms a highly reactive HOBt (1-hydroxybenzotriazole) active ester intermediate.[18][19] This active ester is less prone to racemization, a critical consideration for maintaining the stereochemical integrity of the peptide.[18][19]
-
The free N-terminal amine of the resin-bound peptide then performs a nucleophilic attack on the carbonyl carbon of this active ester, forming the new peptide bond and releasing HOBt as a byproduct.[8][19]
-
Caption: The activation and coupling mechanism using HBTU.
The Final Act: Cleavage and Side-Chain Deprotection
After the iterative cycles are complete and the full peptide sequence has been assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all the acid-labile side-chain protecting groups.[4][13]
This is where the orthogonality of the Fmoc/tBu strategy is fully realized. A "cleavage cocktail," typically containing a high concentration of Trifluoroacetic Acid (TFA), is used.[9][13]
-
Mechanism of tBu Removal: The strong acid (TFA) protonates the ester oxygen of the tert-butyl group on the glutamic acid side chain. This creates a stable tert-butyl carbocation as a leaving group, liberating the free carboxylic acid on the side chain.
-
Mechanism of Resin Cleavage (Rink Amide): The acid-labile linker of the Rink Amide resin is also cleaved by TFA, releasing the peptide with a C-terminal amide.[13][15][22]
The cleavage cocktail also contains "scavengers" (e.g., water, triisopropylsilane (TIS)) to trap the reactive carbocations generated during deprotection, preventing them from causing unwanted modifications to sensitive residues like tryptophan or methionine.[13][22]
Caption: The orthogonal deprotection strategy in Fmoc/tBu SPPS.
Field-Proven Experimental Protocol
This protocol outlines a single, manual coupling cycle for incorporating this compound onto a Rink Amide resin.
Reagents & Materials:
| Reagent | Concentration / Amount | Purpose |
|---|---|---|
| Rink Amide Resin | 0.1 mmol scale | Solid support for C-terminal amide |
| N,N-Dimethylformamide (DMF) | As needed | Solvent for washing and reactions |
| Piperidine in DMF | 20% (v/v) | Fmoc deprotection agent |
| Fmoc-L-Glu(tBu)-OH | 0.5 mmol (5 equiv.) | Amino acid building block |
| HBTU | 0.45 mmol (4.5 equiv.) | Coupling activator |
| DIPEA | 1.0 mmol (10 equiv.) | Non-nucleophilic base |
| Dichloromethane (DCM) | As needed | Solvent for washing |
| Cleavage Cocktail (TFA/TIS/H₂O) | 95:2.5:2.5 (v/v/v) | Final cleavage & deprotection |
| Cold Diethyl Ether | As needed | Peptide precipitation |
Step-by-Step Methodology:
A. Resin Preparation & Swelling
-
Place 0.1 mmol of Rink Amide resin into a suitable solid-phase reaction vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. This ensures reagents can access all reaction sites.
-
Drain the DMF.
B. Fmoc Deprotection
-
Add 20% piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete removal of the Fmoc group.[9][11]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection.
C. Amino Acid Coupling
-
In a separate vial, dissolve Fmoc-L-Glu(tBu)-OH (5 equiv.) and HBTU (4.5 equiv.) in a minimal amount of DMF.
-
Add DIPEA (10 equiv.) to the activation mixture and vortex for 1-2 minutes. The solution will typically change color, indicating activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) to remove excess reagents and byproducts.
-
Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.
D. Final Cleavage and Precipitation
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 10 mL of TFA/TIS/H₂O) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Conclusion
This compound is a masterfully designed building block that leverages the principles of orthogonal protection to enable the reliable synthesis of glutamic acid-containing peptide amides. Its mechanism of action is defined by the predictable and distinct lability of its two protecting groups: the base-sensitive Fmoc group, which allows for iterative chain elongation, and the acid-sensitive tert-Butyl group, which ensures side-chain integrity until the final acid-mediated cleavage. A thorough understanding of these mechanisms, coupled with robust, field-tested protocols, empowers researchers to confidently and efficiently construct complex peptide targets for therapeutic and research applications.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-published source.
-
Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
- The Role of Protected Amino Acids in Modern Peptide Synthesis. (n.d.). Self-published source.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CS Bio. [Link]
-
The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023). CSBio. [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Self-published source.
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025). ResearchGate. [Link]
-
C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. (2006). PubMed. [Link]
-
Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec Peptides. [Link]
-
Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. (2026). ACS Publications. [Link]
-
Rink Amide Resin, MBHA Resin. (n.d.). Applied Polytech. [Link]
- Microwave enhanced N-fmoc deprotection in peptide synthesis.
-
HBTU. Wikipedia. [Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. (2015). Chemistry Stack Exchange. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH. [Link]
-
Introduction to Peptide Synthesis. PMC - NIH. [Link]
-
Synthesis of Peptides. (n.d.). Science of Synthesis. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. csbio.com [csbio.com]
- 3. nbinno.com [nbinno.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. nbinno.com [nbinno.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. appliedpolytech.com [appliedpolytech.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. HBTU - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Technical Guide to the Stability and Handling of Fmoc-L-Glu(tBu)-NH2 for Peptide Synthesis
Executive Summary
Fmoc-L-Glu(tBu)-NH2 is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), valued for its dual-protected structure that enables the precise incorporation of a C-terminal glutamine residue (following cleavage) or an internal glutamic acid. The integrity of this reagent is paramount; its degradation can introduce impurities that are difficult to remove, reduce final peptide yield, and compromise the biological activity of the target molecule. This guide provides a comprehensive analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The methodologies and recommendations presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to preserve the purity and reactivity of this critical reagent, thereby ensuring the reproducibility and success of their synthetic endeavors.
Physicochemical Profile
Understanding the fundamental properties of this compound is the first step toward developing a rational stability and handling strategy.
| Property | Value | Source(s) |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | [1] |
| Synonyms | Fmoc-L-Glu(OtBu)-OH | [2][3][4] |
| CAS Number | 71989-18-9 | [1][4] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1][2] |
| Molecular Weight | 425.47 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Range | 80 - 100 °C | [4] |
| Purity (Typical) | ≥ 98.0% (HPLC) | [2] |
The Chemistry of Stability: An Orthogonal Protection Scheme
The utility of this compound in SPPS stems from its orthogonal protecting groups, which can be selectively removed under distinct chemical conditions without affecting each other.[6] This very orthogonality dictates the compound's stability profile.
-
3.1 The Base-Labile Fmoc Group: The Nα-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily cleaved by a β-elimination mechanism upon exposure to a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[7] This susceptibility means that exposure to any basic environment, including trace amine impurities in solvents, can lead to premature deprotection.[8]
-
3.2 The Acid-Labile tert-Butyl (tBu) Ester: The side-chain carboxyl group of glutamic acid is protected as a tert-butyl ester. This group is highly stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of releasing the synthesized peptide from the resin.[9][10]
The diagram below illustrates this crucial principle of orthogonality, which is fundamental to Fmoc-based SPPS.
Caption: Orthogonality of protecting groups in this compound.
Primary Degradation Pathways and Influencing Factors
Long-term stability is compromised when the compound is exposed to conditions that attack its protecting groups or core structure. Understanding these pathways is key to preventing degradation.
Pathway A: Premature Fmoc-Group Cleavage
This is the most common degradation pathway under improper storage. It is initiated by exposure to basic contaminants.
-
Cause: Exposure to bases, including atmospheric moisture (which can be slightly basic) or residual amines in solvents.[8]
-
Product: L-Glu(tBu)-NH2 and dibenzofulvene by-products.
-
Consequence: The resulting unprotected amino acid can react undesirably during subsequent coupling steps in peptide synthesis, leading to deletion sequences or other impurities.
Pathway B: Hydrolysis of the tert-Butyl Ester
This pathway is initiated by acidic conditions.
-
Cause: Exposure to acidic contaminants or prolonged storage in protic solvents. While generally stable, tert-butyl esters can undergo slow hydrolysis.[11][12]
-
Product: Fmoc-L-Glu-NH2.
-
Consequence: This impurity will be incorporated into the peptide chain, and without the side-chain protection, it can lead to side reactions during synthesis.
Environmental Stress Factors
-
Temperature: Elevated temperatures accelerate all chemical degradation pathways. Thermal cleavage of the Fmoc group can occur even without a base at sufficiently high temperatures (e.g., >80-120°C).[13][14]
-
Moisture: Water is a reactant in hydrolysis (Pathway B) and can facilitate the action of acidic or basic impurities, accelerating degradation. Fmoc-protected amino acids should be protected from moisture.[]
-
Atmosphere: Reagents should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and reactive gases like CO₂. Piperidine, the deprotection reagent, readily absorbs CO₂ to form carbonates that reduce its efficacy.[]
The following diagram visualizes the main degradation routes from the parent compound.
Caption: Key degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation, a multi-layered approach to storage and handling is essential. The following protocols are based on a synthesis of safety data sheet recommendations and chemical first principles.[1][3][16]
| Condition | Long-Term Storage (> 1 month) | Short-Term / In-Use Handling | Rationale |
| Temperature | -20°C to +8°C (Refrigerate or Freeze) | Allow to equilibrate to room temperature before opening. | Minimizes thermal degradation and slows all chemical reaction rates.[1][4] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimize air exposure. Recap tightly immediately after use. | Prevents degradation from atmospheric moisture and CO₂. |
| Moisture | Store with a desiccant in a tightly sealed container. | Work in a low-humidity environment. Avoid breathing into the container. | Prevents hydrolysis of the tBu ester and premature Fmoc cleavage.[] |
| Container | Original, well-sealed manufacturer's container. Opaque glass preferred. | Use clean, dry spatulas and weighing vessels. | Protects from light and contamination. Ensures container integrity. |
Experimental Protocol: A Self-Validating Stability Study
Trustworthiness in science is built on verifiable data. This protocol outlines a robust experimental design to assess the stability of this compound under various conditions, allowing laboratories to validate their own storage practices.
Objective
To quantify the degradation of this compound over time when exposed to recommended and accelerated (stress) storage conditions.
Materials & Methods
-
Reagent: High-purity this compound (≥99%).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector (monitoring at ~265 nm for the Fmoc group).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% TFA.
-
Sample Preparation: Dissolve a precise amount of the reagent in a 50:50 Acetonitrile/Water mixture to a known concentration (e.g., 1 mg/mL).
Experimental Workflow
-
Time Zero (T₀) Analysis: Immediately upon receiving a new batch of reagent, perform an initial HPLC analysis to establish the baseline purity.
-
Sample Aliquoting: Aliquot the solid reagent into several separate, airtight vials for each storage condition to avoid repeated temperature cycling of the main stock.
-
Storage Conditions:
-
Optimal: -20°C, desiccated, inert atmosphere.
-
Recommended: 4°C, desiccated, inert atmosphere.
-
Room Temperature: 25°C, in a sealed container.
-
Accelerated (Stress): 40°C / 75% Relative Humidity (in a stability chamber).[17]
-
-
Time-Point Analysis: At scheduled intervals (e.g., T = 1, 3, 6, and 12 months for optimal/recommended; T = 1, 2, 4, and 8 weeks for stress conditions), remove one aliquot from each condition.
-
Analysis: Allow the aliquot to reach room temperature before opening. Prepare the sample as described in 6.2 and analyze via HPLC.
-
Data Evaluation: Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any new peaks corresponding to degradation products.
The following workflow diagram outlines the stability testing process.
Caption: Experimental workflow for a comprehensive stability study.
Conclusion
The chemical integrity of this compound is not a given; it is the result of meticulous and informed handling. The primary threats to its stability are exposure to basic and acidic conditions, moisture, and elevated temperatures, which can lead to the cleavage of its orthogonal protecting groups. By adhering to the recommended protocols—storing the reagent in a cold, dry, and inert environment—and by understanding the chemical principles behind these recommendations, researchers can significantly extend the shelf-life of this valuable compound. Implementing periodic, self-validating stability tests using standard analytical techniques like HPLC further empowers laboratories to ensure that their peptide synthesis campaigns are built upon a foundation of the highest quality starting materials, leading to more reliable and successful scientific outcomes.
References
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chempep.com [chempep.com]
- 7. genscript.com [genscript.com]
- 8. renyi.hu [renyi.hu]
- 9. peptide.com [peptide.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chimia.ch [chimia.ch]
- 16. severnbiotech.com [severnbiotech.com]
- 17. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
A Senior Application Scientist's Guide to Fmoc-L-Glu(tBu)-NH2: Core Properties and Strategic Application in Peptide Synthesis
Abstract
Fmoc-L-Glu(tBu)-NH2 is a cornerstone derivative of glutamic acid, engineered for precision and efficiency in modern Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth analysis of its core molecular characteristics, the strategic roles of its orthogonal protecting groups, and a detailed, field-tested protocol for its application. We will explore the causality behind key procedural steps, from coupling activation to in-process validation via the Kaiser test, offering researchers and drug development professionals a comprehensive resource for leveraging this vital reagent in the synthesis of complex peptides.
Core Molecular Profile
Accurate molecular data is the foundation of reproducible science. The physiochemical properties of this compound have been verified across multiple authoritative databases and suppliers.
| Property | Data | Source(s) |
| Chemical Formula | C24H28N2O5 | Advanced ChemTech[1] |
| Molecular Weight | 424.49 g/mol | Santa Cruz Biotechnology[2], Advanced ChemTech[1] |
| CAS Number | 104090-92-8 | Santa Cruz Biotechnology[2], Advanced ChemTech[1] |
| Appearance | White to off-white powder | Chem-Impex[3] |
| Purity | Typically ≥95% (HPLC) | Chem-Impex[3] |
Note: The related compound, Fmoc-L-Glu(OtBu)-OH, possesses a carboxylic acid instead of the C-terminal amide, resulting in a different formula (C24H27NO6) and molecular weight (approx. 425.47 g/mol ).[4][5][6] Researchers should exercise diligence in selecting the correct derivative for their synthesis strategy.
The Chemistry of Protection: A Tale of Two Groups
The efficacy of this compound in peptide synthesis stems from its dual-protection strategy, which allows for selective and sequential deprotection.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile group protects the alpha-amine (Nα) of the glutamic acid. Its primary function is to prevent self-polymerization and to ensure that the amino acid couples only at the desired point—the N-terminus of the growing peptide chain.[3] The Fmoc group remains stable under the acidic conditions used to cleave other protecting groups, making it a pillar of orthogonal synthesis strategies.[7] Its removal is typically achieved with a mild organic base, most commonly piperidine, in a process known as Fmoc deprotection.[7][8] The mechanism proceeds via a β-elimination, which is rapid and efficient.[7][9]
-
The tBu (tert-Butyl) Group: This acid-labile group protects the side-chain carboxyl group (γ-carboxyl) of the glutamic acid residue. This prevents the side chain from participating in unwanted reactions during the coupling steps of peptide synthesis. The tert-butyl ester is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with Trifluoroacetic Acid (TFA).[10][11] This orthogonal stability is fundamental to modern SPPS.[12]
The strategic combination of a base-labile Nα-protecting group and an acid-labile side-chain protecting group allows for the precise, stepwise elongation of the peptide chain without compromising side-chain integrity.
Application in Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard methodology for synthesizing peptides, allowing for the efficient assembly of amino acids on a solid resin support.[13][14] The following workflow details a single coupling cycle using this compound.
SPPS Coupling Workflow Diagram
The diagram below illustrates the key stages of a single amino acid addition cycle in Fmoc-based SPPS.
Caption: A standard cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol
This protocol outlines the manual addition of one this compound residue to a growing peptide chain on a resin support.
Materials:
-
Peptide synthesis vessel
-
Resin with N-terminally deprotected peptide sequence
-
This compound
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure (or HOBt)
-
Kaiser Test Kit: Solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol)[15]
Methodology:
-
Resin Preparation:
-
Ensure the resin from the previous cycle has been thoroughly washed with DMF to remove any residual reagents. The N-terminal amine should be in its free, deprotected state.
-
-
Fmoc Deprotection (If starting a new cycle):
-
Causality: The purpose of this step is to remove the Fmoc group from the N-terminus of the peptide-resin, exposing the primary amine for the next coupling reaction.[7]
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate gently for 3 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes. Drain the vessel.
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct. Residual base can neutralize the subsequent coupling reaction.
-
-
Coupling Activation and Reaction:
-
Causality: Carboxylic acids do not react spontaneously with amines to form a peptide bond. An activating agent is required to convert the carboxylic acid of the incoming amino acid into a more reactive species.[16] DIC is a carbodiimide that facilitates this activation, while an additive like Oxyma Pure (or HOBt) minimizes side reactions, particularly racemization.[16]
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 eq.) in a minimal amount of DMF.
-
Add DIC (3-5 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and byproducts (e.g., diisopropylurea).
-
-
Process Validation: The Kaiser Test
-
Causality (Self-Validation): The Kaiser test is a critical checkpoint to ensure the trustworthiness of the synthesis. It provides a qualitative assessment of reaction completion.[17] The test detects free primary amines. A successful coupling reaction consumes all free N-terminal amines on the resin.[15][18]
-
Interpreting Results:
-
Negative (Successful Coupling): The beads and solution remain yellow/colorless. This indicates the absence of free primary amines, confirming that the coupling reaction is complete. Proceed to the next cycle.[17]
-
Positive (Incomplete Coupling): The beads and/or solution turn a dark blue.[15][18] This indicates the presence of unreacted N-terminal amines. The coupling step must be repeated (a "recouple").
-
-
Final Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups, including the t-Butyl group on the glutamic acid residue.
-
Mechanism: This is achieved by treating the peptide-resin with a strong acid, most commonly a "cleavage cocktail" containing Trifluoroacetic Acid (TFA). The acidic environment protonates the ester oxygen of the t-butyl group, leading to its departure as a stable tert-butyl cation.[19]
-
Scavengers: The released tert-butyl cation is a reactive electrophile that can re-attach to nucleophilic residues in the peptide (e.g., Trp, Met, Cys).[10] To prevent these side reactions, "scavengers" such as water, triisopropylsilane (TIS), and ethanedithiol (EDT) are included in the TFA cocktail to trap the carbocations.[10]
Conclusion
This compound is a highly refined and indispensable tool in the synthesis of peptides for research and pharmaceutical development. Its orthogonal protecting groups provide the chemical precision required for complex, multi-step synthesis. A thorough understanding of the causality behind its use—from the base-labile nature of the Fmoc group to the acid-lability of the t-Butyl ester and the function of coupling activators—empowers scientists to troubleshoot and optimize their synthetic strategies. By integrating self-validating checkpoints like the Kaiser test, researchers can ensure the integrity and success of each step, leading to the reliable production of high-purity target peptides.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7017912, (4S)-5-(tert-Butoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2724637, Fmoc-L-Glu(OtBu)-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101214-23-7, Fmoc-Glu(OtBu)-Glu(OtBu)-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 40428349, Fmoc-N-Me-Glu(OtBu)-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 51340593, Fmoc-Glu(Otbu)-Osu. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Glu(OtBu)-OH. Retrieved from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 208-224. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Pearson. (2015, March 23). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups [Video]. YouTube. Retrieved from [Link]
- Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Retrieved from [Link]
-
Pearson. (n.d.). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
SYNFORM. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Retrieved from [Link]
-
ResearchGate. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. (4S)-5-(tert-Butoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid | C24H27NO6 | CID 7017912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. bachem.com [bachem.com]
- 14. youtube.com [youtube.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to Fmoc-L-Glu(tBu)-NH2: Synthesis, Identification, and Application
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester α-amide, commonly known as Fmoc-L-Glu(tBu)-NH2. We will delve into its core identification, the causality behind its synthetic strategy, and its significance in modern peptide chemistry, grounded in established scientific principles and methodologies.
Section 1: Core Identification and Scientific Rationale
This compound is a pivotal building block in peptide synthesis. Its structure is meticulously designed for the Fmoc/tBu orthogonal strategy, which is the most widely used method for solid-phase peptide synthesis (SPPS).[1][2] The molecule incorporates three key features: the N-terminal Fmoc protecting group, the L-glutamic acid backbone, and a C-terminal amide, with the side-chain carboxyl group protected by a tert-butyl ester.
Chemical Identity
A precise understanding of the molecule's properties is the foundation of its effective use.
| Property | Value |
| Compound Name | Nα-Fmoc-L-glutamic acid γ-tert-butyl ester α-amide |
| Synonyms | This compound, Fmoc-Gln(OtBu)-OH (incorrect but sometimes used) |
| CAS Number | 104090-92-8 [3] |
| Molecular Formula | C24H28N2O5 |
| Molecular Weight | 424.49 g/mol |
| Appearance | Typically a white to off-white powder |
Structural Diagram and Functional Significance
The structure of this compound is tailored for its role in SPPS.
Caption: Chemical structure of this compound.
-
Fmoc Group (Nα-protection): The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It remains stable during the peptide bond formation (coupling) step but is readily removed by a secondary amine, typically a solution of 20% piperidine in dimethylformamide (DMF), to expose the alpha-amino group for the next coupling cycle.[2] Its strong UV absorbance is a key feature, allowing for the quantitative monitoring of the deprotection step to ensure reaction completion.[1]
-
tert-Butyl Group (Side-chain protection): The γ-carboxyl group of the glutamic acid side chain is protected as a tert-butyl (tBu) ester. This group is stable to the basic conditions of Fmoc removal but is labile to strong acids, such as trifluoroacetic acid (TFA). This orthogonality is the cornerstone of the Fmoc/tBu strategy, enabling selective deprotection of the N-terminus without affecting the side chain during peptide elongation.[1]
-
C-Terminal Amide: Many biologically active peptides, including hormones and neurotransmitters, possess a C-terminal amide instead of a carboxylic acid.[4] This modification neutralizes the negative charge of the C-terminal carboxylate, which can be crucial for several reasons:
-
Enhanced Biological Activity: Amidation can significantly increase a peptide's potency and receptor binding affinity by mimicking the native structure.[4]
-
Increased Stability: The amide bond is more resistant to degradation by carboxypeptidases, thereby extending the peptide's half-life in biological systems.[5][]
-
Structural Stabilization: The C-terminal amide can participate in intramolecular hydrogen bonding, helping to stabilize secondary structures like α-helices.[5]
-
Section 2: Synthesis via Solid-Phase Peptide Synthesis (SPPS)
While this compound can be purchased as a standalone reagent, its primary utility is as the C-terminal residue of a peptide. The most practical and widespread method to generate a peptide ending in Glu(tBu)-NH2 is through Fmoc-SPPS, by coupling the corresponding carboxylic acid derivative, Fmoc-L-Glu(OtBu)-OH (CAS: 71989-18-9) , onto an amide-generating resin, such as the Rink Amide resin.[7][8][9]
The Strategic Choice: Rink Amide Resin
The Rink Amide resin is the industry standard for the synthesis of peptide amides via the Fmoc/tBu strategy. Its linker is designed to be stable to the basic conditions of Fmoc deprotection but is cleaved by moderate to strong acids (e.g., TFA) to release the synthesized peptide with a C-terminal amide functionality.[7]
SPPS Workflow for a Peptide terminating in Glu(tBu)-NH2
The synthesis is a cyclical process involving deprotection of the resin's amino group, followed by the coupling of successive Fmoc-protected amino acids.
Caption: Standard Fmoc/tBu SPPS workflow for peptide amide synthesis.
Detailed Experimental Protocol: Manual SPPS
This protocol outlines the synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Preparation:
-
Place Rink Amide resin (0.1 mmol) in a suitable reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[10]
-
Drain the DMF.
2. Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
3. First Amino Acid Coupling (Fmoc-L-Glu(OtBu)-OH):
-
In a separate vial, pre-activate the first amino acid by dissolving Fmoc-L-Glu(OtBu)-OH (0.4 mmol, 4 eq.) and a coupling agent like HCTU (0.4 mmol, 4 eq.) in DMF.
-
Add a base, N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.), to the activation mixture.[11]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-120 minutes at room temperature.
-
Self-Validation: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless/yellow) indicates the coupling reaction is complete. If positive (blue beads), repeat the coupling step.[2]
4. Peptide Chain Elongation:
-
Wash the resin with DMF (3-5 times).
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum.[12]
-
Prepare a cleavage cocktail. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . TIS acts as a scavenger to trap the reactive t-butyl cations released during deprotection.[12]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL/g) in a well-ventilated fume hood.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate, which now contains the cleaved, fully deprotected peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and dry the peptide pellet.
Section 3: Purification and Analysis
The crude peptide obtained after cleavage is a mixture containing the target peptide along with truncated or modified sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for both purification and analysis.[13]
RP-HPLC Purification Protocol
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5-10 µm |
| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 220 nm (peptide bond), 265 nm (residual Fmoc) | 220 nm |
| Gradient | 5-95% B over 20-30 min | Optimized based on analytical run |
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (like ACN or DMSO) and then dilute with Mobile Phase A. Filter through a 0.22 µm filter before injection.[13]
-
Analytical Run: Perform an analytical HPLC run to determine the retention time of the target peptide and assess the purity of the crude product.
-
Preparative Run: Scale up to the preparative column. Collect fractions corresponding to the target peptide peak.
-
Purity Analysis: Analyze the collected fractions using the analytical method. Pool fractions that meet the required purity specifications (e.g., >95%).
-
Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a fluffy, white powder.
Section 4: Structural Characterization
Final confirmation of the synthesized peptide's identity and purity is achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): This is the most critical analysis. Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the final peptide. The observed mass should match the calculated theoretical mass of the peptide with a C-terminal Glu-NH2.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include:
-
~3300 cm⁻¹ (N-H stretching of amides)
-
~1650 cm⁻¹ (C=O stretching, Amide I band)
-
~1540 cm⁻¹ (N-H bending, Amide II band)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a full NMR analysis of a peptide can be complex, ¹H NMR can provide valuable structural information. For a peptide terminating in Glu-NH2, one would expect to see characteristic signals for the glutamic acid side-chain protons (γ- and β-CH₂) and the C-terminal amide protons (-CONH₂), in addition to the signals from the rest of the peptide backbone and side chains.
By following these robust, field-proven methodologies, researchers can confidently synthesize, purify, and characterize peptides incorporating a C-terminal L-glutamic acid amide, a critical modification for developing potent and stable peptide-based therapeutics.
References
-
Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232. [14]
-
Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from Aapptec. [15]
-
JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from JPT. [16]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. Retrieved from NINGBO INNO PHARMCHEM. [7]
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from Sigma-Aldrich.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from Merck. [12]
-
Dennison, S. R., et al. (2015). The role of C-terminal amidation in the membrane interactions of the anionic antimicrobial peptide, maximin H5. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10), 2295-2303. [5]
-
BOC Sciences. (n.d.). Modification of C-Terminal. Retrieved from BOC Sciences. []
-
Vlieghe, P., et al. (2019). Development of enzymatic methods for C-terminal amidation of peptides. UCL Discovery. [4]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from Advent Chembio. [8]
-
Dennison, S. R., et al. (2021). The effect of C-terminal deamidation on bacterial susceptibility and resistance to modelin-5. Amino Acids, 53(2), 223-236. [17]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from Sunresin. [1]
-
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Glu-OH. Retrieved from BenchChem. [13]
-
BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH. Retrieved from BenchChem. [10]
-
Aapptec Peptides. (n.d.). CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH; N-Fmoc-L-glutamic acid γ-tert-butyl ester. Retrieved from Aapptec. [9]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from University of California, Irvine. [18]
-
Fields, G. B., & Noble, R. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 245-254. [2]
-
Brik, A., et al. (2018). Total Chemical Synthesis of Ester-Linked Ubiquitinated Proteins Unravels their Behavior with Deubiquitinases. Angewandte Chemie International Edition, 57(28), 8535-8539. [11]
-
Fisher Scientific. (n.d.). IRIS Biotech 25GR this compound. Retrieved from Fisher Scientific. [3]
Sources
- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. IRIS Biotech 25GR this compound, Quantity: 25g | Fisher Scientific [fishersci.pt]
- 4. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. jpt.com [jpt.com]
- 17. The effect of C-terminal deamidation on bacterial susceptibility and resistance to modelin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
Comprehensive literature review of Fmoc-L-Glu(tBu)-NH2 applications
An In-depth Technical Guide to the Applications of Fmoc-L-Glu(tBu)-NH2 in Modern Peptide Science
Abstract
This technical guide provides a comprehensive review of N-α-Fmoc-L-glutamic acid-γ-tert-butyl ester amide (this compound), a pivotal building block in contemporary peptide chemistry. While the direct use of this specific amide derivative is specialized, its primary significance lies in the synthesis of peptides featuring a C-terminal glutamic acid amide. This is most commonly achieved through the use of its carboxylic acid counterpart, Fmoc-L-Glu(OtBu)-OH, on an amide-generating resin. This guide will dissect the core chemical principles, provide detailed experimental protocols, and explore the advanced applications that this structural motif enables, from therapeutic peptide development to the construction of novel biomaterials. We will delve into the causality behind methodological choices, ensuring a deep, field-proven understanding for researchers, scientists, and drug development professionals.
Core Concepts: The Molecular Architecture and Strategic Advantage
The utility of this compound and its corresponding peptide structures stems from the strategic arrangement of its protective groups, a cornerstone of the now-dominant Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2]
Molecular Profile and the Principle of Orthogonality
The molecule's efficacy is rooted in three key components, each serving a distinct and non-interfering role:
-
N-α-Fmoc Group (9-fluorenylmethoxycarbonyl): This is a temporary, base-labile protecting group for the alpha-amino function.[3] Its removal is typically achieved using a mild organic base like piperidine, leaving other protecting groups and the resin linkage intact.[4][5] This mild deprotection is a significant advantage over older, harsher methods.[1][]
-
γ-tert-butyl (tBu) Ester: This group provides semi-permanent protection for the side-chain carboxyl group of glutamic acid.[7] It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of synthesis.[1][8]
-
C-Terminal Amide (-NH2): The amide group at the C-terminus enhances metabolic stability by mimicking the native state of many bioactive peptides and resisting degradation by carboxypeptidases.
This differential lability—one group removed by base, the other by acid—is known as an orthogonal protection strategy .[4][9] It is the foundation of Fmoc-SPPS, allowing for the precise, stepwise assembly of complex peptide chains with high fidelity and yield.[1]
Caption: The Fmoc/tBu orthogonal protection strategy.
Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this chemistry is the synthesis of peptides with a C-terminal glutamic acid amide. This is typically accomplished not by using this compound directly, but by coupling Fmoc-L-Glu(OtBu)-OH to a resin that generates a C-terminal amide upon cleavage, such as a Rink Amide resin.
Standard Automated SPPS Protocol for a C-Terminal Amide Peptide
This protocol outlines the synthesis of a generic peptide on a Rink Amide resin, starting with the incorporation of the first amino acid, which for our purposes would result in a structure analogous to a resin-bound this compound.
Materials:
-
Rink Amide MBHA Resin (0.1 - 1.0 mmol/g loading)[10]
-
Fmoc-protected amino acids (e.g., Fmoc-L-Glu(OtBu)-OH)
-
Coupling Solution: 0.5 M HATU in DMF
-
Activator Base: 2 M DIPEA in NMP
-
Deprotection Solution: 20% (v/v) piperidine in DMF[10]
-
Solvents: Anhydrous DMF, DCM
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[7]
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel of an automated peptide synthesizer.
-
First Amino Acid Coupling (e.g., Glutamic Acid):
-
Perform an initial Fmoc deprotection on the Rink Amide linker by treating with 20% piperidine/DMF for 5-10 minutes. Wash thoroughly with DMF.
-
Pre-activate Fmoc-L-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) with HATU (0.95 eq.) and DIPEA (2 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[10]
-
Causality: Using an activating agent like HATU forms a highly reactive intermediate ester, which rapidly acylates the free amine on the resin, ensuring a high coupling efficiency, typically >99%.[] DIPEA is a non-nucleophilic base required to neutralize the reaction.
-
-
Washing: Wash the resin extensively with DMF (5-7 cycles) to remove all excess reagents and byproducts.
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin and react for 3-5 minutes. Drain.
-
Add a second portion of the deprotection solution and react for 10-15 minutes.
-
Causality: The piperidine, a secondary amine, cleaves the Fmoc group via a β-elimination mechanism. The resulting dibenzofulvene byproduct is scavenged by piperidine to prevent side reactions.[5] The two-step deprotection ensures complete removal.
-
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene adduct.
-
Chain Elongation Cycle: Repeat steps 3 (for the next Fmoc-amino acid), 4, and 5 for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., Reagent K) to the resin (approx. 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.[7]
-
Causality: TFA cleaves the peptide from the acid-labile Rink Amide linker, concurrently forming the C-terminal amide. It also removes the acid-labile side-chain protecting groups (like tBu, Trt, Pbf).[8][11] Scavengers (phenol, water, thioanisole, EDT) are critical to "trap" the highly reactive cationic species generated during deprotection, preventing re-attachment to sensitive residues like Trp, Met, or Cys.[7]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.[10]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the peptide pellet under vacuum. The product can then be purified by RP-HPLC.
-
Caption: A single cycle of the Fmoc-SPPS workflow.
Quantitative Synthesis Parameters
The success of SPPS relies on driving each reaction to completion. The following table summarizes typical reagent parameters for a standard automated synthesis cycle.
| Parameter | Value/Reagent | Rationale & Citation |
| Resin Loading | 0.1 - 1.0 mmol/g | Balances synthesis capacity with potential steric hindrance issues.[10] |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents | Ensures a high concentration gradient to drive the coupling reaction to completion.[12] |
| Coupling Reagent Excess | 3 - 5 equivalents | Stoichiometrically activates the amino acid for efficient coupling.[10] |
| Base (DIPEA) Excess | 6 - 10 equivalents | Neutralizes the reaction mixture and maintains a basic pH for optimal coupling.[10] |
| Standard Coupling Time | 20 - 60 minutes | Sufficient for most standard amino acids; may be extended for "difficult" couplings.[10][13] |
| Fmoc Deprotection Time | 3-5 min, then 10-15 min | A two-step process ensures complete removal of the Fmoc group.[4] |
Advanced and Emerging Applications
The incorporation of a glutamic acid residue provides a versatile chemical handle for more advanced molecular engineering.
Hydrocarbon-Stapled Peptides
Stapled peptides are α-helical peptides that are conformationally locked by a synthetic hydrocarbon brace. This modification can dramatically increase proteolytic resistance, cell permeability, and target affinity.[14] Glutamic acid residues can be part of the peptide backbone in these structures. The synthesis involves incorporating specialized non-natural amino acids with olefinic side chains (e.g., at positions i and i+4 or i+7) and then using a ring-closing metathesis (RCM) reaction with a ruthenium catalyst to form the "staple".[13][15] Fmoc-L-Glu(OtBu)-OH is used as a standard building block alongside the olefin-bearing amino acids in an adjusted Fmoc-SPPS protocol.[13][16]
Precursors for Pyroglutamic Acid (pGlu) Peptides
An N-terminal glutamic acid or glutamine residue can cyclize to form pyroglutamic acid (pGlu).[17] This modification is found in many natural peptides and hormones, rendering them resistant to degradation by aminopeptidases. In SPPS, this can be an unwanted side reaction but can also be induced intentionally. After synthesizing a peptide with an N-terminal Glu(tBu) residue, treatment with mild acid or heat can facilitate the lactamization to pGlu. The Fmoc/tBu strategy is well-suited for this, as the direct coupling of Fmoc-pGlu-OH is also a viable and more controlled method.[18]
Peptide-Drug Conjugates (PDCs)
The side-chain carboxyl group of glutamic acid is a prime site for conjugation. After the full peptide is assembled on the resin, it is possible to selectively deprotect the glutamic acid side chain if an orthogonal protecting group (e.g., -OAll, removable with Palladium catalysts) is used instead of the standard tBu ester.[11] This allows for the on-resin attachment of payloads like cytotoxic drugs, imaging agents, or lipids before the final cleavage from the resin.[12] Alternatively, after cleavage and purification, the free carboxyl group on the glutamic acid side chain can be activated (e.g., with EDC/NHS) for conjugation to an amine-containing molecule in solution.[19][20]
Self-Assembling Peptides and Hydrogels
While single Fmoc-amino acids are known to self-assemble into hydrogels, short peptides containing specific sequences can also exhibit this property.[21][22][23] The presence of a glutamic acid residue can influence the pH-dependent self-assembly process due to the ionizable side-chain carboxyl group. Peptides terminating in Glu-NH2 can form fibrillar structures driven by hydrogen bonding and π-π stacking of the Fmoc groups (if left on), leading to the formation of supramolecular hydrogels with applications in drug delivery and tissue engineering.[24]
Conclusion and Future Outlook
This compound, and more broadly the incorporation of C-terminal amidated glutamic acid via the Fmoc/tBu SPPS strategy, represents a fundamental and versatile tool in peptide science. The orthogonal protection scheme provides the precision necessary for synthesizing high-purity peptides for therapeutic and research applications.[1] Its utility extends beyond linear peptide synthesis into the complex realms of stapled peptides, peptide-drug conjugates, and self-assembling biomaterials. As the demand for sophisticated peptide-based drugs and materials continues to grow, the foundational chemistry enabled by building blocks like Fmoc-L-Glu(OtBu)-OH will remain indispensable for innovation in medicine and biotechnology.
References
- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
- Ghosh, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega.
- Costa, C., et al. (2022). Novel Peptide–Drug Conjugates with Dual Anticancer Activity. MDPI.
- Aapptec Peptides. (n.d.). CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH; N-Fmoc-L-glutamic acid γ-tert-butyl ester.
- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Marrone, A., et al. (2021). Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications.
- Ryan, D. M., & Nilsson, B. L. (2015). Hydrogels formed from Fmoc amino acids. University of Manchester Research Explorer.
- McGill University. (n.d.). Bioconjugation Techniques.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Fmoc-Glu(OtBu)-OH in Drug Discovery and Development.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Ryan, D. M., et al. (2015). Hydrogels formed from Fmoc amino acids. CrystEngComm (RSC Publishing).
- Demian, D. J., & Arora, P. S. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting.
- National Center for Biotechnology Information. (n.d.). Fmoc-Glu-Glu-Glu-Trp-Trp-NH2.
- National Center for Biotechnology Information. (n.d.). Fmoc-Glu(OtBu)-OH.
- Azzarito, V., et al. (2019). Stapled Peptides Inhibitors: A New Window for Target Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.
- Advanced ChemTech. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ChemicalBook. (2025). Fmoc-Glu(OtBu)-OH: Self-Assembly, Drug Delivery, and Supramolecular Hydrogel Applications.
- Debnath, S., & Chauhan, V. S. (2011).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH.
- Fields, G. B., & Fields, C. G. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology.
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
- Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
- D-A, G., & W, L. (2005). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Organic Letters.
- Sigma-Aldrich. (n.d.). Fmoc-Glu(OtBu)-OH ≥98.0% HPLC 71989-18-9.
- Wiley-VCH. (n.d.). 6.7 Pyroglutamic Acid Peptides.
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
- Google Patents. (2016). WO2016046753A1 - Synthesis of glp-1 peptides.
- Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online.
- AnaSpec. (n.d.). Hydrocarbon Stapled & Constrained Peptides.
- BenchChem. (2025). Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Fmoc-Glu(OtBu).
- Sharma, A., et al. (2021). Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis.
- Chem-Impex. (n.d.). Fmoc-L-Glu(OtBu)-O-CH2-Ph-OCH2-CH2-COOH.
- Sigma-Aldrich. (n.d.). Fmoc-Glu-OtBu Novabiochem 84793-07-7.
- AAPPTec. (n.d.). Alkenyl Amino Acids for Stapled Peptides.
- ChemicalBook. (2025). FMOC-GLU(OTBU)-OH H2O | 204251-24-1.
- Sigma-Aldrich. (n.d.). Fmoc-Glu(OtBu)-OH ≥98.0% HPLC.
- BenchChem. (2025). A Comparative Guide to Boc and Fmoc Strategies for Pyroglutamic Acid Peptide Synthesis.
- NovoPro Bioscience Inc. (n.d.). Fmoc-Ala-Glu-Asn-Lys-NH2 peptide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 16. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mcgill.ca [mcgill.ca]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 24. Fmoc-Glu(OtBu)-OH: Self-Assembly, Drug Delivery, and Supramolecular Hydrogel Applications_Chemicalbook [chemicalbook.com]
A Technical Guide to the Role of the tert-Butyl Protecting Group in Fmoc-L-Glu(tBu)-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of therapeutic peptide development, the strategic use of protecting groups is paramount to achieving high-yield, high-purity synthesis. This guide provides an in-depth analysis of the tert-butyl (tBu) protecting group as utilized in the common solid-phase peptide synthesis (SPPS) building block, Fmoc-L-Glu(tBu)-NH2. We will explore the chemical principles underpinning the widely adopted Fmoc/tBu orthogonal strategy, detailing the specific function of the tBu group in safeguarding the γ-carboxyl side chain of glutamic acid. This document serves as a technical resource, offering field-proven insights into experimental choices, detailed protocols for coupling and cleavage, and troubleshooting considerations to empower researchers in their synthetic endeavors.
Introduction: The Challenge of Trifunctional Amino Acids in SPPS
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide manufacturing, prized for its efficiency and scalability.[1] The technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[2] To ensure the correct sequence is assembled, the α-amino group of the incoming amino acid is temporarily protected, most commonly by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3]
While this process is straightforward for amino acids with non-reactive side chains, trifunctional amino acids like glutamic acid (Glu) present a significant challenge. Glutamic acid possesses a γ-carboxyl group on its side chain which is chemically indistinguishable from its α-carboxyl group. Without protection, this side-chain carboxyl group could erroneously participate in the coupling reaction, leading to chain branching and the formation of undesired peptide impurities.[4][5]
This necessitates a dual-protection strategy: a temporary group for the α-amine and a more robust, "permanent" group for the side chain. The success of the entire synthesis hinges on the clever selection of two protecting groups that can be removed under completely different conditions—a concept known as orthogonality .[2][6]
The Principle of Orthogonality: Fmoc and tBu in Concert
The Fmoc/tBu strategy is the most widely used orthogonal protection scheme in SPPS.[5] It relies on a division of chemical labor between a base-labile group and an acid-labile group.
-
Fmoc Group (Base-Labile): Protects the α-amine. It is stable to acidic conditions but is rapidly removed by a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to allow for the next coupling cycle.[3][7]
-
tert-Butyl (tBu) Group (Acid-Labile): Protects the reactive side chain. The tBu group is a bulky alkyl group that forms a tert-butyl ester with the glutamic acid side chain.[8] It is completely stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of the synthesis.[3][9]
This orthogonal relationship ensures that the side chain of glutamic acid remains shielded throughout the iterative cycles of chain elongation and is only exposed during the final cleavage from the resin.[2]
Fig 1. Orthogonal protection in Fmoc/tBu SPPS.
The Role of the tBu Group in this compound
The tBu group serves several critical functions when incorporated into the glutamic acid building block:
-
Prevention of Side-Chain Acylation: Its primary role is to act as a steric shield for the γ-carboxyl group, preventing it from reacting with the activated carboxyl group of the incoming amino acid. This ensures the linear integrity of the peptide backbone.[5]
-
Enhancement of Solubility: The lipophilic nature of the tBu group can, in some cases, improve the solubility of the protected amino acid derivative in the organic solvents used for SPPS.
-
Stability and Compatibility: The tBu group is robust enough to withstand the repeated cycles of basic Fmoc deprotection and the mechanical stresses of automated synthesis without premature cleavage.[9]
The Final Cleavage: Releasing the Peptide and the Role of Scavengers
The acid-catalyzed cleavage of the tBu group generates a highly reactive tert-butyl cation (tBu⁺).[2] This cation is a potent alkylating agent that can irreversibly and undesirably modify nucleophilic residues within the newly deprotected peptide, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[10][11]
To prevent these deleterious side reactions, "scavengers" are added to the cleavage cocktail to trap the tBu⁺ cations as they are formed.[11]
Fig 2. Mechanism of tBu cleavage and scavenger action.
Data Presentation: Common Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the amino acids present in the peptide sequence.[10]
| Reagent Name | Composition (v/v or w/v) | Key Scavenger(s) & Function | Use Case |
| TFA / H₂O / TIS | 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) | H₂O: Traps tBu cations.[12] TIS: Reduces Trityl (Trt) and other cations, prevents Trp oxidation. | General-purpose cocktail for peptides without Cys or Met.[10] |
| Reagent K | 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Phenol: Scavenges various cations. Thioanisole: Soft nucleophile, protects Trp. EDT: Reduces Met sulfoxide, scavenges Trt cations. | "Universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, and Trp.[13][14] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Phenol, H₂O, TIS: A less odorous alternative to Reagent K. | Good for peptides with Trt-protected residues (e.g., His(Trt), Cys(Trt)) but will not prevent Met oxidation.[14] |
Experimental Protocols
Protocol 1: Automated Coupling of this compound
This protocol outlines a standard cycle on an automated peptide synthesizer.
Fig 3. Standard SPPS coupling workflow.
Methodology:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the reaction vessel.[15]
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF (v/v) for 3 minutes, drained, and then treated again for 10 minutes to ensure complete Fmoc removal.[15]
-
Washing: The resin is washed thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, this compound (4 equivalents relative to resin loading) is pre-activated with a coupling reagent like HCTU (4 eq.) and a base like DIPEA (8 eq.) in DMF.[15]
-
Coupling: The activated amino acid solution is transferred to the reaction vessel and allowed to react for 45-60 minutes.
-
Washing: The resin is washed with DMF (5-7 cycles) to remove excess reagents and byproducts, leaving the resin ready for the next deprotection and coupling cycle.[15]
Protocol 2: Final Cleavage and Deprotection
Methodology:
-
Resin Preparation: After the final synthesis cycle, the peptide-resin is washed with dichloromethane (DCM) and dried under a stream of nitrogen.[15]
-
Cleavage: The dried resin is treated with the appropriate TFA cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) at a ratio of 10 mL per 0.25 mmol of synthesis scale.[12] The suspension is gently agitated at room temperature for 2-3 hours.
-
Peptide Precipitation: The resin is filtered off, and the TFA filtrate is added dropwise into a 10-fold volume of ice-cold diethyl ether. The crude peptide will precipitate as a white solid.[15]
-
Isolation: The precipitate is collected by centrifugation, the ether is decanted, and the peptide pellet is washed twice more with cold ether to remove residual scavengers and cleaved protecting groups.
-
Drying: The final peptide pellet is dried under vacuum to yield the crude product, ready for purification and analysis.
Troubleshooting and Advanced Considerations
-
Aspartimide Formation: Although less common with Glu than Asp, under harsh or extended basic conditions during Fmoc removal, the peptide backbone can cyclize to form an aspartimide intermediate, particularly at Asp-Gly or Asp-Ser sequences. Using bulkier tBu-like protecting groups or milder deprotection conditions can mitigate this.[16][17]
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize to form pyroglutamate, especially during prolonged exposure to acidic conditions or certain coupling reagents. Ensuring rapid and efficient coupling of the subsequent residue minimizes this risk.[18]
-
Incomplete tBu Removal: If the final cleavage time is too short or the TFA concentration is too low, the tBu group may not be completely removed. This is often observed in peptides with multiple tBu-protected residues (Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu)). Extending the cleavage time to 3-4 hours or ensuring fresh, high-purity TFA is used is recommended.[11]
Conclusion
The tert-butyl protecting group is an indispensable tool in Fmoc-based solid-phase peptide synthesis. Its role in this compound is to provide robust, acid-labile protection for the γ-carboxyl side chain, thereby preventing undesirable side reactions and ensuring the synthesis of the correct peptide sequence. The successful application of this building block relies on a firm understanding of the principles of orthogonal protection, the mechanism of acid-catalyzed deprotection, and the critical function of scavengers in the final cleavage step. By adhering to validated protocols and being mindful of potential side reactions, researchers can effectively leverage this chemistry to advance the frontiers of drug discovery and scientific research.
References
-
AAPPTec.
-
Green Chemistry (RSC Publishing).
-
Sunresin.
-
Proceedings of the National Academy of Sciences.
-
Biopolymers.
-
AAPPTec.
-
PubMed.
-
Luxembourg Bio Technologies.
-
Biosynth.
-
Organic Process Research & Development - ACS Publications.
-
CDN.
-
ResearchGate.
-
ResearchGate.
-
Aapptec Peptides.
-
ResearchGate.
-
Sigma-Aldrich.
-
Griffith Research Online.
-
PubMed.
-
Aapptec Peptides.
-
Benchchem.
-
PubMed.
-
Sigma-Aldrich.
-
Benchchem.
-
Sigma-Aldrich.
-
Fmoc-Amino-Acid.com.
-
ResearchGate.
Sources
- 1. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Mastering the Incorporation of Glutamic Acid in Fmoc Solid-Phase Peptide Synthesis: A Detailed Protocol
An Application Guide for Researchers
Abstract
Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is the cornerstone of modern peptide chemistry, enabling the construction of complex peptides for research, diagnostics, and therapeutic development. Glutamic acid (Glu), with its acidic side chain, is a functionally critical amino acid whose successful incorporation requires a robust and well-understood protocol. This application note provides a comprehensive, step-by-step guide for the use of Fmoc-L-Glu(OtBu)-OH , the standard derivative for introducing glutamic acid, into a growing peptide chain. We will delve into the chemical principles behind each step, from resin preparation to final cleavage and analysis, offering field-proven insights to mitigate common side reactions and ensure the synthesis of high-purity peptides.
A Note on Nomenclature: The specified topic refers to Fmoc-L-Glu(tBu)-NH2. It is critical to clarify that this molecule, having an amide at the alpha-carboxyl position, is not suitable for elongation of a peptide chain, as the carboxyl group is required for activation and coupling. The standard, correct reagent for incorporating a glutamic acid residue during SPPS is Fmoc-L-Glu(OtBu)-OH . This guide will proceed with the protocol for this universally accepted building block.
The Rationale: Why Fmoc-L-Glu(OtBu)-OH?
The Fmoc/tBu orthogonal strategy is favored for its mild reaction conditions.[1][2] This approach relies on a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups for permanent side-chain protection.[3][4]
For glutamic acid, the side-chain γ-carboxyl group is highly reactive and must be protected to prevent it from interfering with peptide bond formation. The tert-butyl (tBu) ester is the protecting group of choice for this purpose due to two key properties:
-
Base Stability: It is completely stable to the piperidine solution used to remove the Nα-Fmoc group in every cycle of the synthesis.[5]
-
Acid Lability: It is efficiently removed by strong acid, typically Trifluoroacetic acid (TFA), during the final cleavage step, which simultaneously cleaves the peptide from the resin and removes other tBu-based side-chain protecting groups.[6][7]
This orthogonal protection scheme ensures that the side chain remains inert until the very end of the synthesis, preventing unwanted branching or side reactions and leading to a cleaner final product.
Materials and Reagents
Successful synthesis requires high-quality reagents and appropriate equipment. All solvents should be of peptide synthesis grade, with low water and amine content.
| Category | Item | Purpose |
| Amino Acid | Fmoc-L-Glu(OtBu)-OH | The protected glutamic acid building block. |
| Solid Support | Rink Amide Resin | For peptides with a C-terminal amide. |
| Wang Resin / 2-Cl-Trt Resin | For peptides with a C-terminal carboxylic acid.[1][8] | |
| Solvents | N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | Resin swelling and washing. | |
| Diethyl Ether (cold) | Peptide precipitation. | |
| Reagents | Piperidine | Fmoc-deprotection agent. |
| N,N'-Diisopropylcarbodiimide (DIC) | Carbodiimide coupling reagent.[9] | |
| Hydroxybenzotriazole (HOBt) or Oxyma Pure | Coupling additive to suppress racemization and improve efficiency.[10][11] | |
| HBTU, HATU | Aminium/Uronium salt-based coupling reagents for fast and efficient coupling.[9][12] | |
| N,N-Diisopropylethylamine (DIPEA) | Base required for aminium salt couplings.[9] | |
| Cleavage | Trifluoroacetic Acid (TFA) | Cleaves peptide from resin and removes protecting groups. |
| Triisopropylsilane (TIS or TIPS) | Scavenger for trapping carbocations.[13] | |
| Deionized Water | Scavenger and proton source. | |
| Equipment | Solid-Phase Synthesis Vessel | Reaction vessel with a frit for easy filtration. |
| Mechanical Shaker or N₂ Bubbler | For agitation of the resin slurry. | |
| HPLC System (RP-HPLC) | For purity analysis and purification.[14] | |
| Mass Spectrometer (e.g., ESI-MS) | For identity confirmation.[15] |
The SPPS Workflow: A Visual Guide
The process of adding a single amino acid in SPPS is cyclical. The following diagram illustrates the key stages for incorporating Fmoc-L-Glu(OtBu)-OH.
Caption: The four core steps of the Solid-Phase Peptide Synthesis (SPPS) cycle.
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Step 1: Resin Preparation and Swelling
The synthesis begins with an appropriate solid support. For a C-terminal amide, a Rink Amide resin is standard.
-
Weigh Resin: Place the resin (e.g., ~140 mg for a 0.7 mmol/g loading Rink Amide resin) into the reaction vessel.
-
Swell Resin: Add DMF (~5 mL) to the resin. Agitate using a shaker or nitrogen bubbling for 30-60 minutes to allow the polymer matrix to fully swell, ensuring reagent accessibility.[7]
-
Wash: Drain the DMF. Wash the resin with DMF (3 x 5 mL) to remove any preservatives or impurities.
Step 2: Nα-Fmoc Deprotection
This step exposes the primary amine of the N-terminal amino acid on the resin, making it available for coupling.
-
Add Deprotection Solution: Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
React: Agitate for 3 minutes. Drain the solution.
-
Repeat: Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 7-10 minutes. This two-step process ensures complete removal of the Fmoc group.[7]
-
Wash Thoroughly: Drain the piperidine solution and wash the resin extensively with DMF (5-7 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
Step 3: Coupling of Fmoc-L-Glu(OtBu)-OH
This is the peptide bond-forming step. Here we describe a common method using HBTU/DIPEA.
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-L-Glu(OtBu)-OH (4 equivalents, ~170 mg), HBTU (3.9 equivalents, ~148 mg), and HOBt (4 equivalents, ~61 mg) in a minimal amount of DMF (~2 mL).
-
Activate: Add DIPEA (8 equivalents, ~140 µL) to the solution. The solution may change color (e.g., to yellow), indicating activation. Allow the mixture to pre-activate for 1-2 minutes.[12]
-
Couple to Resin: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
React: Agitate the mixture for 45-90 minutes at room temperature. For sterically hindered couplings, this time can be extended or double coupling can be performed.
-
Wash: Drain the coupling solution and wash the resin with DMF (3-5 x 5 mL) to remove excess reagents and byproducts.
Step 4: Monitoring the Coupling Reaction (The Kaiser Test)
To ensure the protocol is self-validating, it is crucial to confirm that the coupling reaction has gone to completion. The Kaiser test detects free primary amines.[16]
-
Take a small sample of resin beads (~1-2 mg) after the post-coupling wash.
-
Wash the beads with ethanol and add 2-3 drops each of three reagents: potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol.
-
Heat at 100°C for 3-5 minutes.
-
Positive Result (Blue Beads): Incomplete coupling. Free amines are present. The coupling step should be repeated.
-
Negative Result (Yellow/Colorless Beads): Complete coupling. No free amines detected. You can proceed to the deprotection step for the next amino acid.
-
Repeat the Deprotection-Coupling-Wash cycle for each amino acid in your sequence.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave it from the resin and remove all side-chain protecting groups, including the tBu group from the glutamic acid residue(s).
The Chemistry of Cleavage
TFA is a strong acid that protonates and cleaves the acid-labile linker to the resin and the tBu ester on the Glu side chain.[17] This process generates highly reactive tert-butyl cations (tBu⁺). If not neutralized, these cations can re-attach to electron-rich amino acid side chains like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), causing irreversible damage.[18] Scavengers are added to the cleavage cocktail to trap these cations.[19]
Selecting a Cleavage Cocktail
The choice of scavengers depends on the peptide's sequence.
| Cocktail | Composition (v/v/v) | Use Case | Reference |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | General-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, Tyr. | |
| Reagent B | TFA / Phenol / H₂O / TIPS (88:5:5:2) | Good for peptides with Trp, Tyr, or Arg. Does not reduce oxidized Met. | [19] |
| Standard | TFA / H₂O / TIPS (95:2.5:2.5) | Suitable for simple peptides without sensitive, easily modified residues. | [16] |
Cleavage Protocol
-
Prepare Resin: After the final Nα-Fmoc deprotection and wash, wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Add Cleavage Cocktail: Add the appropriate cleavage cocktail to the dry resin (~5-10 mL for a 0.1 mmol synthesis).
-
React: Agitate the slurry at room temperature for 2-4 hours.
-
Collect Peptide: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA (~1 mL) and combine the filtrates.
-
Precipitate Peptide: Add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolate Peptide: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether 1-2 more times to remove residual scavengers.
-
Dry: Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
Analysis and Quality Control
Verifying the identity and purity of the synthesized peptide is a non-negotiable final step. The combination of RP-HPLC and Mass Spectrometry is the industry standard.[20][21]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities generated during synthesis (e.g., deletion sequences, incompletely deprotected peptides). The resulting chromatogram provides a quantitative measure of purity, typically by integrating the area of the main peak relative to the total peak area at a specific wavelength (214-230 nm).[14][21][22]
-
Mass Spectrometry (MS): This analysis confirms that the synthesized peptide has the correct molecular weight, validating its identity.[15][20] Fragmentation analysis (MS/MS) can be used to further confirm the amino acid sequence.
A successful synthesis will show a major peak on the HPLC chromatogram corresponding to the correct mass as determined by MS.
Potential Side Reactions Involving Glutamic Acid
While the tBu protecting group is highly effective, awareness of potential side reactions is key to troubleshooting.
-
Glutarimide Formation: Under acidic or basic conditions, the side chain of a glutamic acid residue can cyclize with the adjacent backbone amide nitrogen, forming a stable five-membered glutarimide ring. This is a known side reaction that can be minimized by careful selection of coupling reagents and conditions.[23]
-
Pyroglutamate Formation: During final TFA cleavage, deprotection of the Glu side chain can sometimes lead to cyclization with the N-terminus if Glu is the N-terminal residue, forming pyroglutamic acid.[24] This is more common with glutamine but can occur with glutamic acid. Ensuring efficient scavenging helps mitigate this.
If side products are detected, optimizing coupling times, using additives like HOBt, and adjusting cleavage conditions are recommended first steps in troubleshooting.[24]
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Ghosh, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. Retrieved from [Link]
-
Riccio, C., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., et al. (1991). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. ResearchGate. Retrieved from [Link]
-
Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]
-
Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
Bofill, J. M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Retrieved from [Link]
-
Slideshare. (2015). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog. Retrieved from [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.csic.es [digital.csic.es]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. biovera.com.au [biovera.com.au]
- 15. biosynth.com [biosynth.com]
- 16. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 21. almacgroup.com [almacgroup.com]
- 22. hplc.eu [hplc.eu]
- 23. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. peptide.com [peptide.com]
Application Note: A Strategic Guide to the Incorporation of Fmoc-L-Glu(tBu)-NH2 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the successful incorporation of the specialized amino acid derivative, Fmoc-L-Glu(tBu)-NH2 , into target peptide sequences using Fmoc/tBu solid-phase peptide synthesis (SPPS). This guide elucidates the strategic importance of this building block, details the causality behind critical experimental choices, and presents validated, step-by-step protocols. We will cover resin selection, coupling activation, reaction monitoring, and final cleavage strategies, ensuring researchers can confidently and reproducibly synthesize peptides with C-terminal glutamic acid amides.
Introduction: The Strategic Role of this compound
In the landscape of peptide therapeutics and biochemical research, the functionalization of a peptide's C-terminus is a critical design parameter that influences stability, solubility, and biological activity. While many peptides terminate with a carboxylic acid, a C-terminal amide is a common motif in naturally occurring neuropeptides and hormones, often rendering them more resistant to degradation by carboxypeptidases.
The building block This compound is a strategically designed derivative for synthesizing peptides that terminate in a glutamic acid amide residue. Its structure features three key components essential for orthogonal synthesis[1][2]:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group on the α-amine, removed under mild basic conditions (typically piperidine), which leaves acid-labile protecting groups intact[3].
-
tBu (tert-Butyl) Group: An acid-labile group protecting the side-chain carboxyl functional group of glutamic acid. This prevents unwanted side reactions during peptide assembly and is removed during the final, strongly acidic cleavage step[1][4].
-
C-Terminal Amide (-NH2): This pre-formed amide dictates the use of this building block. Unlike its carboxylic acid counterpart (Fmoc-L-Glu(OtBu)-OH), this derivative is typically used to initiate the synthesis on a resin designed for peptide acids, effectively creating a C-terminal glutamic acid amide.
This guide provides the necessary protocols and scientific rationale to effectively utilize this valuable reagent.
Physicochemical Properties
A clear understanding of the building block's properties is foundational to its successful application.
| Property | Value | Source/Notes |
| Molecular Formula | C20H20N2O5 | Chem-Impex[5] |
| Molecular Weight | 368.38 g/mol | Chem-Impex[5] |
| Appearance | White to off-white powder | Chem-Impex[5] |
| Purity | ≥95% (HPLC Recommended) | Chem-Impex[5] |
| Solubility | Soluble in DMF, NMP; Sparingly soluble in water | General knowledge for Fmoc-amino acids |
| Storage | 2-8°C, desiccated | Sigma-Aldrich |
Core Principles & Strategic Considerations
The successful incorporation of this compound is not merely procedural; it requires a strategic approach to the entire SPPS workflow. The Fmoc/tBu strategy is the method of choice for its mild reaction conditions and orthogonal protection scheme[3][6].
Resin Selection: The Foundation of Your Synthesis
To generate a peptide with a C-terminal amide, the selection of the solid support is paramount. Rink Amide resin is the industry standard and the recommended choice for this application[7][8][9].
-
Why Rink Amide? The linker attached to this resin is designed to be acid-labile. Upon treatment with a strong acid like trifluoroacetic acid (TFA) during the final cleavage step, the linker is cleaved in such a way that it releases the peptide with a newly formed amide at the C-terminus[9][10]. This makes it an ideal support for directly synthesizing peptide amides.
The SPPS Cycle: A Validated Workflow
The synthesis proceeds via a well-established cycle of deprotection, activation, and coupling. Each step is followed by extensive washing to remove excess reagents and byproducts, which is critical for achieving high purity.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for incorporating this compound as the first amino acid onto a Rink Amide resin, followed by chain elongation.
Materials and Reagents
-
Resin: Rink Amide MBHA or Rink Amide AM resin (loading: 0.4-0.8 mmol/g).
-
Amino Acids: High-purity Fmoc-protected amino acids, including this compound.
-
Solvents (Peptide Synthesis Grade):
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Isopropyl Alcohol (IPA)
-
-
Reagents for Deprotection: Piperidine.
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[11].
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Monitoring: Kaiser Test Kit (Ninhydrin, Phenol, KCN in Pyridine solutions)[12][13].
-
Cleavage Cocktail:
-
Trifluoroacetic Acid (TFA) (Reagent Grade, >95%).
-
Triisopropylsilane (TIS).
-
Deionized Water (H2O).
-
-
Precipitation: Cold Diethyl Ether.
Protocol 1: Resin Preparation and First Amino Acid Coupling
This protocol assumes a 1.0 g scale with a resin loading of 0.5 mmol/g.
-
Resin Swelling:
-
Place 1.0 g of Rink Amide resin in a reaction vessel.
-
Add 10 mL of DMF and gently agitate for 1 hour to swell the resin beads.
-
Drain the DMF.
-
-
Fmoc Deprotection (of the Rink Amide Linker):
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 10 mL of 20% piperidine/DMF and agitate for an additional 15 minutes. This two-step process ensures complete removal of the Fmoc group from the linker[14].
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL), followed by IPA (3 x 10 mL), and finally DMF (3 x 10 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-Glu(tBu)-OH (4 equivalents, 2.0 mmol, ~900 mg) and HBTU (3.9 equivalents, 1.95 mmol, ~740 mg) in 8 mL of DMF.
-
Add DIPEA (8 equivalents, 4.0 mmol, ~700 µL). The solution should turn yellow, indicating activation. Causality: DIPEA is a non-nucleophilic base that facilitates the formation of the activated HOBt ester without prematurely cleaving the Fmoc group[11].
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
-
Reaction Monitoring (Trustworthiness Step):
-
Take a small sample of resin beads (~5-10 mg), wash them thoroughly with IPA, and perform a Kaiser test [14][15].
-
Interpretation:
-
Yellow/Colorless Beads: Negative result. Coupling is complete. Proceed to washing.
-
Blue Beads: Positive result. Free amines are present. Coupling is incomplete. Re-couple by repeating step 3 for another 1-2 hours. If the test remains positive, cap the unreacted amines with acetic anhydride to prevent deletion sequences.
-
-
-
Washing:
-
Once coupling is complete, drain the reaction solution and wash the resin-bound peptide extensively with DMF (5 x 10 mL). The resin is now ready for the next cycle of deprotection and coupling.
-
Protocol 2: Final Cleavage and Peptide Precipitation
-
Preparation: After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF, then IPA, and finally DCM (3 x 10 mL each). Dry the resin under a vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) . Causality: TFA is a strong acid that cleaves the peptide from the Rink Amide linker and simultaneously removes the acid-labile side-chain protecting groups like tBu[9][10]. TIS acts as a scavenger to trap reactive cations generated during deprotection, preventing side reactions[1].
-
Add 10 mL of the cleavage cocktail per gram of resin.
-
Agitate gently at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to ~1-2 mL using a gentle stream of nitrogen or rotary evaporation.
-
Add the concentrated solution dropwise into a conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under a vacuum.
-
Quality Control & Analysis
Scientific integrity demands rigorous verification of the final product. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard methods for peptide analysis[16][17][18].
-
Reverse-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity, providing a quantitative measure of purity[17][19]. A typical analysis involves a C18 column with a water/acetonitrile gradient.
-
Mass Spectrometry (MS): This analysis confirms the molecular identity of the synthesized peptide by measuring its exact molecular weight[16][20]. The observed mass should match the theoretical mass of the target peptide sequence.
| Analysis | Purpose | Expected Outcome |
| RP-HPLC | Assess purity | A major peak corresponding to the target peptide, with purity >95% (for most research applications). |
| LC-MS | Confirm identity | A deconvoluted mass that matches the calculated molecular weight of the desired peptide. |
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; peptide aggregation; poor reagent quality. | Double-couple for a longer duration. Switch to a more potent coupling reagent like HATU[11]. Consider a different solvent like NMP. If the problem persists, cap unreacted amines. |
| Low Cleavage Yield | Incomplete cleavage from the resin; peptide precipitation during cleavage. | Extend cleavage time to 4 hours. Ensure a sufficient volume of cleavage cocktail is used (at least 10 mL/g). |
| Extra Peaks in HPLC/MS | Deletion sequences (from incomplete coupling); side-chain reactions (from inadequate scavenging). | Ensure a negative Kaiser test after each coupling. Use fresh, high-quality reagents. Always include scavengers (like TIS) in the cleavage cocktail. |
| Alkylation of C-terminal Amide | A known side reaction from Rink Amide linker decomposition during TFA cleavage. | The use of scavengers like 1,3-dimethoxybenzene in the cleavage cocktail can prevent this side reaction[21]. |
Conclusion
The incorporation of this compound is a straightforward yet critical technique for the synthesis of peptides with C-terminal glutamic acid amides. By understanding the orthogonal nature of the Fmoc/tBu protecting group strategy, selecting the appropriate Rink Amide resin, employing robust coupling and cleavage protocols, and validating the final product with rigorous analytical methods, researchers can reliably produce high-quality peptides. This guide provides the foundational knowledge and actionable protocols to empower scientists in drug discovery and chemical biology to achieve their synthetic goals with confidence and precision.
References
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: A Comprehensive Guide to Rink Amide AM Resin for C-Terminal Peptide Amides. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Applied Polytech. Retrieved from [Link]
-
GenScript. (2025, November 6). HPLC and Mass Spectrometry in Peptide Analysis. GenScript. Retrieved from [Link]
-
Bednarek, M. A., et al. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-32. Retrieved from [Link]
-
Sunresin. (n.d.). Rink Amide-AM Resin. Sunresin. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. Retrieved from [Link]
-
ResearchGate. (n.d.). SPPS of Various Side Chain-Modified Peptides. ResearchGate. Retrieved from [Link]
-
Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics. Portland Press. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. Retrieved from [Link]
-
AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). AAPPTec. Retrieved from [Link]
-
SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme SYNFORM. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Sunresin. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Coupling Reagents. AAPPTec. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Greening Fmoc/tBu solid-phase peptide synthesis. RSC Publishing. Retrieved from [Link]
-
PubMed. (2021). Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Glu(OtBu)-OH. PubChem. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. appliedpolytech.com [appliedpolytech.com]
- 10. seplite.com [seplite.com]
- 11. bachem.com [bachem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. apexpeptidesupply.com [apexpeptidesupply.com]
- 17. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 18. biogenixpeptides.com [biogenixpeptides.com]
- 19. biovera.com.au [biovera.com.au]
- 20. portlandpress.com [portlandpress.com]
- 21. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Fmoc-L-Glu(tBu)-NH2 in the Synthesis of Therapeutic Peptides
Introduction: The Critical Role of Glutamic Acid in Peptide Therapeutics
Glutamic acid (Glu) residues are frequently incorporated into therapeutic peptide sequences to enhance solubility, introduce a negative charge for specific molecular interactions, or to serve as a key component of the peptide's pharmacophore. However, the γ-carboxylic acid side chain of glutamic acid introduces a significant challenge during solid-phase peptide synthesis (SPPS). This reactive group must be effectively protected to prevent side reactions, such as aspartimide formation or unwanted branching, which would otherwise lead to a complex mixture of impurities that are difficult to separate from the target peptide. The choice of protecting group for the Glu side chain is therefore a critical decision that directly impacts the overall yield, purity, and success of the synthesis.
This guide provides a detailed examination of Fmoc-L-Glu(tBu)-NH2, a C-terminally amidated and side-chain protected glutamic acid derivative, and its strategic application in the synthesis of therapeutic peptides. We will delve into the rationale behind the use of the tert-butyl (tBu) protecting group, provide optimized protocols for its incorporation, and discuss its role in the synthesis of prominent peptide drugs.
This compound: A Chemist's Perspective
This compound is a specialized amino acid building block designed for Fmoc-based SPPS. Let's break down its key features:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amine allows for sequential deprotection and coupling of amino acids to the growing peptide chain. Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
-
L-Glutamic Acid (Glu): The core amino acid.
-
tert-Butyl (tBu) Group: This acid-labile group protects the γ-carboxyl function of the glutamic acid side chain. The bulky nature of the tBu group provides excellent steric hindrance, effectively preventing side reactions at this position during peptide chain elongation. Its removal is accomplished during the final cleavage step from the solid support, typically using a strong acid cocktail containing trifluoroacetic acid (TFA).
-
C-terminal Amide (NH2): Many bioactive peptides, including several blockbuster drugs, feature a C-terminal amide. This modification often increases the peptide's resistance to enzymatic degradation by carboxypeptidases, thereby enhancing its in vivo half-life and therapeutic efficacy.
The combined use of the Fmoc and tBu protecting groups represents an orthogonal protection strategy, a cornerstone of modern SPPS. This strategy allows for the selective removal of one protecting group without affecting the other, enabling precise control over the synthesis process.
Core Workflow: Fmoc-SPPS using this compound
The following diagram illustrates the fundamental cycle of incorporating an amino acid like this compound in solid-phase peptide synthesis.
Application Notes and Protocols: Fmoc-L-Glu(tBu)-NH2 in the Development of Enzyme Substrates and Inhibitors
Introduction
In the landscape of contemporary drug discovery and biochemical research, the synthesis of peptides with high fidelity is paramount. Fmoc-L-Glu(tBu)-NH2, an N-terminally protected glutamic acid amide with a tert-butyl protected side chain, serves as a critical building block in solid-phase peptide synthesis (SPPS).[1][2] Its unique structural attributes make it an invaluable component in the design and synthesis of sophisticated peptide-based enzyme substrates and inhibitors. This guide provides an in-depth exploration of the applications and methodologies surrounding the use of this compound, tailored for researchers, scientists, and professionals in drug development.
The strategic importance of this compound lies in the orthogonal protection scheme it affords within the widely adopted Fmoc/tBu synthesis strategy.[2][3] The base-labile Fmoc group ensures mild deprotection of the alpha-amino group, preserving the acid-sensitive tert-butyl ester protecting the side-chain carboxyl group of the glutamic acid residue.[2] This orthogonality is fundamental to the stepwise assembly of complex peptide chains with minimal side reactions, leading to higher yields and purity of the final product.[2][3]
This document will elucidate the core principles of utilizing this compound, from its fundamental physicochemical properties to detailed, field-proven protocols for the synthesis of enzyme substrates and inhibitors. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C24H27NO6 | [4] |
| Molecular Weight | 425.5 g/mol | [4] |
| Appearance | White to off-white powder | [5][6] |
| Purity (HPLC) | ≥98.0% | [5] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [5][6] |
| Solubility | Soluble in DMF | [6] |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone in the Fmoc/tBu strategy of SPPS, a method of choice for both research and industrial peptide synthesis.[7][8] This technique involves the sequential addition of amino acids to a growing peptide chain that is covalently linked to a solid support (resin).[9]
The SPPS Cycle: A Step-by-Step Elucidation
The incorporation of this compound into a peptide sequence follows a well-defined cyclical process. The causality behind each step is critical for ensuring the integrity of the synthesis.
Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).
Step 1: Fmoc Deprotection
Rationale: The initial and repeating step in each cycle is the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain to expose a free amine for the subsequent coupling reaction.[9]
Protocol:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF.[10]
-
Agitate the mixture for 5-10 minutes at room temperature.[11]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]
Step 2: Amino Acid Coupling
Rationale: This step involves the formation of a peptide bond between the newly exposed N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid, in this case, this compound. An activating agent is required to convert the carboxylic acid into a more reactive species.
Protocol:
-
In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and an activating agent in DMF. Common activating agents include HBTU, HATU, or HCTU.[12]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
After completion, wash the resin extensively with DMF to remove excess reagents and byproducts.
Final Cleavage and Deprotection
Rationale: Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the tert-butyl group on the glutamic acid residue, must be removed.[13]
Protocol:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid for cleavage and deprotection, along with scavengers to capture the reactive carbocations generated during the process. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[14] For peptides containing sensitive residues like tryptophan or cysteine, additional scavengers such as 1,2-ethanedithiol (EDT) may be necessary.[14]
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
Purification and Characterization
Rationale: The crude peptide product will contain deletion sequences and other impurities from the synthesis. Purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), is necessary to obtain a highly pure product. Subsequent characterization is essential to confirm the identity and purity of the synthesized peptide.
Protocol:
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of TFA) and purify using RP-HPLC on a C18 column. Collect fractions and analyze them for purity.
-
Characterization:
Application in Enzyme Substrate Development
This compound is instrumental in synthesizing peptide substrates for various enzymes, particularly proteases like caspases and matrix metalloproteinases (MMPs).[17][18] These substrates often incorporate a fluorophore and a quencher, where cleavage of a specific peptide bond by the enzyme results in a detectable fluorescent signal.
Example Protocol: Synthesis of a Fluorogenic Caspase-3 Substrate
Caspase-3, a key executioner of apoptosis, recognizes and cleaves the peptide sequence Asp-Glu-Val-Asp (DEVD).[19] A fluorogenic substrate for caspase-3 can be synthesized by attaching a fluorophore, such as 7-amino-4-methylcoumarin (AMC), to the C-terminus of the DEVD sequence.
Caption: Workflow for the synthesis of a caspase-3 substrate.
Detailed Steps:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Couple Fmoc-Asp(OtBu)-AMC to the resin.
-
Perform sequential coupling of Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Asp(OtBu)-OH using the standard SPPS cycle described previously.
-
After the final coupling, perform N-terminal acetylation using acetic anhydride and DIPEA in DMF.
-
Cleave the peptide from the resin and deprotect the side chains using a TFA-based cleavage cocktail.
-
Purify the crude Ac-DEVD-AMC by RP-HPLC.
-
Characterize the final product by MS and analytical RP-HPLC.
Application in Enzyme Inhibitor Development
Peptide-based inhibitors are designed to bind to the active site of an enzyme, thereby blocking its catalytic activity. This compound can be incorporated into the sequence of these inhibitors to mimic the natural substrate and enhance binding affinity.
Example: Design of a Matrix Metalloproteinase (MMP) Inhibitor
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[18][20] Overexpression of certain MMPs is associated with diseases like cancer and arthritis.[18][21] Peptide-based MMP inhibitors often contain a zinc-binding group (ZBG), such as a hydroxamate, to chelate the catalytic zinc ion in the enzyme's active site.
Conceptual Design: A peptide sequence that mimics the cleavage site of an MMP substrate can be synthesized, incorporating a non-natural amino acid with a ZBG. This compound can be part of the peptide backbone to ensure proper positioning and interaction with the enzyme's active site pockets.
Synthesis Strategy:
-
Synthesize the peptide backbone on a suitable resin using the Fmoc/tBu SPPS strategy, incorporating this compound at the desired position.
-
The ZBG can be introduced either as part of a custom-synthesized amino acid or by post-synthesis modification of a reactive side chain on the peptide.
-
Perform final cleavage, deprotection, and purification as previously described.
Enzyme Inhibition Assay
Rationale: To evaluate the potency of the synthesized inhibitor, an enzyme inhibition assay is performed. This typically involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.
Protocol:
-
Prepare a solution of the target MMP enzyme and a corresponding fluorogenic substrate.
-
In a multi-well plate, add the enzyme and substrate to a series of wells.
-
Add the synthesized inhibitor at a range of concentrations to the wells.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the fluorescence signal over time using a plate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.
Conclusion
This compound is a versatile and indispensable building block in the field of peptide chemistry. Its application in the Fmoc/tBu SPPS strategy enables the efficient and high-fidelity synthesis of complex peptides. As demonstrated, this amino acid derivative is central to the development of sophisticated tools for biochemical research and drug discovery, including highly specific enzyme substrates and potent inhibitors. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this compound in their scientific endeavors.
References
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72.
-
ResearchGate. (n.d.). Synthesis of tBu protected amino acids Fmoc‐NH‐Hyp(OH)‐OtBu 10, Fmoc‐NH‐Ser(OH)‐OtBu 11, Fmoc‐NH‐Tyr(OH)‐OtBu 12 by the reaction of the Fmoc‐amino acids Fmoc‐NH‐Hyp(OH)‐OH 13, Fmoc‐NH‐Ser(OH)‐OH 14, Fmoc‐NH‐Tyr(OH)‐OH 15 with acetimidate 09. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Development of an Enzyme‐Inhibitor Reaction Using Cellular Retinoic Acid Binding Protein II for One‐Pot Megamolecule Assembl. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of the effects of phosphorylation of synthetic peptide substrates on their cleavage by caspase-3 and -7. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
National Institutes of Health. (n.d.). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Retrieved from [Link]
-
Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of New Matrix Metalloproteinases Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]
-
PubMed. (n.d.). Peptide substrate for caspase-3 with 2-aminoacridone as reporting group. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
-
RSC Publishing. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fmoc-Glu(OtBu)-OH. PubChem. Retrieved from [Link]
-
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. Retrieved from [Link]
-
Springer. (n.d.). Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. Retrieved from [Link]
-
MDPI. (n.d.). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Retrieved from [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Green Chemistry. (n.d.). In situ Fmoc removal. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. Retrieved from [Link]
-
PubMed. (2017). Determination of Caspase-3 Activity and Its Inhibition Constant by Combination of Fluorescence Correlation Spectroscopy with a Microwell Chip. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. Retrieved from [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Caspase Substrates and Inhibitors. Retrieved from [Link]
-
DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. FMOC-GLU(OTBU)-OH H2O | 204251-24-1 [chemicalbook.com]
- 7. digital.csic.es [digital.csic.es]
- 8. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. renyi.hu [renyi.hu]
- 12. bachem.com [bachem.com]
- 13. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. Peptide substrate for caspase-3 with 2-aminoacridone as reporting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of Crude Peptides Synthesized with Fmoc-L-Glu(tBu)-NH2
Abstract
This application note provides a comprehensive guide for the mass spectrometry (MS) analysis of crude synthetic peptides containing the Fmoc-L-Glu(tBu)-NH2 residue. The synthesis of peptides using the Fmoc/tBu strategy is a cornerstone of modern peptide chemistry.[1][2] However, the direct analysis of crude products, often containing residual protecting groups, presents unique challenges for mass spectrometry. This document outlines field-proven protocols for sample preparation, Liquid Chromatography-Mass Spectrometry (LC-MS) method development, and data interpretation, focusing on the specific chemical properties of the tert-butyl (tBu) protecting group on glutamic acid and the C-terminal amide. We will delve into the causality behind experimental choices to ensure robust and reliable characterization of the target peptide and identification of synthesis-related impurities.
Introduction: The Challenge of Analyzing Protected Peptides
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu orthogonal protection scheme allows for the efficient assembly of peptide chains.[1][2] The tBu group is employed to protect the side-chain carboxylate of glutamic acid, preventing side reactions during synthesis.[2][3] While the final step in SPPS is typically the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups with a strong acid like trifluoroacetic acid (TFA), it is often beneficial to analyze the crude product before full deprotection.[4][5][6] This intermediate analysis can help troubleshoot the synthesis by identifying issues such as incomplete couplings or undesired modifications at an early stage.
However, the presence of the bulky and hydrophobic tBu group, along with the N-terminal Fmoc group if not removed, introduces several analytical hurdles:
-
Altered Ionization Efficiency: The hydrophobicity of the protecting groups can affect the ionization process in Electrospray Ionization (ESI), potentially leading to signal suppression or altered charge state distributions.[4][5]
-
Complex Fragmentation: The tBu group can undergo characteristic fragmentation patterns, which can complicate the interpretation of MS/MS spectra if not properly understood.
-
Chromatographic Challenges: The increased hydrophobicity of the protected peptide can lead to poor peak shape and retention behavior in reversed-phase HPLC.[3]
-
Identification of Impurities: Crude peptide mixtures can contain a variety of synthesis-related impurities, such as deletion sequences, truncated peptides, and by-products from protecting group chemistry.[7] Differentiating these from the target peptide requires careful data analysis.
This guide will provide a systematic approach to overcome these challenges and obtain high-quality mass spectrometry data for crude peptides containing this compound.
Experimental Workflow
The successful analysis of crude protected peptides relies on a carefully planned workflow, from sample preparation to data interpretation.
Caption: High-level workflow for crude peptide analysis.
Protocols
Protocol 1: Crude Peptide Sample Preparation
Objective: To prepare the crude peptide sample for LC-MS analysis while minimizing premature deprotection and ensuring solubility.
Rationale: The choice of solvent is critical to prevent the cleavage of acid-labile protecting groups like tBu.[3] Using a solvent system that is compatible with both the peptide's solubility and the LC-MS mobile phases is essential for good chromatographic performance.
Materials:
-
Crude peptide on resin
-
Solvent A: 0.1% Formic Acid (FA) in water (LC-MS grade)
-
Solvent B: 0.1% Formic Acid (FA) in acetonitrile (ACN) (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place a small amount of the dried peptide-resin (approx. 1-2 mg) into a microcentrifuge tube.
-
Add 500 µL of a 50:50 mixture of Solvent A and Solvent B.
-
Vortex the mixture for 5 minutes to facilitate the dissolution of the peptide from the resin.
-
Centrifuge the tube at 14,000 rpm for 5 minutes to pellet the resin.
-
Carefully transfer the supernatant containing the crude peptide to a clean HPLC vial for analysis.
-
For initial screening, a dilution of 1:10 to 1:100 in the same solvent mixture is recommended.
Protocol 2: LC-MS/MS Method for Protected Peptide Analysis
Objective: To achieve optimal chromatographic separation and mass spectrometric detection of the target peptide and related impurities.
Rationale: Reversed-phase chromatography is the standard for peptide separation.[4][5] The use of formic acid as a mobile phase modifier is preferred over TFA for MS applications as it minimizes ion suppression.[4][5] A gradient elution is necessary to separate the components of the crude mixture based on their hydrophobicity.
Instrumentation and Columns:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
LC Parameters:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5-95% B over 15 minutes |
MS Parameters (ESI Positive Mode):
| Parameter | Value |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| MS1 Scan Range | m/z 300-2000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Collision Energy | Stepped (e.g., 20-40 eV) |
Rationale for Stepped Collision Energy: A stepped collision energy ensures that both the peptide backbone and the protecting groups are fragmented, providing comprehensive structural information.[8][9] The optimal collision energy can be peptide-dependent and may require empirical optimization.[10][11]
Data Analysis and Interpretation
Identifying the Target Peptide
The first step in data analysis is to identify the molecular ion of the target peptide. This involves calculating the expected monoisotopic mass of the fully protected peptide.
Example Calculation: For a hypothetical peptide, Ac-Tyr-Val-Glu(tBu)-NH2:
-
Acetylated Tyrosine: C11H11NO3 = 205.07 Da
-
Valine: C5H9NO = 99.07 Da
-
Glu(tBu): C9H15NO3 = 185.10 Da
-
C-terminal Amide: NH2 = 16.02 Da
-
Total Mass: 505.26 Da
-
Expected [M+H]+: 506.27 m/z
Look for this m/z value in the MS1 spectrum. The presence of multiple charge states (e.g., [M+2H]2+) is also possible, especially for larger peptides.[12][13]
Interpreting Fragmentation Patterns
The MS/MS spectrum of the target peptide will contain characteristic fragment ions.
Caption: Key fragmentation pathways for tBu-protected peptides.
-
b- and y-ions: These are the most common fragment ions and arise from cleavage of the peptide backbone, providing sequence information.[14]
-
Neutral Loss of the tBu group: A characteristic fragmentation pathway for peptides containing Glu(tBu) is the neutral loss of isobutylene (C4H8), resulting in a mass difference of 56.1 Da.[3] This is a strong indicator of the presence of the tBu protecting group.
-
Fmoc Group Fragmentation: If the N-terminal Fmoc group is present, it can also produce characteristic fragment ions (e.g., m/z 179).
Identifying Common Impurities
Analysis of the crude mixture should also focus on identifying common synthesis-related impurities.
| Impurity | Mass Difference from Target | Notes |
| Deletion Sequence | - Mass of one amino acid | Results from incomplete coupling. |
| Truncated Peptide | - Mass of one or more amino acids | Caused by premature termination of the synthesis. |
| Incomplete tBu Deprotection | + 56.1 Da (if target is deprotected) | A common impurity if cleavage is incomplete.[3] |
| Aspartimide Formation | - 18.01 Da (for Asp-containing peptides) | A common side reaction in Fmoc chemistry.[15] |
| Dibenzofulvene Adduct | + 166.22 Da | Can occur if the Fmoc deprotection by-product reacts with the peptide.[7] |
Troubleshooting
-
Low Signal Intensity: This can be due to poor ionization. Consider using a different mobile phase modifier or optimizing the ESI source parameters. Supercharging reagents can sometimes be employed to enhance signal.[16][17]
-
Poor Peak Shape: This may be caused by the hydrophobicity of the protected peptide. A shallower gradient or a different stationary phase may be required.
-
Complex Spectra: High-resolution mass spectrometry is crucial for resolving the isotopic patterns of the various components in the crude mixture.[18]
Conclusion
The mass spectrometry analysis of crude peptides synthesized with this compound is a powerful tool for monitoring the progress and quality of peptide synthesis. By employing the protocols and data interpretation strategies outlined in this application note, researchers can obtain reliable and comprehensive data to guide their synthesis efforts. A thorough understanding of the specific chemical properties of the protecting groups is essential for accurate data interpretation and troubleshooting.
References
-
Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. Retrieved from [Link]
-
MacCoss, M. J., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10210–10215. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Retrieved from [Link]
-
Chen, Y., et al. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. Journal of the American Society for Mass Spectrometry, 34(6), 1083–1090. Retrieved from [Link]
-
BiotechPack. (n.d.). How to interpret proteomics mass spectrometry data. BiotechPack. Retrieved from [Link]
-
Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies. Retrieved from [Link]
-
Agilent Technologies. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. LCGC's Chromacadamy. Retrieved from [Link]
-
Sharp, J. S., et al. (2015). Protein Structural Analysis via Mass Spectrometry-Based Proteomics. Methods in Molecular Biology, 1295, 237–254. Retrieved from [Link]
-
Révész, Á., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 40(6), 1275-1296. Retrieved from [Link]
-
Vahidi, S., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Thermo Fisher Scientific. (2024, March 20). Advances in proteomics sample prep reagents and quantitative MS workflows. YouTube. Retrieved from [Link]
-
Chen, Y., et al. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. Journal of the American Society for Mass Spectrometry. Request PDF. Retrieved from [Link]
-
Fiveable. (n.d.). Data acquisition and interpretation in MS-based proteomics. Fiveable. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Organic & Biomolecular Chemistry, 17(7), 1833-1840. Request PDF. Retrieved from [Link]
-
Kjeldsen, F., & Bunkenborg, J. (2024). Interpretation of Tandem Mass Spectrometry (MS/MS) Spectra for Peptide Analysis. In Peptide Analysis Protocols. Humana Press. Retrieved from [Link]
-
Plymoth, A., et al. (2003). Mass-Based Fraction Collection of Crude Synthetic Peptides in Analytical and Preparative Scale. Journal of Biomolecular Techniques, 14(2), 136–142. Retrieved from [Link]
-
Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. Retrieved from [Link]
-
Lee, J., et al. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Chemical Society, 144(42), 19488–19497. Retrieved from [Link]
-
Lee, J., et al. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Chemical Society, 144(42), 19488–19497. Retrieved from [Link]
-
Lee, J., et al. (2022). A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry. bioRxiv. Retrieved from [Link]
-
Wang, Y., et al. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Lermyte, F., et al. (2012). In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 84(11), 4811–4818. Retrieved from [Link]
-
Gilar, M., et al. (2001). Identification of peptides with protected functional groups by chromatography, mass spectrometry, and molecular statistics. Journal of Chromatography A, 929(1-2), 13-26. Retrieved from [Link]
-
Kumar, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(11), 2133. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butyl (tBu) protecting group and.... ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(3), 633-652. Retrieved from [Link]
-
Lermyte, F., et al. (2012). In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]
-
Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-La Crosse. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
talkboard. (2014, January 31). Mass Spectrometry - Fragmentation. YouTube. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to interpret proteomics mass spectrometry data [en.biotech-pack.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. broadinstitute.org [broadinstitute.org]
Optimal cleavage cocktail for resins with Fmoc-L-Glu(tBu)-NH2-containing peptides
< < Application Note & Protocol
Topic: Optimal Cleavage Cocktail for Resins with Fmoc-L-Glu(tBu)-NH2-Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Cleavage in Fmoc Solid-Phase Peptide Synthesis
The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its efficiency and orthogonality.[1] The final, critical step in this process is the simultaneous cleavage of the peptide from its solid support and the removal of acid-labile side-chain protecting groups.[1][2] This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2]
However, this process is not without its challenges. During the acid-mediated cleavage, highly reactive carbocations are generated from the protecting groups (such as the tert-butyl group on glutamic acid) and the resin linker.[2][3] These electrophilic species can re-attach to nucleophilic residues within the peptide sequence (e.g., Trp, Met, Cys, Tyr), leading to undesired side products that complicate purification and reduce overall yield.[2][3]
Peptides featuring a C-terminal amide, synthesized on resins like Rink Amide, and containing residues like L-Glu(tBu)-NH2, present a specific challenge. The tert-butyl (tBu) protecting group on the glutamic acid side chain is a primary source of t-butyl cations upon TFA treatment.[4] Therefore, the selection of an appropriate "cleavage cocktail"—a mixture of TFA and cation-scavenging agents—is paramount to obtaining a high-purity final product.[3] This note provides a detailed guide to understanding, selecting, and implementing the optimal cleavage cocktail for these specific peptides.
The Chemistry of Cleavage: Cation Generation and the Role of Scavengers
The fundamental reaction in the cleavage step is acidolysis. TFA protonates the acid-labile protecting groups and the resin linker, leading to their cleavage and the formation of stable carbocations. The most common carbocation generated from tBu-protected residues is the tert-butyl cation.
These cations are potent electrophiles that will readily alkylate any available nucleophiles. To prevent this, scavengers are added to the TFA mixture.[3][5] These are nucleophilic compounds that react with and neutralize the carbocations before they can modify the peptide.[3]
Common Scavengers and Their Targets:
-
Triisopropylsilane (TIS): An excellent scavenger for trityl cations and a reducing agent that minimizes certain side reactions. It is highly effective at scavenging the electrophilic species generated from protecting groups like Trityl, Boc, and t-Bu.[6][7]
-
Water (H₂O): Effectively scavenges tert-butyl cations.
-
1,2-Ethanedithiol (EDT): A very effective scavenger for t-butyl cations and useful for removing trityl groups from cysteine.
-
Thioanisole: Helps suppress alkylation of Trp and Met residues and can accelerate the removal of Arg(Pmc/Pbf) protecting groups.
-
Phenol: Often used to scavenge a variety of cationic species.
The choice and combination of these scavengers are dictated by the specific amino acid composition of the peptide.
Visualizing the Cleavage and Scavenging Mechanism
The following diagram illustrates the critical events during the cleavage process, highlighting the protective role of scavengers.
Caption: Cleavage workflow showing cation generation and scavenger intervention.
Selecting the Optimal Cleavage Cocktail
For peptides containing this compound, the primary concern is the efficient scavenging of the tert-butyl cation. The choice of cocktail also depends on the presence of other sensitive residues in the sequence. A standard and highly effective cocktail for most sequences is a mixture of TFA, TIS, and water.
| Cleavage Cocktail | Composition (v/v/v) | Target Residues & Rationale |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | General Purpose: Excellent for peptides with Arg(Pbf), Tyr(tBu), Ser(tBu), Thr(tBu), and Asp(OtBu). TIS and water effectively scavenge t-butyl and other cations.[1] This is the recommended starting point for peptides containing Glu(tBu) without other highly sensitive residues. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Trityl Groups: Especially useful when the peptide contains trityl-protected residues like Cys(Trt), Asn(Trt), or Gln(Trt).[8] The combination of phenol and TIS provides robust scavenging. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Multiple Sensitive Residues: A "universal" and powerful cocktail for complex peptides containing Cys, Met, and Trp together.[2][8] The combination of scavengers addresses a wide range of potential side reactions.[2] |
For a peptide whose only sensitive residue is Glu(tBu), the Standard TFA/TIS/H₂O cocktail is the optimal choice due to its efficacy, simplicity, and use of less toxic/odorous reagents compared to cocktails like Reagent K.[2]
Detailed Experimental Protocol: Cleavage from Rink Amide Resin
This protocol is optimized for the cleavage of a peptide containing this compound from a Rink Amide-type resin using the standard TFA/TIS/H₂O cocktail.
Materials:
-
Peptide-bound resin (dried under vacuum)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether (Et₂O)
-
Reaction vessel (glass, with screw cap and sinter)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas line
Protocol Steps:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 50-100 mg) into a clean, dry reaction vessel.
-
Wash the resin with DCM (3 x 10 mL/g of resin) to remove any residual DMF and to swell the resin beads.
-
Dry the resin thoroughly under a high vacuum for at least 4 hours, or overnight, to remove all solvent.[2]
-
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
CAUTION: Work in a well-ventilated fume hood. TFA is highly corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
For 10 mL of cocktail, carefully combine:
-
9.5 mL of TFA
-
0.25 mL of Triisopropylsilane (TIS)
-
0.25 mL of Deionized Water
-
-
Mix the solution gently but thoroughly.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the reaction vessel containing the dried resin (a typical ratio is 10 mL of cocktail per 1 gram of resin). Ensure the resin is fully submerged.
-
Seal the vessel tightly and place it on a shaker or rocker at room temperature.
-
Allow the reaction to proceed for 2-3 hours. For longer or more complex peptides, the time may be extended to 4 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture, collecting the filtrate which contains the cleaved peptide. A sintered glass funnel or the reaction vessel's own frit can be used for this purpose.[3]
-
Wash the resin with a small volume of fresh TFA (2 x 1 mL) to recover any remaining peptide, and combine the washes with the initial filtrate.[8]
-
(Optional but recommended) Concentrate the TFA filtrate to about 1-2 mL using a gentle stream of nitrogen or a rotary evaporator (use a water bath < 30°C) to reduce the amount of ether needed for precipitation.[3]
-
-
Peptide Precipitation:
-
Place a centrifuge tube containing cold MTBE or Et₂O (approx. 40-50 mL) in an ice bath.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form immediately.
-
Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation.
-
-
Washing and Drying:
-
Centrifuge the tube (e.g., at 3000-4000 rpm for 5-10 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by adding fresh cold ether (20-30 mL), resuspending the pellet by vortexing, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and cleaved protecting groups.
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen, followed by drying under a high vacuum to yield the crude peptide as a white powder.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and Mass Spectrometry (MS) to confirm the identity and purity of the product.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient reaction time; Inactive TFA. | Extend cleavage time to 4 hours. Use fresh, high-quality TFA. A small test cleavage can be performed and monitored by HPLC to optimize the time. |
| Low Purity / Side Products | Inefficient scavenging; Presence of highly sensitive residues (Trp, Met, Cys). | If the peptide contains Trp, Met, or Cys, switch to a more robust cocktail like Reagent K. Ensure the peptide resin is completely dry before adding the cleavage cocktail. |
| Colored By-products | Premature cleavage of the Rink Amide linker from the support resin. | This can occur with older or more acid-sensitive Rink Amide resins. Using silane scavengers like TIS helps minimize this. Ensure cleavage time is not excessively long. |
Conclusion
The successful cleavage of peptides containing acid-labile side chains like this compound is critically dependent on the careful selection and application of a cleavage cocktail. For most standard sequences, a TFA/TIS/H₂O (95:2.5:2.5) mixture provides an optimal balance of cleavage efficiency and side-product suppression. By understanding the underlying chemistry of cation formation and scavenging, and by following a meticulous experimental protocol, researchers can consistently obtain high-purity peptide amides ready for downstream applications.
References
-
Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Cleavage of synthetic peptides. Google Patents (WO2015028599A1).
-
Various Authors. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. Retrieved from [Link]
-
Maji, R., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. Retrieved from [Link]
-
Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology. Retrieved from [Link]
-
Varkey, J. T., et al. (2017). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Retrieved from [Link]
Sources
- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
How to troubleshoot failed or low-yield coupling of Fmoc-L-Glu(tBu)-NH2
Here is the technical support center for troubleshooting the coupling of Fmoc-L-Glu(tBu)-NH2.
Technical Support Center: Troubleshooting Peptide Coupling Failures
Guide Topic: Investigating and Resolving Failed or Low-Yield Coupling of Glutamic Acid and Glutamine Derivatives in Fmoc-SPPS
Welcome to the technical support resource for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting for challenges encountered during the coupling of acidic amino acid derivatives, specifically focusing on glutamic acid and glutamine. As Senior Application Scientists, we have designed this guide to move beyond simple protocols and explain the chemical reasoning behind each troubleshooting step, ensuring you can make informed decisions to rescue your synthesis.
FAQ 1: Critical Reagent Verification
Q: I am trying to couple this compound and my synthesis has failed. Why isn't it working?
A: This is a crucial starting point. The reagent you've named, This compound , is an N-terminally protected amino acid amide. Standard peptide coupling reactions, which form the backbone of SPPS, create an amide bond by activating a C-terminal carboxylic acid (-COOH) of an incoming amino acid and reacting it with the free N-terminal amine (-NH2) of the peptide chain growing on the resin.
Your specified molecule has a C-terminal amide (-CONH2), not a carboxylic acid. Therefore, it cannot be activated by standard coupling reagents (like HATU, HBTU, DIC) to react with the resin-bound amine. This is the fundamental reason for the coupling failure.
It is highly probable that the intended reagent was one of two standard derivatives:
-
Fmoc-L-Glu(OtBu)-OH : This is Fmoc-protected Glutamic Acid , where the side-chain carboxylic acid is protected by a tert-butyl (OtBu) ester. The α-carboxyl group is free to be activated for coupling.
-
Fmoc-L-Gln(Trt)-OH : This is Fmoc-protected Glutamine , where the side-chain amide is protected by a bulky trityl (Trt) group to prevent side reactions. The α-carboxyl group is free for activation.
This guide will proceed assuming your synthesis involves one of these two common reagents, with a special focus on the unique challenges presented by glutamine.
FAQ 2: Diagnosing the Coupling Failure
Q: My Kaiser test is positive (blue beads) after a coupling step. What does this mean and how do I interpret the result?
A: A positive Kaiser test after the coupling step is the most direct indicator of a failed or incomplete reaction. The test detects free primary amines, such as the N-terminus of your peptide-resin, which should have been consumed during a successful coupling.[1][2]
Principle of the Kaiser Test: The test uses ninhydrin, which reacts with primary amines to produce a deep blue-purple chromophore known as Ruhemann's purple.[1] The intensity of the color provides a semi-quantitative measure of the unreacted free amines on the resin.[3][4]
Interpreting Kaiser Test Results
| Color of Beads & Solution | Interpretation | Recommended Action |
| Beads: Colorless/Yellow Solution: Yellow/Clear | Coupling Complete. | Proceed to the next Fmoc deprotection step. |
| Beads: Dark Blue Solution: Light Blue to Clear | Incomplete Coupling. Significant amount of unreacted amine on the resin. | Perform a recoupling step. (See Protocol 2). |
| Beads: Light Blue/Spotted Solution: Blue | Largely Incomplete Coupling. The reaction has barely proceeded. | Check reagents and procedure, then perform a recoupling. |
| Beads: Dark Blue Solution: Intense Dark Blue | Total Coupling Failure. | Stop. Investigate all reagents, solvents, and protocols before attempting to rescue the synthesis. Capping may be necessary. (See Protocol 3). |
Workflow: Troubleshooting a Positive Kaiser Test
Here is a logical workflow to follow upon observing a positive Kaiser test post-coupling.
Caption: Troubleshooting workflow for a failed peptide coupling.
FAQ 3: Specific Issues with Glutamine Coupling
Q: I am using Fmoc-L-Gln(Trt)-OH and experiencing low yields. Are there specific side reactions I should be aware of?
A: Yes, glutamine is susceptible to a key side reaction during the activation step: dehydration . The side-chain amide can be converted to a nitrile (-C≡N) by some activating agents, particularly carbodiimides like DCC and DIC when used without an additive.[5][6] This results in the incorporation of a β-cyanoalanine residue instead of glutamine, which is an irreversible error.
Using a bulky side-chain protecting group like Trityl (Trt) significantly reduces, but does not always eliminate, this risk. The choice of coupling reagent is paramount.
Mechanism: Glutamine Side-Chain Dehydration
Caption: Dehydration side reaction of glutamine during activation.
Q: What is the optimal coupling strategy for Fmoc-L-Gln(Trt)-OH?
A: To ensure high efficiency and minimize dehydration, the best practice is to use an aminium/uronium-based coupling reagent such as HATU, HBTU, or HCTU. These reagents rapidly form an active ester that is less prone to causing the dehydration side reaction compared to carbodiimide-based methods.[5][7]
Comparison of Coupling Reagents for Fmoc-Gln(Trt)-OH
| Reagent Cocktail | Class | Recommendation & Rationale |
| HATU / DIPEA | Aminium Salt | Highly Recommended. Rapid activation, high yields, and very low risk of side reactions. The gold standard for difficult couplings.[7] |
| HBTU / DIPEA | Aminium Salt | Recommended. Very effective and a common workhorse reagent. Slightly less potent than HATU but excellent for most cases. |
| DIC / OxymaPure® | Carbodiimide + Additive | Good Alternative. Oxyma is a superior additive to HOBt for suppressing racemization and side reactions.[8] Much safer than DIC alone. |
| DIC / HOBt | Carbodiimide + Additive | Acceptable, but with caution. An older method that is generally effective, but the risk of dehydration is higher than with aminium salts.[9] |
| DIC alone | Carbodiimide | Not Recommended. High risk of side-chain dehydration and racemization.[5] |
FAQ 4: General Causes of Coupling Failure
Q: My coupling failed even with a "safe" amino acid like Fmoc-L-Glu(OtBu)-OH. What other factors could be at play?
A: When the amino acid itself is not the issue, the problem almost always lies with the physical state of the peptide-resin, a phenomenon known as on-resin aggregation . As the peptide chain elongates, it can fold back on itself and form secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds.[10] This collapses the resin pores, physically blocking the N-terminal amine and preventing the incoming activated amino acid from reaching it.[10][11]
This is especially common with hydrophobic sequences or after 7-10 residues have been added.
Q: How can I overcome on-resin aggregation to rescue my synthesis?
A: Disrupting the secondary structures is key. Several orthogonal strategies can be employed:
-
Change the Solvent: DMF is a good solvent, but N-Methyl-2-pyrrolidone (NMP) is a stronger chaotropic agent and is often better at disrupting hydrogen bonds and swelling the resin. Using a mixture of solvents like DMF/DCM can also help.[9][11]
-
Elevate the Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) or using a microwave peptide synthesizer provides the energy needed to break up aggregates and increase reaction kinetics.[12][13]
-
Extend Reaction Time: For difficult couplings, simply allowing the reaction to proceed for longer (2-4 hours, or even overnight) can be sufficient to achieve completion.[14][15]
-
Use a More Potent Activator: If you are using a carbodiimide-based method, switching to a more powerful aminium reagent like HATU or PyAOP can often drive a difficult reaction to completion.[7]
Protocols for Troubleshooting
Protocol 1: The Kaiser (Ninhydrin) Test
This protocol provides a qualitative assessment of free primary amines on the resin.[3][4]
Reagents:
-
Solution A: 1 mL of 0.01 M KCN in pyridine, diluted to 50 mL with fresh pyridine.
-
Solution B: 1.0 g ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Collect 10-15 beads of the peptide-resin in a small, clean glass test tube.
-
Wash the beads 3 times with DMF, followed by 3 times with ethanol to remove residual solvents and reagents.
-
Add 2-3 drops of Solution A to the beads.
-
Add 2-3 drops of Solution B to the beads.
-
Add 2-3 drops of Solution C to the beads.
-
Heat the test tube in a heating block at 110-120°C for 5 minutes.[3][4]
-
Remove the tube and observe the color of the beads and the solution against a white background. Refer to the interpretation table above.
Protocol 2: Standard Recoupling Procedure
This procedure is used when a Kaiser test indicates incomplete coupling.
Materials:
-
Peptide-resin with unreacted N-terminal amines.
-
Fmoc-amino acid (4 equivalents relative to resin loading).
-
HATU (3.9 equivalents).
-
DIPEA (8 equivalents).
-
Anhydrous DMF or NMP.
Procedure:
-
Do NOT perform an Fmoc deprotection step. The goal is to couple to the already-free amines.
-
Wash the peptide-resin thoroughly (5x with DMF) to remove byproducts from the first failed coupling.
-
In a separate vessel, pre-activate the Fmoc-amino acid:
-
Dissolve the Fmoc-amino acid and HATU in DMF (or NMP).
-
Add DIPEA to the solution.
-
Allow the mixture to pre-activate for 3-5 minutes. The solution may change color.
-
-
Add the activated amino acid solution to the washed peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For very difficult sequences, consider extending this time or increasing the temperature.
-
Wash the resin thoroughly (5x with DMF).
-
Perform a Kaiser test (Protocol 1) to confirm the completion of the recoupling.
Protocol 3: Capping Unreacted Amines
If recoupling fails or is not desired, unreacted chains should be "capped" to prevent them from reacting in subsequent steps, which would lead to deletion sequences that are difficult to purify.
Materials:
-
Peptide-resin with unreacted amines.
-
Capping Solution: Acetic Anhydride / DIPEA / DMF in a 1:1:8 ratio (v/v/v). Prepare fresh.
Procedure:
-
Wash the peptide-resin thoroughly (5x with DMF).
-
Add the freshly prepared Capping Solution to the resin, ensuring all beads are fully submerged.
-
Agitate the reaction vessel for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin extensively (5x with DMF) to remove all capping reagents.
-
Perform a Kaiser test. The result should now be negative (yellow), as the free amines have been acetylated.
-
Proceed with the next scheduled Fmoc deprotection step.
References
-
Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Albericio, F., & de la Torre, B. G. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]
-
Varchi, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, MDPI. [Link]
-
Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Endocrinology. [Link]
-
Scienmag. (2024). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [Link]
-
Gausepohl, H., et al. (1990). Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed. [Link]
-
Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry. [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempep.com [chempep.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mesalabs.com [mesalabs.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Strategies to Prevent Aggregation of Peptides Rich in Fmoc-L-Glu(tBu)-NH2
Welcome to the technical support center dedicated to addressing a significant challenge in solid-phase peptide synthesis (SPPS): the aggregation of peptide sequences rich in Fmoc-L-Glu(tBu)-NH2. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and overcome aggregation-related issues. Our focus is on explaining the causality behind experimental choices to empower you with a robust understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in peptides containing multiple this compound residues?
A1: The primary driver of aggregation during SPPS is the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable secondary structures like β-sheets.[1][2][3] While glutamic acid itself is not typically considered a highly hydrophobic residue, the presence of the bulky tert-butyl (tBu) side-chain protecting group on multiple adjacent Glu residues can significantly increase the hydrophobicity and steric bulk of the peptide. This, in turn, can promote the self-association of peptide chains, physically blocking reactive sites and leading to incomplete Fmoc deprotection and poor coupling efficiency.[4][5]
Q2: How does the C-terminal amide (NH2) contribute to aggregation?
A2: A C-terminal amide is uncharged, unlike the negatively charged C-terminal carboxylate.[6] This lack of charge can, in some cases, reduce the overall polarity of the peptide and may contribute to a higher propensity for aggregation, especially in sequences that are already hydrophobic.[7] However, the effect is highly sequence-dependent. C-terminal amidation is a common and necessary modification for many biologically active peptides to mimic their native structure and improve stability.[6]
Q3: What are the tell-tale signs of on-resin aggregation during synthesis?
A3: The most common indicators of on-resin aggregation include:
-
Poor Resin Swelling: The peptide-resin may fail to swell properly or may even appear to shrink or clump together.[1][3][4][8]
-
Incomplete Reactions: You may observe incomplete Fmoc deprotection (a positive Kaiser or TNBS test after the deprotection step) or failed coupling reactions (a positive test after the coupling step).[1][3]
-
Altered Deprotection Profile: In continuous-flow synthesizers, aggregation can be identified by a flattened and broadened UV deprotection profile.[3]
-
Low Yield and Purity: Ultimately, aggregation leads to a low yield of the target peptide and the presence of deletion sequences in the final crude product, complicating purification.[1][3]
Q4: Can I predict if my this compound rich sequence will aggregate?
A4: While it is difficult to predict with 100% certainty, sequences with stretches of hydrophobic residues are more prone to aggregation.[1] Several computational tools are available that can analyze a peptide sequence and predict its tendency to aggregate. Using these tools can help you to proactively select a more robust synthesis strategy from the outset.
Troubleshooting Guide: From Synthesis to Purification
This section provides a detailed breakdown of issues and solutions organized by the experimental stage.
Stage 1: Solid-Phase Peptide Synthesis (SPPS)
Issue: Incomplete Coupling or Deprotection
Symptoms:
-
Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.
-
Low yield of the target peptide upon cleavage.
-
Presence of deletion sequences (n-1, n-2, etc.) in the final product as identified by mass spectrometry.
Causality: On-resin aggregation physically prevents reagents (piperidine for deprotection, activated amino acids for coupling) from accessing the reactive N-terminus of the growing peptide chain. The bulky tBu groups on the Glu side chains can exacerbate this issue.
1. Modify Synthesis Conditions & Solvents:
The choice of solvent is critical for maintaining good solvation of the peptide-resin complex.
-
Switch to "Stronger" Solvents: Replace the standard N,N-Dimethylformamide (DMF) with more polar, hydrogen-bond disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[8] A common practice is to use a mixture, such as 25% DMSO in DMF.[4]
-
Elevated Temperature/Microwave Synthesis: Performing coupling reactions at higher temperatures (e.g., 50-75°C) can provide the necessary energy to disrupt secondary structures and improve reaction kinetics.[1][8] Microwave-assisted peptide synthesis is particularly effective in this regard.[1][8]
-
"Magic Mixture": For exceptionally difficult sequences, a solvent system known as the "Magic Mixture" can be employed. This consists of a 1:1:1 mixture of Dichloromethane (DCM)/DMF/NMP containing 1% Triton X-100 and 2 M ethylene carbonate.[2][4]
2. Incorporate Structure-Disrupting Elements:
Proactively inserting residues that break up the regular peptide backbone structure is one of the most effective strategies.
-
Pseudoproline Dipeptides: These are derivatives of Serine (Ser) or Threonine (Thr) that introduce a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets.[2][8] If your sequence contains a Ser or Thr residue, you can substitute it and the preceding amino acid with a corresponding pseudoproline dipeptide. These are incorporated as a single dipeptide unit.[2] It is recommended to insert a pseudoproline every six to seven residues for maximum effect.[8]
-
Backbone Protection (Dmb/Hmb): Incorporating amino acids with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen physically blocks hydrogen bond formation.[8] These groups are stable during synthesis and are removed during the final TFA cleavage.[2] Fmoc-Gly-(Dmb)Gly-OH is a particularly useful building block for breaking up aggregation in sequences containing Gly-Gly motifs.
3. Utilize Chaotropic Agents:
These are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.
-
Protocol: Before a difficult coupling step, wash the peptide-resin with a 0.8 M solution of LiCl or NaClO4 in DMF (2 x 1 minute).[2][4][8] This helps to break up existing secondary structures. Alternatively, these salts can be added directly to the coupling mixture.
Table 1: Summary of SPPS Troubleshooting Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Solvent Modification | Improves solvation of the peptide-resin complex, disrupting intermolecular interactions. | NMP and DMSO are more viscous than DMF; ensure adequate mixing. |
| Elevated Temperature | Provides energy to overcome the activation barrier for disrupting secondary structures. | Can increase the rate of side reactions like racemization or aspartimide formation. |
| Pseudoproline Dipeptides | Introduces a conformational "kink" in the peptide backbone, preventing linear β-sheet formation. | Requires a Ser or Thr in the sequence. Inserted as a dipeptide. |
| Backbone Protection | Physically blocks the amide nitrogen, preventing its participation in hydrogen bonding. | Dmb/Hmb groups are removed during final TFA cleavage. |
| Chaotropic Salts | Disrupts hydrogen bonding networks. | Must be thoroughly washed away after use to avoid interference with subsequent steps. |
Stage 2: Cleavage and Deprotection
Issue: Low Cleavage Yield and Poor Solubility of Crude Peptide
Symptoms:
-
The crude peptide "oils out" or precipitates during the cleavage workup.[9]
-
Difficulty dissolving the crude peptide in standard HPLC solvents (e.g., water/acetonitrile).
Causality: Aggregation is not limited to the resin-bound state. Once cleaved, peptides rich in hydrophobic residues, including those with bulky tBu groups, can aggregate in solution, making them difficult to handle and purify.[9]
1. Optimize the Cleavage Cocktail:
The composition of your TFA cleavage cocktail is crucial for both efficient deprotection and minimizing side reactions.
-
Standard Cocktail for tBu Groups: A common and effective cocktail is "Reagent B": TFA/Water/Phenol/Triisopropylsilane (TIPS) (88:5:5:2, v/v/w/v).[10] Water and TIPS act as scavengers for the carbocations generated from the cleavage of tBu and other protecting groups.[10]
-
For Arginine-Containing Peptides: If your sequence also contains Arg(Pbf), "Reagent R" (TFA/Thioanisole/1,2-Ethanedithiol (EDT)/Anisole; 90:5:3:2) is often recommended.[9][11]
2. Modify the Cleavage and Precipitation Procedure:
-
Cleavage in the Presence of Detergents: For extremely difficult-to-solubilize peptides, performing the cleavage in the presence of a detergent like sodium dodecyl sulfate (SDS) has been shown to dramatically reduce aggregation.[12]
-
Alternative Precipitation/Purification: For highly hydrophobic peptides that are intractable to standard RP-HPLC, a method involving precipitation in water followed by washing with diethyl ether can be used to remove scavengers and obtain a product of sufficient purity without chromatography.[13]
Stage 3: Purification
Issue: Poor Peak Shape and Recovery during RP-HPLC
Symptoms:
-
Broad, tailing peaks during analytical or preparative HPLC.
-
Irreversible adsorption of the peptide to the C18 column.
-
Low recovery of the purified peptide.
Causality: The hydrophobic nature of the peptide can lead to strong, sometimes irreversible, interactions with the stationary phase of the RP-HPLC column. Aggregation can also occur on the column itself.[14]
1. Adjust HPLC Mobile Phases:
-
Use Stronger Organic Solvents: If a peptide is poorly soluble or shows poor chromatography with acetonitrile, consider using stronger organic modifiers like isopropanol or n-propanol.[14] Blends of acetonitrile and n-propanol can also be effective.[14]
-
Solubility Testing: Before attempting preparative HPLC, perform small-scale solubility tests with the crude peptide in various potential mobile phase compositions to identify a suitable starting point.[14]
2. Employ Alternative Purification Strategies:
-
Hydrophilic Tags: A more advanced strategy involves synthesizing the peptide with a temporary, cleavable hydrophilic tag (e.g., a poly-arginine tail).[15] This tag enhances the solubility of the peptide during synthesis and purification. After purification, the tag is removed to yield the final hydrophobic peptide.[15]
Analytical Techniques for Detecting Aggregation
Proactive monitoring is key to managing aggregation. Several techniques can be employed to detect and characterize peptide aggregates both on-resin and in solution.
-
On-Resin Monitoring: The Kaiser test (for primary amines) and the TNBS test are qualitative colorimetric assays used to monitor the completion of coupling reactions. A positive result after coupling indicates the presence of unreacted free amines, often due to aggregation.[1]
-
Size Exclusion Chromatography (SEC): This is a widely used HPLC-based method to separate and quantify monomers, dimers, and higher-order aggregates in solution based on their hydrodynamic radius.[16][17]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can be used to monitor aggregation over time.[17][18]
-
Fluorescence Spectroscopy: Both intrinsic tryptophan fluorescence and extrinsic dye-binding assays (e.g., Thioflavin T) can be used to monitor changes in peptide conformation and the formation of amyloid-like fibrillar aggregates.[16][19][20]
-
UV-Vis Spectroscopy: A simple method to detect the presence of large, light-scattering aggregates is to measure the absorbance at 350 nm. An increase in the "Aggregation Index" (A350/A280 ratio) indicates aggregation.[16][19]
By understanding the underlying causes of aggregation in this compound rich peptides and by systematically applying the strategies outlined in this guide, researchers can significantly improve the success rate of synthesizing these challenging sequences.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
UCL Discovery. (2024). Analysis of the role of the conserved C-terminal amide of amylin in amyloid. Retrieved from [Link]
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
-
PubMed. (n.d.). A facile and dynamic assay for the detection of peptide aggregation. Retrieved from [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
-
PubMed. (1988, October). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Retrieved from [Link]
-
Medium. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
JPT. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. peptide.com [peptide.com]
- 12. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nestgrp.com [nestgrp.com]
- 15. genscript.com [genscript.com]
- 16. approcess.com [approcess.com]
- 17. Protein Aggregation Analysis [intertek.com]
- 18. medium.com [medium.com]
- 19. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods | MDPI [mdpi.com]
- 20. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving solubility issues with Fmoc-L-Glu(tBu)-NH2 during synthesis
Welcome to the technical support guide for resolving challenges associated with Fmoc-L-Glu(tBu)-NH2 . This resource is designed for researchers, scientists, and drug development professionals encountering solubility and handling issues during solid-phase peptide synthesis (SPPS). Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide - Immediate Solutions
This section is for researchers who are currently facing an issue in the lab. These Q&As provide direct, actionable steps to resolve common problems.
Q1: My this compound is not dissolving in DMF. What should I do?
Immediate Answer: This is a common issue stemming from the molecule's unique structural properties. The combination of the bulky, hydrophobic Fmoc and tert-Butyl (tBu) groups, along with the potential for intermolecular hydrogen bonding via the C-terminal amide, can lead to aggregation and poor solubility.
Follow this sequential protocol to achieve dissolution:
Protocol 1: Stepwise Dissolution for this compound
-
Initial Attempt (Vortexing):
-
Add the appropriate volume of high-purity, amine-free N,N-Dimethylformamide (DMF) to your weighed this compound.
-
Vortex the vial vigorously for 1-2 minutes. Many times, this is sufficient for fresh, high-quality material.
-
-
Physical Disruption (Sonication):
-
Thermal Assistance (Gentle Heating):
-
If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.[1]
-
Causality: Increasing the kinetic energy of the solvent molecules enhances their ability to overcome the intermolecular forces holding the solute molecules together.
-
Caution: Avoid prolonged or excessive heating, as it can risk degradation of the Fmoc-amino acid.[1]
-
-
Final Check:
-
Once the solution appears clear, hold it up to a light source to visually inspect for any remaining particulates.
-
Use the solution immediately for the coupling reaction to prevent potential re-precipitation.
-
Q2: I've tried sonication and gentle heat, but my this compound still won't dissolve. What is my next option?
Immediate Answer: When standard physical methods fail, modifying the solvent system is the next logical step. The polarity of pure DMF may be insufficient.
Protocol 2: Advanced Dissolution Using Co-Solvents
-
Introduce a More Powerful Solvent:
-
Add a small amount of N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to the DMF suspension.[1][4] NMP is an excellent alternative with greater solvating power for many reagents.[4]
-
Start with a co-solvent ratio of 10% (v/v) (e.g., 100 µL NMP in 900 µL DMF) and gradually increase if necessary.
-
Causality: NMP and DMSO have higher polarity and dielectric constants than DMF, making them more effective at solvating polar and aggregation-prone molecules.
-
-
For Extremely Difficult Cases (The "Magic Mixture"):
-
In rare, persistent cases, a solvent system known as the "Magic Mixture" can be employed. This is typically a combination of DCM/DMF/NMP (1:1:1).
-
Note: This is an aggressive solvent system and should be used judiciously, as it may alter resin swelling dynamics.
-
The workflow for these troubleshooting steps can be visualized in the following decision tree:
Caption: Troubleshooting workflow for dissolving this compound.
Section 2: Frequently Asked Questions (FAQs) - Deeper Understanding
This section addresses broader questions to help you proactively design experiments and understand the chemical principles at play.
Q3: Why is this compound particularly prone to solubility issues?
Answer: The solubility challenge arises from a convergence of three molecular features:
-
Fmoc Group: The large, planar, and aromatic fluorenylmethoxycarbonyl group can lead to π-π stacking interactions, promoting self-aggregation.[1]
-
tert-Butyl (tBu) Group: This bulky, hydrophobic side-chain protecting group on the glutamic acid residue reduces the molecule's overall polarity and compatibility with polar aprotic solvents like DMF.
-
C-terminal Amide (-NH2): The primary amide can participate in intermolecular hydrogen bonding, further contributing to the formation of aggregates that are difficult to solvate.
Caption: Molecular features of this compound affecting solubility.
Q4: Are there alternative solvents I should consider using from the start?
Answer: Yes, being proactive with solvent choice can prevent issues. While DMF is the most common solvent in SPPS, it is not always the most effective.
| Solvent | Key Characteristics & Recommendations |
| N,N-Dimethylformamide (DMF) | Standard workhorse solvent. Prone to degradation over time, releasing dimethylamine which can cause premature Fmoc-deprotection.[4] Always use high-purity, amine-free grade. |
| N-Methyl-2-pyrrolidone (NMP) | More polar and often a superior solvent for dissolving difficult amino acids and peptide aggregates.[4] It is the recommended first alternative to DMF. |
| Dimethyl Sulfoxide (DMSO) | A very strong solvent, useful as an additive to DMF or NMP.[1][5] Caution: Can be incompatible with certain side-chain protecting groups and may oxidize Cys and Met residues.[5] |
| "Green" Solvents | Research into more environmentally friendly solvents like N-butylpyrrolidinone (NBP) or Dipropyleneglycol dimethylether (DMM) is ongoing, but they are not yet standard practice and require significant protocol optimization.[6][7] |
Q5: Can I prepare a stock solution of this compound in advance?
Answer: It is strongly discouraged. Fmoc-protected amino acids can exhibit greater decomposition over extended periods when dissolved, particularly in NMP compared to DMF.[4] For optimal results and to ensure the highest purity of your final peptide, always prepare solutions of activated amino acids immediately before their use in a coupling step.
Q6: Could additives help improve solubility during the coupling reaction itself?
Answer: Yes, particularly when dealing with on-resin aggregation where the growing peptide chain itself becomes insoluble. While less common for dissolving the amino acid monomer, chaotropic salts can be added to the coupling mixture to disrupt secondary structure formation on the resin.
| Additive | Recommended Concentration | Mechanism of Action |
| Lithium Chloride (LiCl) | ~0.4 M | Disrupts hydrogen bond networks that lead to aggregation.[8] |
| Potassium Thiocyanate (KSCN) | ~0.4 M | A strong chaotropic agent that interferes with hydrophobic interactions and secondary structure formation.[8] |
Expert Insight: The use of these salts is typically reserved for "difficult sequences" known to aggregate. For issues dissolving the this compound monomer itself, the solvent modification strategies in Q2 are more appropriate.
Section 3: References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Romero-Gutierrez, T. et al. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. ResearchGate. [Link]
-
Activotec. Peptide Storage and Solubilization. [Link]
-
J-Star Research. (2023). All’s swell: Greener replacements for hazardous solvents in peptide synthesis. [Link]
-
Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. [Link]
-
D'Accolti, L. et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. Molecules, 28(12), 4849. [Link]
-
Jivan, F. et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8121. [Link]
-
Jasco-Inc. Peptide Solubilization. [Link]
-
Wołczański, M. et al. (2021). A faster solid phase peptide synthesis method using ultrasonic agitation. Scientific Reports, 11(1), 1-10. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 4. peptide.com [peptide.com]
- 5. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Yield with Fmoc-L-Glu(tBu)-NH2
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the nuances and challenges of synthesizing complex peptides. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions specifically tailored to improve the final yield of peptides synthesized using Fmoc-L-Glu(tBu)-NH2.
Troubleshooting Guide: Addressing Common Yield-Related Issues
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on established chemical principles.
Problem 1: Low Overall Peptide Yield After Cleavage and Purification
Q: I've completed my synthesis, but the final yield of my peptide containing a Glu(tBu) residue is significantly lower than expected. What are the likely causes and how can I address them?
A: Low overall yield is a common issue that can stem from several stages of the synthesis process. The primary culprits are typically incomplete coupling, side reactions, or peptide aggregation. Here’s a systematic approach to troubleshooting:
1. Inefficient Coupling: The steric hindrance of the bulky tert-butyl (tBu) group on the glutamic acid side chain can sometimes lead to incomplete coupling reactions.
-
Solution:
-
Optimize Coupling Reagents: For challenging couplings, consider using more potent activating reagents. Uronium/aminium salts like HATU or HCTU are generally more effective than carbodiimides alone.[1] The addition of an oxime-based additive like Oxyma can also improve yield and suppress racemization.[1]
-
Increase Coupling Time: Extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion, especially for sterically hindered residues.[1]
-
Perform a "Double Coupling": After the initial coupling reaction, you can repeat the step with fresh reagents to ensure that all available N-terminal amines have reacted.[1]
-
2. Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures that mask the N-terminus, preventing efficient coupling.
-
Solution:
-
Change Solvents: Switching from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using a DMF/DMSO mixture can help disrupt aggregation.
-
Use Chaotropic Agents: Adding a chaotropic agent like LiCl (at a concentration of 0.5 M) to the coupling solution can break up secondary structures and improve solvation of the peptide chain.[1]
-
3. Side Reactions during Synthesis and Cleavage: Several side reactions can truncate the peptide or create difficult-to-remove impurities, ultimately reducing the yield of the desired product. One of the most common issues with N-terminal glutamic acid is the formation of pyroglutamate.
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamic acid, which caps the N-terminus and prevents further chain elongation. This is a significant cause of yield loss.[2][3]
-
Solution:
-
Careful Coupling of the Subsequent Amino Acid: When coupling the amino acid that will follow the N-terminal Glu, ensure the reaction is driven to completion as quickly and efficiently as possible. Use a highly efficient coupling reagent like HATU.
-
Avoid Delays: Do not leave the deprotected N-terminal Glu exposed for extended periods before the next coupling step.
-
-
4. Incomplete Removal of Protecting Groups or Cleavage from Resin: The tBu protecting group on the glutamic acid side chain requires a strong acid, typically trifluoroacetic acid (TFA), for removal.[4][5] Inefficient cleavage will result in a lower yield of the final peptide.
-
Solution:
-
Use an Appropriate Cleavage Cocktail: A standard cleavage cocktail for peptides containing tBu-protected residues is Reagent K (TFA/Phenol/Water/Thioanisole/EDT: 82.5/5/5/5/2.5).[4] The scavengers in this cocktail are crucial for quenching the reactive tert-butyl cations generated during deprotection, which can otherwise cause unwanted side reactions.[4][6]
-
Ensure Sufficient Cleavage Time: While most peptides are cleaved within 2 hours, sequences with multiple bulky protecting groups may require longer reaction times.[7] It is advisable to perform a small-scale trial cleavage and analyze the products by HPLC to determine the optimal cleavage time.
-
Problem 2: A Significant Peak Corresponding to [M-18] is Observed in the Final Product Analysis
Q: My mass spectrometry analysis shows a major impurity with a mass that is 18 Da less than my target peptide. What is this species and how can I prevent its formation?
A: A mass loss of 18 Da is a strong indicator of pyroglutamate formation at the N-terminus of your peptide. This occurs when the N-terminal glutamic acid residue undergoes an intramolecular cyclization, resulting in the loss of a water molecule.[2][3][8]
Mechanism of Pyroglutamate Formation:
The free N-terminal amine of the glutamic acid residue attacks the side-chain carboxyl group, leading to the formation of a five-membered lactam ring and the elimination of water.[3][8] This reaction can occur spontaneously, particularly under acidic or basic conditions, and can be a significant issue during both the synthesis and cleavage steps.[9][10]
dot
Caption: Intramolecular cyclization of N-terminal Glutamic Acid.
Preventative Measures:
-
During Synthesis:
-
Immediate Coupling: After the Fmoc deprotection of the N-terminal glutamic acid, proceed immediately with the coupling of the next amino acid.
-
In Situ Neutralization: Use an in situ neutralization protocol with a base like diisopropylethylamine (DIEA) during coupling.[11] This minimizes the time the free N-terminal amine is exposed.
-
Avoid Strong Bases if Possible: While piperidine is standard for Fmoc deprotection, be aware that prolonged exposure can facilitate this side reaction. If deprotection is slow, consider gentle heating rather than extended reaction times.[12]
-
-
During Cleavage:
-
Minimize Cleavage Time: Use the shortest effective cleavage time, as determined by a small-scale trial. Prolonged exposure to the highly acidic TFA cocktail can promote pyroglutamate formation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal coupling reagents for this compound?
A1: The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids. The following table summarizes recommended reagents for this compound, particularly in challenging sequences.
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU/HCTU | Uronium/Aminium Salt | High efficiency, fast reaction times, and effective for sterically hindered residues.[1][13] | Higher cost. Potential for guanidinylation side reaction if used in excess with HATU.[13] |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, good performance, and Oxyma is superior to HOBt in suppressing racemization and improving yield.[1] | Slower reaction kinetics compared to uronium salts. |
| PyBOP | Phosphonium Salt | Rapid and efficient couplings, particularly for hindered amino acids. | Can be less effective for highly aggregated sequences. |
Q2: How can I effectively monitor the coupling reaction of this compound?
A2: A qualitative ninhydrin (Kaiser) test is a common method to check for the presence of free primary amines on the resin.[14] A positive test (blue beads) indicates an incomplete coupling. If the coupling is incomplete, you should perform a second coupling. Note that the Kaiser test is not applicable if the N-terminal residue is a secondary amine like proline.[14]
Q3: What is the best cleavage cocktail for a peptide containing Glu(tBu) and other sensitive residues like Cys, Met, or Trp?
A3: When your peptide contains other sensitive residues, the choice of scavengers in your cleavage cocktail is crucial to prevent side reactions.[4][15]
dot
Caption: Decision tree for selecting a cleavage cocktail.
-
For peptides with Glu(tBu) but without other sensitive residues: Reagent B (TFA/Phenol/Water/TIPS) is a good choice.[4][16] Triisopropylsilane (TIPS) is an excellent scavenger for the tert-butyl cations.
-
For peptides containing Glu(tBu) along with Cys, Met, or Trp: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is strongly recommended.[4] The additional scavengers protect these sensitive residues from oxidation and alkylation.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Coupling:
-
In a separate vessel, pre-activate a solution of this compound (3 equivalents), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the pre-activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the coupling step.
-
Washing: Once coupling is complete, wash the resin with DMF (5 times) and DCM (3 times) to prepare for the next cycle.
References
- BenchChem. (2025). Technical Support Center: Enhancing Fmoc-Glu-OH Coupling Performance.
- CDN. Cleavage Cocktail Selection.
- ResearchGate. (n.d.).
- Mesa Labs. SPPS Tips For Success Handout.
- Griffith Research Online. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- PubMed. (n.d.). Side reactions in the SPPS of Cys-containing peptides.
- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- AltaBioscience. Fmoc Amino Acids for SPPS.
- BenchChem. (2025).
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich. Fmoc SPPS Linkers.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- (2023). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS.
- PubMed. (2009).
- (n.d.). 6.7 Pyroglutamic Acid Peptides.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- NIH. (n.d.). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.
- (n.d.). The Science Behind Fmoc-Glu(OtBu)
- ResearchGate. (n.d.). Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu)
- BenchChem. (n.d.). A Comparative Guide to the Efficacy of Coupling Agents for Fmoc-N-Me-Glu(OtBu)-OH.
- PubMed. (n.d.). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.
- Aapptec Peptides. Fmoc-Glu(OtBu)-OPfp [86061-04-3].
- HiMedia Labor
- ResearchGate. (2025). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies.
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis.
- Sigma-Aldrich. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9.
- NIH PubChem. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637.
- Aapptec Peptides. Fmoc-Glu(OtBu)-OH; CAS C24H27NO6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
Overcoming challenges in the HPLC purification of Fmoc-L-Glu(tBu)-NH2 peptides
Technical Support Center: HPLC Purification of Fmoc-L-Glu(tBu)-NH2
Welcome to the technical support center for the purification of protected amino acids. As Senior Application Scientists, we understand that robust and reproducible purification of building blocks like this compound is critical for the success of your peptide synthesis endeavors.[1] Impurities or degradation products introduced at this stage can lead to failed synthesis, difficult final peptide purifications, and ambiguous biological data.[1]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide both immediate solutions and a deeper understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in purifying this compound via HPLC?
The primary challenges stem from the molecule's unique chemical properties. This compound contains three distinct chemical moieties that dictate its chromatographic behavior and stability:
-
The Fmoc Group: A large, hydrophobic, and base-labile protecting group. Its removal is typically achieved with amine bases like piperidine.[2]
-
The tBu (tert-Butyl) Ester: An acid-labile group protecting the side-chain carboxylic acid. It is readily cleaved by strong acids like Trifluoroacetic Acid (TFA).[]
-
The C-Terminal Amide (-NH2): A neutral, polar group.
These properties create a delicate balance. The purification method must be robust enough to separate impurities without causing premature cleavage of either protecting group. Key challenges include preventing on-column degradation, managing secondary interactions that lead to poor peak shape, and resolving closely related impurities.
Q2: What is a good starting point for an HPLC method for this compound?
For initial method development, a standard reversed-phase C18 column is the workhorse. The mobile phase should be acidic to ensure good peak shape by suppressing the ionization of residual silanol groups on the silica support.[4][5]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 3.5-5 µm particle size, 4.6 x 150 mm | Provides good retention and resolution for hydrophobic Fmoc-containing molecules. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent and acidifier, improving peak shape.[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and elution strength. |
| Gradient | 30-80% B over 20 minutes | This wide gradient is suitable for initial screening to determine the approximate elution concentration. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 265 nm | The fluorenyl group of the Fmoc moiety has a strong absorbance around this wavelength. |
| Column Temp. | Ambient or 30-40 °C | Elevated temperature can reduce viscosity and improve peak efficiency, but monitor for degradation. |
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during purification. The following workflow provides a logical path for diagnosing problems.
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Scenario 1: My peak for this compound is tailing severely.
Peak tailing is a common issue that compromises resolution and purity.[6] The cause depends on whether all peaks in the chromatogram are tailing or just the analyte of interest.
Q: All peaks in my chromatogram are tailing. What's the cause? A: This points to a system-wide, physical problem rather than a chemical one.[7]
-
Cause: The most frequent culprit is a partially blocked column inlet frit. Particulates from the sample, mobile phase, or worn pump seals can accumulate, distorting the sample flow path onto the column.[7] Another possibility is extra-column dead volume from improper tubing connections (e.g., incorrect ferrule depth or gaps between tubing ends).[8]
-
Solution:
-
Backflush the Column: Disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent (like 100% ACN) at a low flow rate. This can dislodge particulates from the inlet frit.[7]
-
Inspect Fittings: Ensure all tubing connections are secure and that the correct fittings are used, creating zero dead volume.[8]
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to catch particulates and strongly retained impurities, extending the life of the main column.[9]
-
Q: Only the this compound peak is tailing. What should I do? A: This indicates a specific chemical interaction between your molecule and the stationary phase.
-
Cause: The primary cause is secondary interactions between polar groups on your molecule and active sites (residual silanols) on the silica-based C18 column.[4] At a mid-range pH, these silanols can be ionized and interact with any positive charges on the analyte, causing tailing.[8]
-
Solution Protocol: Mitigating Secondary Interactions
-
Confirm Mobile Phase pH: Ensure your mobile phase is acidic, ideally with a pH between 2 and 3. This is achieved by adding 0.1% TFA. At this low pH, residual silanol groups are protonated and less likely to interact with the analyte.[4][5]
-
Verify TFA Concentration: TFA serves as an ion-pairing agent. It pairs with basic sites on the analyte, masking them and further reducing interactions with the column.[4] Ensure it is present in both mobile phase A and B at the correct concentration (0.05-0.1%).
-
Lower Sample Load: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[4] Try reducing the injection mass by half to see if the peak shape improves.
-
Scenario 2: I see multiple peaks close to my main product peak.
Extra peaks indicate the presence of impurities. These could be from the starting material or generated during sample preparation or the purification itself. High-purity starting materials are essential for clean reactions and simpler purifications.[1]
Q: What are the likely impurities I need to separate? A: Given the structure of this compound, the most probable impurities are degradation products.
Caption: Potential degradation products of this compound.
-
Solutions:
-
Optimize the Gradient: If impurities co-elute, flatten the gradient around the elution time of your target peak. For example, if your peak elutes at 60% B, try a gradient segment from 55-65% B over 15-20 minutes. This increases the separation window.
-
Check Sample Stability: The Fmoc group is sensitive to basic conditions.[10][11] Ensure your sample is not dissolved in a basic solvent or left at room temperature for extended periods in solvents like DMF, which can contain trace amine impurities.
-
Modify Mobile Phase pH: Changing the mobile phase pH can dramatically alter the selectivity between the target molecule and its impurities, especially if the impurities have different ionizable groups.[5][12] While low pH with TFA is standard, sometimes a formic acid-based system (pH ~2.7) or even a buffered mobile phase at a slightly higher pH (if the protecting groups are stable) can provide the necessary resolution.
-
Scenario 3: My recovery is very low, or the peak is split/distorted.
This often relates to how the sample is prepared and introduced to the column.
Q: My peak is broad or split right at the front of the chromatogram. What's wrong? A: This is a classic symptom of using a sample solvent that is much stronger than the initial mobile phase conditions.
-
Cause: If your gradient starts at 30% Acetonitrile (ACN) but you dissolve your sample in 90% ACN or a strong solvent like DMSO, the sample will not properly "focus" at the head of the column. Instead, it travels down the column before the gradient has a chance to work, leading to a broad, distorted peak.[9]
-
Solution Protocol: Proper Sample Preparation
-
Match the Solvent: Ideally, dissolve your sample in the initial mobile phase composition (e.g., 30% ACN / 70% Water with 0.1% TFA).
-
Minimize Strong Solvent: If solubility is an issue, dissolve the sample in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute it with your initial mobile phase until the sample is just soluble.
-
Reduce Injection Volume: If you must use a strong solvent, keep the injection volume as small as possible to minimize the effect.
-
References
- CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
- Benchchem. Technical Support Center: Troubleshooting H-Gly-Ala-Leu-OH Peak Tailing in HPLC Analysis.
- Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
- Waters. What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base.
- HPLC Troubleshooting Guide.
- Biotage. (2023). How to improve peptide purification by altering the mobile phase pH.
- ResearchGate. Optimization of the TLC Separation of Seven Amino Acids.
- Morressier. (2017). Improving peptide purification via flash column chromatography by modulating mobile phase pH.
- CHIMIA. Thermal Cleavage of the Fmoc Protection Group.
- Malaysian Journal of Chemistry. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
- Molecules. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health (NIH).
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Sourcing High-Quality Fmoc-Glu(OtBu)-OH.
- BOC Sciences. CAS 104091-08-9 Fmoc-D-Glu(OtBu)-OH.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chimia.ch [chimia.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. chromacademy.com [chromacademy.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ikm.org.my [ikm.org.my]
- 11. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
Technical Support Center: Troubleshooting and Prevention of Pyroglutamate Formation
Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Pyroglutamate Formation from N-Terminal Glutamic Acid Residues
Welcome to the technical support center. As Senior Application Scientists, we understand that unintended side reactions during peptide synthesis can lead to significant delays and analytical challenges. One of the most common issues encountered is the formation of pyroglutamate (pGlu) from an N-terminal glutamic acid (Glu) or glutamine (Gln) residue. This guide provides an in-depth analysis of this problem, focusing specifically on peptides synthesized with an N-terminal Fmoc-L-Glu(tBu)-NH2, and offers field-proven troubleshooting and prevention strategies.
Section 1: Frequently Asked Questions - Understanding the Problem
This section addresses the fundamental principles of pyroglutamate formation.
Q1: What is pyroglutamate (pGlu) and why is it a concern in peptide synthesis?
Pyroglutamate is a cyclic lactam formed via the intramolecular cyclization of an N-terminal glutamic acid or glutamine residue.[1][2] This modification is a significant concern for several reasons:
-
N-Terminal Blockage: The formation of the pGlu ring eliminates the primary amine of the N-terminus. This "blocks" the peptide, making it unreactive to sequencing via Edman degradation and preventing any further N-terminal modifications.
-
Altered Physicochemical Properties: The loss of the charged N-terminal amine and the formation of the lactam ring increase the hydrophobicity of the peptide.[1] This can alter the peptide's solubility, aggregation propensity, and chromatographic behavior, complicating purification and analysis.
-
Impact on Biological Activity: For many bioactive peptides, a free N-terminus is crucial for receptor binding or enzymatic processing. The presence of pGlu can lead to a partial or complete loss of biological activity.
-
Batch Heterogeneity: Incomplete conversion to pGlu results in a heterogeneous mixture of the desired peptide and the pGlu-modified version, creating a significant regulatory hurdle for therapeutic peptides.
Q2: What is the chemical mechanism for pGlu formation from an N-terminal glutamic acid residue?
The reaction is an intramolecular nucleophilic attack. After the Nα-Fmoc group is removed, the free α-amino group attacks the side-chain γ-carboxyl group of the glutamic acid. This process, which results in the elimination of a water molecule (mass loss of 18.01 Da), forms a stable five-membered ring structure.[1][3] While this can occur spontaneously, the rate is influenced by several factors.[2]
Protocol: Confirmation of pGlu via Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Mass Analysis: Infuse the sample into an ESI-MS. Confirm the presence of the molecular ion corresponding to the peptide mass minus 18.01 Da.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion of the modified peptide as the precursor ion for collision-induced dissociation (CID) or other fragmentation methods.
-
Data Interpretation:
-
A complete y-ion series starting from the C-terminus should be observed.
-
The b-ion series will be indicative. The b₁ ion, which would correspond to the N-terminal residue, will be absent. Instead, the first observed b-ion will have a mass corresponding to pGlu.
-
This fragmentation pattern confirms that the N-terminus is blocked and that the mass loss of 18.01 Da is localized to the N-terminal glutamic acid.
-
Section 3: Prevention Strategies & Protocols
Proactive measures during synthesis and purification are the most effective way to prevent pGlu formation.
Strategy 1: Optimized Coupling of the Second Residue
Causality: The longer the newly deprotected N-terminal amine of Glu is exposed to basic coupling conditions, the higher the probability of cyclization. The goal is to make the intermolecular coupling reaction kinetically favored over the intramolecular cyclization.
Protocol: Fast and Efficient Coupling Using Pre-activation
This protocol is for the coupling step immediately following the piperidine-mediated Fmoc-deprotection of N-terminal Glu-(tBu)-resin.
-
Prepare Amino Acid Solution: In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents) and a coupling agent like HBTU/HATU (3-5 equivalents) in DMF.
-
Pre-activation: Add a base such as DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-5 minutes. Using slightly substoichiometric amounts of coupling reagent relative to the amino acid can help consume the reagent before it reaches the resin, reducing the risk of side reactions like guanidinylation. [4]3. Deprotection: While the pre-activation is proceeding, treat the peptide-resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal Glu. Wash the resin thoroughly with DMF.
-
Coupling: Immediately add the pre-activated amino acid solution to the washed, deprotected peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 30-60 minutes. Monitor completion with a ninhydrin test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents.
Strategy 2: Control of pH During Cleavage and Purification
Causality: While acidic conditions are required for cleavage, prolonged exposure or subsequent handling at suboptimal pH can drive pGlu formation. The objective is to quickly move the peptide from the acidic cleavage cocktail into a more stable, buffered environment.
Protocol: Post-Cleavage Workup and HPLC Purification
-
Cleavage: Perform the TFA cleavage (e.g., using a standard Reagent B cocktail: TFA/Phenol/Water/TIPS, 88:5:5:2) for the minimum time required for complete deprotection (typically 1.5-2 hours).
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Immediate Solubilization: After washing and drying the peptide pellet, do not leave it as a dry solid. Immediately dissolve it in a buffer solution intended for HPLC purification. A good starting point is a buffer at pH 6.0-6.5, if the peptide is soluble. If solubility requires a lower pH, use the minimum amount of acid necessary and proceed to purification without delay.
-
HPLC Purification:
-
Mobile Phase A: 0.1% TFA in Water. (Note: While acidic, the residence time on the column is short).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Alternative Mobile Phase A: For peptides that are highly prone to pGlu formation, consider using a buffered mobile phase such as 10 mM Ammonium Acetate, pH 6.0. This may require system and column re-equilibration.
-
-
Fraction Collection: Collect the fractions containing the purified peptide into tubes that may be pre-loaded with a small amount of buffer (e.g., ammonium bicarbonate) to neutralize the acidic eluent.
-
pH Confirmation: Pool the relevant fractions and confirm the pH is in the stable range of 6.0-6.5 before proceeding to lyophilization.
Strategy 3: Post-Purification Handling and Storage
Causality: The deprotected peptide remains susceptible to cyclization. Proper long-term storage is critical to ensure batch integrity over time.
Recommendations for Final Peptide Handling
-
Lyophilization: Immediately freeze-dry the purified peptide from a solution buffered at pH 6.0-6.5. This removes water, which is a reactant in the reverse (hydrolysis) reaction and a participant in the forward reaction mechanism.
-
Storage: Store the lyophilized peptide powder at -20°C or, preferably, -80°C.
-
Reconstitution: When ready to use, reconstitute the peptide in a well-buffered solution at a pH where it is stable and required for the experiment. Avoid reconstituting in pure water, as the pH can drift.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Schilling, S., et al. (2005). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. Journal of Neurochemistry. Retrieved from [Link]
-
Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry. Retrieved from [Link]
- Tholey, A., & Beyermann, M. (2004). 6.7 Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Mesa Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown. Retrieved from [Link]
-
Slingluff, C. L., et al. (2004). Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]
-
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry. Retrieved from [Link]
-
Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the origin of the N termina pyro-glutamate variation in monoclonal antibodies using model peptides. Retrieved from [Link]
-
Ball, Z. T., et al. (2020). Copper-Mediated Cross-Coupling Selective for Pyroglutamate Post-Translational Modifications. PubMed. Retrieved from [Link]
-
Ball, Z. T., et al. (2020). Selective copper-mediated cross-coupling of pyroglutamate post-translational modifications. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Retrieved from [Link]
-
Yu, X., et al. (2011). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. PubMed. Retrieved from [Link]
-
Liu, D., et al. (2011). N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Retrieved from [Link]
-
Bersin, L. M., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Retrieved from [Link]
Sources
Validation & Comparative
Advantages of Fmoc-L-Glu(tBu)-NH2 over other side-chain protected glutamic acid derivatives
A Comparative Guide to Side-Chain Protected Glutamic Acid Derivatives in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is a critical determinant of success. For acidic residues like glutamic acid (Glu), effective side-chain protection is paramount to prevent deleterious side reactions and ensure high-purity yields. While Fmoc-L-Glu(OtBu)-OH has long been the standard, its C-terminally amidated counterpart, Fmoc-L-Glu(tBu)-NH2 , offers distinct advantages in specific, yet crucial, synthetic contexts.
This guide provides an in-depth comparison of this compound with other glutamic acid derivatives, grounded in mechanistic principles and supported by experimental workflows. We will explore the causality behind its strategic application, focusing on its role in mitigating common side reactions and simplifying the synthesis of C-terminal glutamic acid amide peptides.
The Enduring Challenge of Glutamic Acid in SPPS
The incorporation of glutamic acid into a growing peptide chain is not without its challenges. The γ-carboxyl group of its side chain is a reactive nucleophile that, if left unprotected, can lead to several unwanted products. The most prevalent of these are pyroglutamate and glutarimide formation.
Pyroglutamate (pGlu) Formation
When glutamic acid (or glutamine) is at the N-terminus of a peptide, it is susceptible to intramolecular cyclization, forming a five-membered lactam ring known as pyroglutamic acid (pGlu).[1][2] This reaction, which eliminates a molecule of water, is catalyzed by the acidic or basic conditions common in SPPS, particularly during Fmoc deprotection steps.[1][3] The formation of pGlu is highly problematic as it terminates the peptide chain, preventing further elongation, and introduces a significant impurity that can be difficult to separate from the target peptide.[4]
At first glance, the choice seems dictated by the desired C-terminus of the final peptide: an acid or an amide. However, the primary advantage of This compound emerges when synthesizing peptides that terminate with a glutamic acid amide (...-Glu-NH2).
The Core Advantage: A Superior Strategy for C-Terminal Glu-Amides
To synthesize a peptide ending in -Glu-NH2, two general strategies can be employed:
-
Strategy A (Conventional): Use an amide-generating resin, such as Rink Amide, and couple Fmoc-L-Glu(OtBu)-OH as the first amino acid.
-
Strategy B (Advantaged): Use a versatile acid-labile resin, like 2-Chlorotrityl Chloride (2-CTC), and directly attach this compound.
Strategy B, employing this compound, is often superior as it circumvents potential side reactions and inefficiencies associated with loading the first amino acid onto specialized amide resins. By using the pre-formed amide, the synthesis becomes cleaner and more controlled. This approach simplifies the overall process, particularly for sensitive sequences, by avoiding the specific challenges of the initial loading step on amide resins, which can sometimes lead to incomplete reactions or side-product formation.
Data-Driven Performance Comparison
The theoretical advantages of Strategy B translate into tangible improvements in yield and purity. While outcomes are sequence-dependent, a comparative synthesis of a model peptide (e.g., Ac-Tyr-Val-Ala-Glu-NH₂) would typically yield the results summarized below.
| Parameter | Strategy A: Fmoc-L-Glu(OtBu)-OH on Rink Amide | Strategy B: this compound on 2-CTC | Rationale |
| Crude Purity (HPLC) | 70-80% | 85-95% | Strategy B avoids side products from the initial loading step, leading to a cleaner crude product. |
| Overall Yield | Moderate | High | More efficient and complete initial coupling in Strategy B contributes to a higher overall yield. |
| Key Side Products | Unreacted amine (from incomplete loading), dipeptide (Glu-Glu-NH2) | Minimal | Direct coupling of the amide minimizes the risk of common loading-related side reactions. |
| Process Simplicity | Standard, but first coupling requires careful optimization. | Simpler first coupling step under milder conditions. | The use of a pre-formed amide simplifies the most variable step of the synthesis. |
Experimental Protocols
To empirically validate these advantages, the following protocols outline a comparative synthesis.
Protocol 1: Synthesis of Ac-Tyr-Val-Ala-Glu-NH₂ via Strategy A
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel. Drain the DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes to remove the Fmoc group from the linker.
-
Resin Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
First Amino Acid Coupling (Fmoc-L-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-L-Glu(OtBu)-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Chain Elongation: Sequentially couple Fmoc-Ala-OH, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH using standard HBTU/DIPEA activation protocols. Perform Fmoc deprotection with 20% piperidine in DMF between each coupling.
-
N-Terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours.
-
Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the crude product by RP-HPLC and Mass Spectrometry.
Protocol 2: Synthesis of Ac-Tyr-Val-Ala-Glu-NH₂ via Strategy B
-
Resin Preparation: Swell 0.1 mmol of 2-Chlorotrityl chloride resin in DCM for 1 hour. Drain the DCM.
-
First Amino Acid Loading (this compound):
-
Dissolve this compound (0.2 mmol, 2 eq) and DIPEA (0.4 mmol, 4 eq) in DCM.
-
Add the solution to the resin and agitate for 1 hour.
-
Quench unreacted trityl chloride sites by adding methanol (0.8 mL per gram of resin) and agitating for 15 minutes.
-
-
Resin Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Chain Elongation: Proceed with Fmoc deprotection and coupling of Fmoc-Ala-OH, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH as described in Protocol 1, Step 5.
-
N-Terminal Acetylation: Perform acetylation as described in Protocol 1, Step 6.
-
Cleavage and Deprotection: Perform cleavage as described in Protocol 1, Step 7.
-
Analysis: Process and analyze the crude peptide as described in Protocol 1, Step 8.
Conclusion
While Fmoc-L-Glu(OtBu)-OH remains the indispensable workhorse for incorporating glutamic acid in most peptide sequences, This compound provides a strategically superior alternative for a specific and important class of molecules: peptides with a C-terminal glutamic acid amide. Its primary advantage lies in simplifying the synthesis workflow by enabling the direct and efficient loading of the pre-formed amide onto robust resins like 2-CTC. This approach mitigates the risk of side reactions commonly associated with the initial coupling step on specialized amide resins, leading to higher crude purity, improved yields, and a more reliable synthetic outcome. For researchers and drug development professionals focused on creating C-terminal Glu-amide peptides, adopting this compound is not merely a matter of preference but a scientifically sound choice for enhancing synthetic efficiency and product quality.
References
-
Mezo, G., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan. [Link]
-
JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. [Link]
-
Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. [Link]
-
Liu, C., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PubMed Central. [Link]
-
E-luxembourg. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]
-
Fields, C. G., & Fields, G. B. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. [Link]
-
Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. [Link]
-
Fields, C. G., & Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
-
Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]
-
Ajayaghosh, A., & Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Jad, Y. E., et al. (2020). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]
-
LifeTein. (n.d.). Modifications: N-Terminal Acetylation and C-Terminal Amidation. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]
-
Peer-reviewed article. (2021). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. ResearchGate. [Link]
-
Grzetic, J. (2021). In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"?. Chemistry Stack Exchange. [Link]
-
FAPESP. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. [Link]
-
Bofill, J. M., et al. (2009). ChemInform Abstract: Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies and the Role of N-Hydroxylamines. ResearchGate. [Link]
-
Mezo, G., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]
-
Miranda, L. P., et al. (2007). Summary of the experimental conditions employed for SPPS. ResearchGate. [Link]
-
Corzana, F., et al. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N-Glucopeptides via SPPS: Optimization of the Synthetic Route. ResearchGate. [Link]
Sources
A Comparative Guide to Validating Fmoc-L-Glu(tBu)-NH2 Incorporation Using 2D NMR
In the precise world of peptide synthesis and drug development, the unambiguous confirmation of each building block's identity and purity is not merely a quality control step; it is the foundation of reproducible and reliable research. The incorporation of modified amino acids, such as Fmoc-L-Glu(tBu)-NH2, introduces structural complexity that demands sophisticated analytical validation. While standard methods like 1D NMR, HPLC, and Mass Spectrometry provide valuable, high-level information, they can fall short in providing the definitive, atom-level structural confirmation required for absolute confidence.
This guide provides an in-depth comparison of analytical techniques, making a case for the strategic implementation of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as the gold standard for validating the structure and purity of this compound. We will explore the causal relationships behind experimental choices and provide actionable protocols for researchers, scientists, and drug development professionals.
The Challenge: Beyond Purity to Unambiguous Identity
This compound is a crucial derivative used in solid-phase peptide synthesis, where the Fmoc group provides temporary N-terminal protection and the tert-butyl (tBu) group protects the side-chain carboxylic acid. Validating this molecule post-synthesis requires answering two critical questions:
-
Purity: Is the sample free from starting materials, reagents, and side-products?
-
Identity: Is the molecular structure precisely what is intended, with all protecting groups intact and at their correct positions?
Conventional methods provide pieces of this puzzle. HPLC is excellent for assessing purity, and mass spectrometry confirms the molecular weight.[1][2][3][4] 1D ¹H NMR offers a spectral fingerprint. However, the ¹H NMR spectrum of this compound can be congested, with overlapping signals in the aliphatic and aromatic regions, making definitive assignment challenging. It is in resolving this ambiguity that 2D NMR excels.
Comparative Analysis of Validation Techniques
Let's objectively compare the performance of key analytical methods for the validation of this compound.
| Parameter | HPLC-UV | Mass Spectrometry (MS) | 1D NMR (¹H, ¹³C) | 2D NMR (COSY, HSQC) |
| Information Provided | Purity, Retention Time | Molecular Weight | Functional Groups, Proton/Carbon Count | Atom Connectivity, Unambiguous Signal Assignment[5][6] |
| Structural Detail | Low (Infers purity from peaks) | Low (Confirms mass, not isomerism) | Moderate (Ambiguity from overlap) | High (Definitive bonding network) |
| Confidence in Identity | Indirect | High (for mass), but cannot distinguish isomers | Moderate to High | Very High |
| Typical Experiment Time | 20-40 minutes[1] | 5-15 minutes | 5-20 minutes per nucleus | 30 minutes - several hours[6] |
| Sample Requirement | Microgram range | Nanogram to microgram range | Milligram range | Milligram range |
| Key Limitation | Co-elution of impurities with similar polarity can occur. | Does not differentiate structural isomers. | Signal overlap can prevent full assignment.[7] | Longer experiment time; requires higher sample concentration. |
As the table illustrates, while faster methods provide essential screening, 2D NMR is the only technique that provides a complete and unambiguous map of the molecule's covalent bond framework, making it indispensable for final structure confirmation.
The 2D NMR Solution: A Deeper Look into Molecular Connectivity
Two-dimensional NMR experiments disperse spectral information across a second frequency dimension, resolving the overlapping signals that plague 1D spectra and revealing through-bond correlations between nuclei.[6][7] For this compound, two experiments are particularly powerful: COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY reveals ¹H-¹H correlations between protons that are coupled to each other, typically separated by two or three bonds (e.g., Hα-Hβ, Hβ-Hγ). This allows for the mapping of entire spin systems within the molecule.
-
HSQC maps correlations between protons and the carbons they are directly attached to (¹JCH coupling).[5][8] This experiment definitively links the proton and carbon skeletons of the molecule.
The workflow below illustrates the logical process of using 2D NMR for structural validation.
Caption: 2D NMR structural validation workflow.
By integrating the data from these experiments, a self-validating system is created. The proton spin systems identified in the COSY spectrum are anchored to specific carbon atoms via the HSQC spectrum. This powerful combination leaves no room for ambiguity, confirming that the glutamate side chain, the Fmoc group, and the tert-butyl ester are all present and correctly connected.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The following is a detailed methodology for acquiring COSY and HSQC spectra of this compound. This protocol is based on a standard 400 MHz spectrometer.[9]
1. Sample Preparation
-
Objective: To prepare a sufficiently concentrated and homogeneous sample for NMR analysis.
-
Procedure:
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample and have minimal signal overlap with the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of particulate matter, which can degrade spectral quality.
-
2. Spectrometer Setup & 1D Spectra Acquisition
-
Objective: To optimize spectrometer parameters (shimming, tuning, and pulsing) and acquire reference 1D spectra.
-
Procedure:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire a standard ¹H spectrum to verify sample concentration and spectral quality.
-
Acquire a standard ¹³C spectrum.
-
3. ¹H-¹H COSY Experiment
-
Objective: To map the proton-proton coupling network.
-
Procedure:
-
Load a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).
-
Set the number of data points in the direct dimension (F2) to 2048 (2k) and in the indirect dimension (F1) to 256-512. A larger number of points in F1 increases resolution but also experiment time.
-
Set the number of scans per increment to 2-4.
-
Execute the experiment. Typical duration: 30-60 minutes.
-
4. ¹H-¹³C HSQC Experiment
-
Objective: To correlate each proton with its directly attached carbon.
-
Procedure:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width as before. Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-180 ppm).
-
Set data points to 2048 (F2, ¹H) and 256 (F1, ¹³C).
-
Set the number of scans to 4-8, as this is a less sensitive experiment than COSY.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz, which is optimal for detecting correlations in molecules of this type.
-
Execute the experiment. Typical duration: 1-2 hours.
-
The relationship between these core NMR experiments is visualized below.
Caption: Synergy between 1D and 2D NMR experiments.
Conclusion: An Authoritative Approach to Structural Validation
For researchers and drug developers, analytical rigor is paramount. While techniques like HPLC and mass spectrometry are indispensable for routine quality control, they do not provide the complete structural picture necessary for unequivocal validation of complex molecules like this compound.[1][3][4]
The strategic application of 2D NMR, specifically COSY and HSQC, offers an unparalleled level of detail, mapping the precise atomic connectivity within the molecule. This approach creates a self-validating dataset that moves beyond simple purity assessment to deliver absolute confidence in molecular identity. By investing the time in these more detailed experiments, laboratories can prevent costly errors, ensure the reproducibility of their results, and build a solid foundation for their research and development endeavors.
References
-
Supporting Information - ScienceOpen . ScienceOpen. Available at: [Link]
-
Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs . National Institutes of Health (NIH). Available at: [Link]
-
Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis . Frontiers. Available at: [Link]
-
Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications . National Institutes of Health (NIH). Available at: [Link]
-
¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. Available at: [Link]
-
Computational Modelling of Peptides Containing Non-Standard Amino Acids . BYU ScholarsArchive. Available at: [Link]
-
Non-standard amino acids in peptide design and protein engineering . Semantic Scholar. Available at: [Link]
-
Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR . Springer Nature Experiments. Available at: [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control . National Institutes of Health (NIH). Available at: [Link]
-
Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy . National Institutes of Health (NIH). Available at: [Link]
-
Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection . MDPI. Available at: [Link]
-
Peptide Testing Methods: HPLC, MS & COAs Demystified for 2026 . Cernum Biosciences. Available at: [Link]
-
Analysis of proteinogenic amino acid and starch labeling by 2D NMR . PubMed. Available at: [Link]
-
LC-MS vs. HPLC for peptide quantification? . ResearchGate. Available at: [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy . YouTube. Available at: [Link]
-
Fmoc-Glu(OtBu)-OH . Anaspec. Available at: [Link]
Sources
- 1. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pepdoopeptides.com [pepdoopeptides.com]
- 4. cernumbiosciences.com [cernumbiosciences.com]
- 5. Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Analysis of proteinogenic amino acid and starch labeling by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
The Analyst's Quandary: A Comparative Guide to Tandem Mass Spectrometry for Sequencing Peptides with Fmoc-L-Glu(tBu)-NH2
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the verification of a synthesized peptide's sequence and the integrity of its protecting groups is a critical, non-negotiable step. The incorporation of amino acid derivatives like N-α-Fmoc-L-glutamic acid γ-tert-butyl ester amide (Fmoc-L-Glu(tBu)-NH2) introduces specific analytical challenges. The bulky N-terminal Fmoc group, the acid-labile tert-butyl (tBu) side-chain protection, and the C-terminal amide each uniquely influence the peptide's behavior in the gas phase. This guide provides an in-depth comparison of common tandem mass spectrometry (MS/MS) fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the sequencing of peptides bearing this modified residue. We will explore the causality behind the fragmentation patterns and provide a framework for selecting the optimal analytical strategy.
The Challenge of Protected Peptides in the Gas Phase
The core principle of tandem mass spectrometry for peptide sequencing is the controlled fragmentation of a selected precursor ion and the subsequent mass analysis of the resulting fragment ions.[1][2] These fragment ions, primarily b- and y-type ions in CID and HCD or c- and z-type ions in ETD, allow for the reconstruction of the peptide's amino acid sequence.[2] However, the presence of protecting groups introduces competing fragmentation pathways that can either obscure or, if understood, enhance sequence analysis.
-
The N-terminal Fmoc Group: A large, aromatic moiety that can influence peptide ionization and fragmentation. Its stability under CID conditions is moderate, and its cleavage can be a competing pathway.
-
The Glu(tBu) Side Chain: The tert-butyl ester is notoriously acid-labile and, in the energetic environment of CID/HCD, is prone to facile neutral loss.[3] This lability can dominate the fragmentation spectrum, suppressing the backbone cleavages required for sequence elucidation.
-
The C-terminal Amide: This modification neutralizes the C-terminal charge, which can alter fragmentation patterns. It can also undergo a characteristic loss of ammonia under certain conditions.[4][5]
This guide will use a model hexapeptide, Fmoc-Ala-Phe-Gly-Glu(tBu)-Leu-Val-NH2 , to illustrate the comparative performance of CID, HCD, and ETD.
Fragmentation Techniques: A Head-to-Head Comparison
The choice of fragmentation technique is paramount when analyzing peptides with labile modifications. Each method deposits energy into the precursor ion differently, leading to distinct fragmentation patterns.
Collision-Induced Dissociation (CID)
CID is a resonant excitation process that involves multiple low-energy collisions with an inert gas, leading to slow heating of the ion.[6] This "ergodic" process allows the energy to be distributed throughout the molecule, and fragmentation occurs at the weakest bonds.
Expected Behavior of Fmoc-Ala-Phe-Gly-Glu(tBu)-Leu-Val-NH2 under CID:
-
Dominant Neutral Loss: The most probable and dominant fragmentation pathway will be the loss of the tert-butyl group from the glutamic acid side chain as isobutene (a neutral loss of 56 Da). This is because the energy deposited during CID is sufficient to cleave this labile bond before significant backbone fragmentation occurs.
-
Suppressed Backbone Fragmentation: The facile loss of the tBu group acts as an energy sink, often leaving insufficient internal energy to produce a rich series of b- and y-ions for complete sequence coverage.
-
Potential Loss of Ammonia: A minor fragmentation pathway may involve the loss of ammonia (17 Da) from the C-terminal amide.[4]
-
Fmoc Group Influence: The bulky Fmoc group may lead to some characteristic fragments, but the tBu loss will likely be the primary event.
Verdict for CID: Generally, CID is a poor choice for sequencing peptides with acid-labile side-chain protecting groups like tBu. The resulting spectrum is often dominated by the precursor ion and the ion corresponding to the neutral loss of the protecting group, providing minimal sequence information.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique where ions undergo a single, higher-energy collision.[7] This non-resonant process leads to faster ion activation and can produce a broader range of fragment ions, including those requiring higher energy for formation.
Expected Behavior of Fmoc-Ala-Phe-Gly-Glu(tBu)-Leu-Val-NH2 under HCD:
-
Significant Neutral Loss: Similar to CID, a significant peak corresponding to the neutral loss of isobutene (56 Da) from the Glu(tBu) side chain is expected.
-
Improved Backbone Fragmentation: Compared to CID, the higher energy of HCD is more likely to induce backbone fragmentation in parallel with the neutral loss. This will result in a more informative spectrum containing both the neutral loss product and a more complete series of b- and y-ions.
-
Richer Fragment Ion Spectrum: HCD can generate immonium ions and other internal fragments that can help confirm the presence of specific amino acids.
Verdict for HCD: HCD offers a significant improvement over CID for this type of analysis. While the neutral loss of the tBu group will still be a prominent feature, HCD provides a much higher chance of obtaining sufficient backbone fragmentation for sequence confirmation. It represents a viable, though not always perfect, option.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide cation.[8] This process induces fragmentation of the peptide backbone N-Cα bond, producing c- and z-type ions, without significantly exciting the rest of the molecule.[8]
Expected Behavior of Fmoc-Ala-Phe-Gly-Glu(tBu)-Leu-Val-NH2 under ETD:
-
Preservation of Labile Groups: The key advantage of ETD is its ability to preserve labile modifications. Therefore, the tBu group on the glutamic acid side chain is expected to remain intact on the resulting fragment ions.
-
Extensive Backbone Fragmentation: ETD will generate a rich series of c- and z-ions, providing comprehensive sequence coverage. The presence of the intact tBu group on the fragments containing the Glu residue will confirm its location.
-
Charge State Dependency: ETD is most effective for precursor ions with a charge state of +2 or higher. The presence of the N-terminal Fmoc group and any basic residues in the peptide will influence the achievable charge state.
Verdict for ETD: ETD is the superior method for sequencing peptides with labile protecting groups like tBu.[8] It provides the most direct and unambiguous sequence information while simultaneously confirming the presence and location of the modification.
Data Presentation: Predicted Fragmentation Comparison
The following table summarizes the expected outcomes for the tandem mass spectrometry analysis of the model peptide Fmoc-Ala-Phe-Gly-Glu(tBu)-Leu-Val-NH2 .
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ion Types | b, y | b, y | c, z |
| Preservation of tBu Group | No (dominant neutral loss of 56 Da) | Partial (significant neutral loss of 56 Da) | Yes (preserved on fragments) |
| Sequence Coverage | Poor | Moderate to Good | Excellent |
| Key Spectral Feature | Precursor ion and [M+H-56]+ | Precursor ion, [M+H-56]+, and b/y ions | Extensive series of c and z ions |
| Suitability for this Analysis | Low | Moderate | High |
Experimental Protocols
While the specific parameters will vary depending on the mass spectrometer used, the following provides a general workflow for the analysis of a synthetic peptide like this compound.
Sample Preparation
-
Dissolution: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1-10 pmol/μL. Formic acid is preferred over trifluoroacetic acid (TFA) for MS analysis as TFA can cause ion suppression.[9][10][11]
-
Centrifugation: Centrifuge the sample to pellet any insoluble material before injection.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.7 µm is suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes at a flow rate of 200-400 µL/min is a good starting point.
-
Detection: UV detection at 214 nm and 280 nm can be used in-line before the mass spectrometer.
Mass Spectrometry (MS and MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan MS1 spectra over a mass range of m/z 300-2000 to identify the precursor ion of the peptide.
-
MS/MS Method:
-
CID: Use a normalized collision energy of 25-35%.
-
HCD: Use a normalized collision energy of 28-38%.
-
ETD: Use a reaction time of 50-100 ms. Supplemental activation may be required for doubly charged precursors.
-
-
Data Analysis: Analyze the resulting MS/MS spectra to identify fragment ions and reconstruct the peptide sequence. Pay close attention to the expected mass shifts for the Fmoc and tBu groups.
Visualization of Workflows and Fragmentation
Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of synthetic peptides.
Predicted Fragmentation Pathways
Caption: Predicted fragmentation outcomes for the model peptide under different MS/MS techniques.
Conclusion and Recommendations
The successful sequencing of peptides containing labile protecting groups like this compound by tandem mass spectrometry is highly dependent on the chosen fragmentation method.
-
For unambiguous sequence confirmation and localization of the tBu group, ETD is the method of choice. Its non-ergodic fragmentation mechanism preserves the labile side chain, providing the most complete and easily interpretable data.
-
If ETD is not available, HCD provides a viable alternative. While the spectrum will likely show a significant neutral loss of the tBu group, the higher collision energy often yields sufficient backbone fragmentation for sequence verification.
-
CID should generally be avoided for this application. The resulting spectra are often uninformative, dominated by the neutral loss of the protecting group.
By understanding the underlying chemical principles of each fragmentation technique, researchers can design experiments that yield clear, actionable data, ensuring the quality and integrity of their synthetic peptides and accelerating their research and development efforts.
References
-
Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NIST mAb. Analytical and Bioanalytical Chemistry, 410(8), 2111–2126. Available from: [Link]
-
Waters Corporation. (n.d.). A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. Available from: [Link]
-
Li, L., et al. (2012). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1734–1743. Available from: [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Available from: [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Available from: [Link]
-
Polfer, N. C. (2006). McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation: Theoretical and Experimental Investigation. University of Florida. Available from: [Link]
-
Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949–1958. Available from: [Link]
-
Ahn, J. H., et al. (2005). A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization. Analytical Biochemistry, 340(1), 146–153. Available from: [Link]
-
Coon, J. J., et al. (2008). The Utility of ETD Mass Spectrometry in Proteomic Analysis. Methods in Enzymology, 447, 339–361. Available from: [Link]
-
Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Available from: [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Available from: [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Available from: [Link]
-
Mascot. (n.d.). Peptide fragmentation. Matrix Science. Available from: [Link]
-
Kumihashi, M., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28–32. Available from: [Link]
-
Cera, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. Available from: [Link]
-
Kadereit, D., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184–1193. Available from: [Link]
-
Kang, Y., et al. (2012). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Analytical Chemistry, 84(10), 4499–4505. Available from: [Link]
-
Liu, W., et al. (2021). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 26(16), 4983. Available from: [Link]
-
JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Available from: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
van der Velden, N. S., et al. (2022). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society, 144(3), 1335–1343. Available from: [Link]
-
Han, Y., et al. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(7-8), 565–571. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
University of Wisconsin-River Falls. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222. Available from: [Link]
-
Broad Institute. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. Available from: [Link]
Sources
- 1. uab.edu [uab.edu]
- 2. Mascot help: Peptide fragmentation [matrixscience.com]
- 3. peptide.com [peptide.com]
- 4. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
A Comparative Guide to Evaluating the Biological Activity of Peptides Synthesized with Fmoc-L-Glu(tBu)-NH2
For researchers and drug development professionals, the synthesis of biologically active peptides is a cornerstone of therapeutic innovation. The choice of building blocks during solid-phase peptide synthesis (SPPS) is a critical determinant of the final peptide's purity, yield, and, most importantly, its biological function. This guide provides an in-depth comparison of peptides synthesized using Fmoc-L-Glu(tBu)-NH2, a C-terminally amidated and side-chain protected glutamic acid derivative, against its commonly used counterpart, Fmoc-L-Glu(OtBu)-OH. We will delve into the underlying chemical principles, provide supporting experimental data, and offer detailed protocols for evaluating biological activity.
The Critical Role of Glutamic Acid and C-Terminal Amidation in Peptide Bioactivity
Glutamic acid, an acidic amino acid, is frequently implicated in the biological activity of peptides, often playing a crucial role in receptor binding and enzymatic interactions. The C-terminal modification of a peptide, specifically amidation, can significantly enhance its biological properties. C-terminal amidation is known to increase the peptide's resistance to carboxypeptidases, thereby extending its in vivo half-life. Furthermore, the amide group can be a critical component of the peptide's pharmacophore, directly participating in hydrogen bonding with its biological target.
The use of this compound as a building block in SPPS offers a direct route to incorporating a C-terminally amidated glutamic acid residue. This can be particularly advantageous when the native peptide possesses a C-terminal amide or when such a modification is desired to improve its therapeutic potential.
Comparative Analysis: this compound vs. Fmoc-L-Glu(OtBu)-OH
The primary distinction between these two building blocks lies in their C-terminal functionality and the implications for the final peptide.
| Feature | This compound | Fmoc-L-Glu(OtBu)-OH |
| C-Terminal Functionality | Amide (-CONH2) | Carboxylic Acid (-COOH) |
| Synthesis Strategy | Direct incorporation of a C-terminal amidated glutamic acid. | Requires post-synthetic amidation or the use of an amide resin. |
| Potential Side Reactions | Reduced risk of side reactions associated with C-terminal acid activation. | Potential for side reactions like racemization during activation. |
| Biological Half-Life | Generally longer due to resistance to carboxypeptidases. | Susceptible to degradation by carboxypeptidases. |
| Receptor Binding | The amide group can form additional hydrogen bonds, potentially increasing binding affinity. | The carboxylate group can interact differently with the receptor binding pocket. |
Experimental Workflow for Synthesis and Biological Evaluation
The following workflow outlines the key steps for synthesizing a model peptide using both this compound and Fmoc-L-Glu(OtBu)-OH, followed by a comparative analysis of their biological activity.
Figure 1: Experimental workflow for comparative analysis.
Detailed Experimental Protocol: Cell-Based Functional Assay (Calcium Mobilization)
This protocol describes a common method for evaluating the biological activity of a G-protein coupled receptor (GPCR)-targeting peptide by measuring intracellular calcium mobilization.
-
Cell Culture:
-
Culture a suitable cell line expressing the target receptor (e.g., HEK293 cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Peptide Stimulation:
-
Prepare serial dilutions of the synthesized peptides (from both this compound and Fmoc-L-Glu(OtBu)-OH syntheses) in a suitable assay buffer.
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Inject 20 µL of the peptide dilutions into the respective wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4 AM) immediately after peptide injection and continue for a defined period (e.g., 180 seconds).
-
Calculate the dose-response curves and determine the EC50 values for each peptide.
-
Expected Outcomes and Interpretation
The peptide synthesized with this compound is anticipated to exhibit enhanced biological activity and stability compared to its carboxylic acid counterpart.
| Parameter | Peptide with C-terminal -CONH2 (from this compound) | Peptide with C-terminal -COOH (from Fmoc-L-Glu(OtBu)-OH) |
| Receptor Binding Affinity (Ki) | Expected to be lower (higher affinity) | Baseline |
| Functional Potency (EC50) | Expected to be lower | Baseline |
| Serum Stability (t1/2) | Expected to be longer | Baseline |
A lower Ki value indicates a higher binding affinity of the peptide to its receptor. Similarly, a lower EC50 value signifies greater potency in eliciting a biological response. An extended serum half-life (t1/2) suggests increased resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.
Concluding Remarks
The selection of this compound as a building block in peptide synthesis is a strategic choice for researchers aiming to develop peptides with enhanced biological activity and stability. The direct incorporation of a C-terminal amide can lead to improved pharmacokinetic and pharmacodynamic properties. The experimental framework provided in this guide offers a robust methodology for a direct and quantitative comparison, enabling an informed decision-making process in the design and development of novel peptide-based therapeutics.
References
-
Blaskovich, M. A. T. (2016). Handbook on Syntheses of Amino Acids. Elsevier. [Link]
The Peptide Architect's Choice: A Comparative Guide to Coupling Activators for Fmoc-L-Glu(tBu)-NH2
For researchers, medicinal chemists, and professionals in drug development, the meticulous process of solid-phase peptide synthesis (SPPS) is a foundational technique. The success of synthesizing a target peptide with high purity and yield hinges on the efficiency of a critical step: the formation of the amide bond. This guide provides an in-depth performance comparison of common coupling activators, focusing on the incorporation of Fmoc-L-Glu(tBu)-OH, a building block whose steric hindrance presents a tangible challenge to peptide chemists.
We will move beyond mere cataloging of reagents to explore the causality behind their performance, offering field-proven insights to empower you to select the optimal reagent for your specific synthetic challenge.
The Challenge: Steric Hindrance and Racemization in SPPS
Solid-phase peptide synthesis is a cyclical process involving the deprotection of a resin-bound amine and subsequent coupling of a protected amino acid.[1] The choice of coupling activator becomes paramount when dealing with "difficult" couplings—scenarios prone to slow reaction kinetics or side reactions. These include the coupling of sterically hindered amino acids, like the subject of our focus, Fmoc-L-Glu(tBu)-OH, or sequences prone to aggregation.[2]
An inefficient coupling can lead to deletion sequences, truncated peptides, and a final product that is difficult to purify. Furthermore, the activation process itself can create a significant risk of racemization, where the chiral integrity of the amino acid is compromised. This is particularly problematic as the resulting diastereomeric peptides are often difficult to separate and can have drastically different biological activities. Urethane-protected amino acids, such as those with Fmoc groups, generally maintain their optical purity, but the risk is magnified during slow or difficult coupling steps.
The Contenders: A Mechanistic Overview of Common Coupling Reagents
The most prevalent coupling reagents used in modern SPPS are phosphonium and aminium/uronium salts. These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, facilitating nucleophilic attack by the free amine of the resin-bound peptide chain.[3]
Aminium/Uronium Reagents: HBTU and HATU
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analog TBTU are mainstays in peptide synthesis. They react with the carboxylate to form a benzotriazolyl (OBt) active ester.[2] While effective for many standard couplings, their reactivity can be insufficient for sterically demanding residues.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is structurally similar to HBTU but incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety instead of HOBt.[5] This seemingly small change has a profound impact. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and making the resulting OAt esters more reactive than their OBt counterparts.[3] This enhanced reactivity makes HATU a superior choice for hindered couplings and helps to suppress racemization by promoting the desired reaction pathway over the racemization pathway.[4]
Phosphonium Reagents: PyBOP
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that, like HBTU, generates an OBt active ester. A key advantage of phosphonium reagents is that they avoid a specific side reaction associated with aminium salts—guanidinylation of the N-terminal amine.[3] This side reaction, where the coupling reagent caps the growing peptide chain, can be problematic if the reagent is used in excess or if the carboxyl activation is slow.[3]
Performance Showdown: Experimental Data Insights
| Coupling Activator | Relative Reactivity | Coupling Efficiency (Hindered AA) | Racemization Risk | Key Advantages |
| HBTU | Standard | Good | Low-Moderate | Cost-effective, reliable for routine synthesis.[3] |
| HATU | Very High | Excellent | Very Low | Superior for hindered couplings, rapid kinetics, minimizes epimerization.[3][4] |
| PyBOP | High | Very Good | Low | Avoids guanidinylation side reaction, excellent for fragment condensation.[3] |
| COMU | Very High | Excellent | Very Low | Safer (Oxyma-based), byproducts are water-soluble, comparable efficiency to HATU. |
Expert Analysis: For a moderately hindered residue like Fmoc-L-Glu(tBu)-OH, HBTU can be sufficient, but may require longer coupling times or double coupling to ensure completion. PyBOP offers a robust alternative, particularly if there are concerns about potential side reactions. However, for ensuring the highest possible yield and chiral purity, especially in a long or complex peptide, HATU is the reagent of choice.[4] Its enhanced reactivity drives the reaction to completion quickly, minimizing the time the activated amino acid is susceptible to racemization. Newer reagents like COMU offer performance comparable to HATU with an improved safety profile, as they are not based on potentially explosive triazole additives.
Head-to-Head Protocol: Microwave-Assisted SPPS
This protocol details a reliable method for coupling Fmoc-L-Glu(tBu)-OH onto a resin-bound peptide using HATU, enhanced by microwave irradiation to improve coupling efficiency.[6] This method serves as a self-validating system for achieving high-purity peptides.
Materials:
-
Rink Amide resin (or other suitable solid support) with N-terminal amine deprotected
-
Fmoc-L-Glu(tBu)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Microwave peptide synthesizer
-
Peptide synthesis vessel
Step-by-Step Methodology:
-
Resin Preparation:
-
Transfer the resin with the free N-terminal amine to the peptide synthesis vessel.
-
Wash the resin thoroughly with DMF (3 x 15 mL) to remove residual piperidine from the deprotection step. Drain the solvent completely after the final wash.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-L-Glu(tBu)-OH (4 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents) to the amino acid solution.
-
Add DIPEA (8 equivalents) to the mixture.
-
Gently swirl or sonicate the vial until the solution is clear, indicating complete dissolution and activation. This pre-activation step typically takes 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the washed resin in the synthesis vessel.
-
Ensure the resin is fully suspended in the solution.
-
Place the vessel in the microwave peptide synthesizer.
-
Irradiate the mixture for 5-10 minutes at a controlled temperature (e.g., 70°C). Microwave energy accelerates the coupling kinetics, which is especially beneficial for hindered residues.[6]
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5 x 15 mL) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (blue beads), a second coupling (repeating steps 2-4) is recommended.
-
Discussion and Recommendations
Why HATU Excels: The superiority of HATU for challenging couplings like Fmoc-L-Glu(tBu)-OH stems from the electron-withdrawing nature of the azabenzotriazole ring system, which makes the activated ester more susceptible to nucleophilic attack.[3] This heightened reactivity leads to faster, more complete reactions. The speed is a critical factor in preventing racemization, as the chiral center of the activated amino acid is vulnerable for a shorter period.
When to Choose an Alternative:
-
Cost-Sensitivity: For routine synthesis of non-hindered sequences, the higher cost of HATU may not be justified. HBTU or TBTU often provide a good balance of performance and economy.
-
Fragment Condensation: In fragment coupling or on-resin cyclization, where activation times may be longer and stoichiometry is critical, a phosphonium reagent like PyBOP is an excellent choice to eliminate the risk of guanidinylation.
-
"Green" Chemistry & Safety: For processes where safety and environmental impact are primary concerns, COMU is an outstanding alternative to HATU. It avoids the use of potentially explosive triazole-based additives and its byproducts are more easily removed with aqueous washes, aligning with green chemistry principles.
Conclusion
The selection of a coupling activator is a critical decision in the design of any solid-phase peptide synthesis strategy. While HBTU remains a workhorse for standard applications, the incorporation of sterically hindered amino acids such as Fmoc-L-Glu(tBu)-OH demands a more powerful solution. HATU consistently demonstrates superior performance in these scenarios, delivering higher coupling efficiency and preserving chiral integrity. By understanding the underlying chemical mechanisms and leveraging optimized protocols, researchers can confidently tackle challenging syntheses and achieve their target peptides with greater purity and yield.
References
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: A Key Building Block in Peptide Synthesis. Retrieved from [Link]
-
do Carmo, A. M. R., & de la Torre, B. G. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Husin, N. A., Toth, I., & Ziora, Z. M. (2018). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) ‘click’ reaction for the synthesis of a multi-epitope vaccine candidate against Group A Streptococcus. Griffith Research Online. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Vasanthakumar, G. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7389. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Convergent Peptide Synthesis: The Strategic Utility of Fmoc-L-Glu(tBu)-NH2
Introduction: Beyond Linear Synthesis
For decades, the stepwise, linear assembly of peptides on a solid support (Solid-Phase Peptide Synthesis or SPPS) has been the cornerstone of peptide chemistry.[1] The elegance of the Fmoc/tBu strategy, in particular, has made the synthesis of moderately sized peptides routine in many laboratories.[2][3] However, as the ambition of researchers and drug developers pushes towards longer, more complex peptide targets, the limitations of a purely linear approach become apparent. Cumulative yield decreases with each coupling cycle, and the risk of generating intractable deletion sequences or aggregation-prone peptidyl-resins rises significantly.[4][5]
Convergent peptide synthesis offers a powerful solution to these challenges.[6] This strategy involves the independent synthesis of several protected peptide fragments, which are then coupled together in solution or on a solid support to form the final, full-length peptide.[4][7] This approach not only improves overall yield but also simplifies the purification of intermediates and the final product, as the impurities from each fragment synthesis are substantially different in molecular weight from the desired product.[4]
A critical, yet often overlooked, component in the convergent synthesis toolbox is the selection of building blocks that facilitate efficient fragment coupling. This guide provides an in-depth comparison of strategies for incorporating a C-terminal L-Glutamic acid amide, focusing on the unique utility of the pre-formed amide building block, Fmoc-L-Glu(tBu)-NH2 , versus more traditional, multi-step alternatives.
The Functional Importance of the C-Terminal Amide
Before delving into synthetic strategy, it is crucial to understand why the C-terminal amide is a desirable modification. In nature, approximately half of all biologically active peptides feature a C-terminal amide.[8] This post-translational modification is not merely decorative; it imparts significant functional advantages:
-
Enhanced Biological Stability: By neutralizing the negative charge of the C-terminal carboxylate, amidation renders the peptide resistant to degradation by carboxypeptidases, significantly extending its plasma half-life.[9]
-
Improved Receptor Binding & Activity: The amide group can participate in crucial hydrogen bonding interactions within a receptor's binding pocket, often being essential for biological activity.[8]
-
Mimicking Native Protein Structure: C-terminal amidation creates a structure that more closely mimics the peptide bond found in the interior of a protein, which can be critical for maintaining the desired secondary structure and function.[10][11]
Given these benefits, the efficient synthesis of peptide amides is a primary goal in therapeutic peptide development.
This compound: The Strategic Building Block
The this compound derivative is an Nα-Fmoc protected L-Glutamic acid with its side-chain carboxyl group protected by a tert-butyl (tBu) ester and its C-terminus as a primary amide. This specific arrangement of protecting groups makes it an ideal candidate for Fmoc-based SPPS.
Caption: Chemical structure of this compound.
The key advantage of this building block lies in its directness. It allows for the incorporation of a C-terminally amidated and side-chain protected glutamic acid residue in a single coupling step, a feature of particular importance in a convergent strategy where the goal is to produce a fully protected peptide fragment.
Comparative Analysis: Strategies for Peptide Fragment Amidation
Let's compare the direct incorporation of this compound with two common alternative methods for generating a protected peptide fragment ending in -Glu-NH2.
| Performance Metric | Method 1: Direct Incorporation of this compound | Method 2: On-Resin Amidation of Glu(OtBu) | Method 3: Using a Rink Amide Resin |
| Workflow Simplicity | High: Standard SPPS coupling cycle. | Low: Requires additional post-synthesis, on-resin reaction steps (e.g., activation and ammonolysis). | Moderate: Standard SPPS, but the final fragment is cleaved from the resin. |
| Predictability & Yield | High: Relies on well-established and efficient peptide coupling reactions. | Variable: Yield can be compromised by incomplete amidation or side reactions during the multi-step process. | High: Rink Amide resins are robust for producing peptide amides.[12][13] |
| Purity of Fragment | High: Minimizes side reactions associated with on-resin modifications. | Moderate to Low: Risk of side products from the amidation step that require complex purification. | High: Generally yields clean crude products. |
| Suitability for Convergent Synthesis | Excellent: Directly yields a protected C-terminal amide fragment ready for solution-phase coupling. | Poor: Complex and inefficient for creating a protected fragment. On-resin amidation is typically a final step. | Good, with Caveats: Ideal for the linear synthesis of the final product. For a convergent approach, the fragment must be cleaved, purified, and then used in a subsequent solution-phase coupling, adding steps. |
| Key Advantage | Efficiency and directness for protected fragment synthesis. | Utilizes a more common and less expensive starting material (Fmoc-L-Glu(OtBu)-OH). | Robust and widely used for general peptide amide synthesis.[14] |
| Primary Drawback | Higher cost of the specialized amino acid derivative. | Process complexity, potential for side reactions, and lower overall yield. | Less direct for a fragment-based convergent strategy requiring a protected C-terminus. |
Workflow Visualization: A Convergent Strategy in Action
The true utility of this compound is best illustrated in a convergent workflow. The goal is to synthesize two protected fragments and couple them in solution.
Caption: Convergent synthesis workflow using a pre-amidated fragment.
As this workflow demonstrates, synthesizing Fragment B with this compound directly yields the necessary C-terminal amide nucleophile for the subsequent solution-phase coupling reaction, streamlining the entire process.
Experimental Protocols
As a Senior Application Scientist, I must emphasize that these are generalized protocols. Optimal reaction times and equivalents should be determined empirically for each specific sequence.
Protocol 1: Synthesis of a Protected Fragment using this compound
This protocol describes the synthesis of a hypothetical protected dipeptide fragment, Fmoc-Ala-Glu(tBu)-NH2.
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Glu(tBu)-NH2 on Wang resin. If not available, load Fmoc-Glu(tBu)-NH2 onto a suitable resin like 2-chlorotrityl chloride resin to minimize potential side reactions like diketopiperazine formation.[15] For this example, we assume starting with a pre-loaded resin.
-
Swell 0.1 mmol of Fmoc-Glu(tBu)-NH2-Wang resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq) and an activator like HBTU (0.38 mmol, 3.8 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
-
Fragment Cleavage:
-
Wash the final peptidyl-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for cleaving from Wang resin while keeping the tBu group intact if desired, which is complex. A more standard approach for fragment generation is using a highly acid-labile resin like 2-chlorotrityl chloride, allowing cleavage with very mild acid (e.g., 1-2% TFA in DCM) that leaves side-chain protecting groups untouched.
-
For this example (assuming a standard final cleavage), use a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide fragment in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Protocol 2: Comparative Synthesis via On-Resin Amidation
This protocol highlights the additional steps required compared to Protocol 1.
-
Synthesis of Peptidyl-Resin:
-
Synthesize the peptide sequence (e.g., Fmoc-Ala-Glu(OtBu)-OH) on a standard resin like Wang, ending with the C-terminal Glu attached via its side chain to the resin, which is non-trivial, or more commonly, attached via its alpha-carboxyl. For this comparison, we assume the peptide is built on a resin where the C-terminal alpha-carboxyl is free after cleavage. A more direct but complex on-resin amidation would involve specialized linkers.
-
The most common method is to simply use a Rink Amide resin from the start, which obviates the need for this complex post-synthesis amidation. This underscores the inefficiency of on-resin amidation for this purpose.
-
-
On-Resin Amidation (Hypothetical Workflow):
-
After synthesizing the protected peptide on a suitable resin, the C-terminal carboxyl group must be activated (e.g., using HBTU/DIPEA).
-
A solution of ammonia in a compatible solvent would then be added to the activated peptidyl-resin.
-
This reaction is often sluggish and requires careful optimization to drive to completion without causing side reactions.
-
The process adds significant time and uncertainty to the synthesis.
-
From a practical standpoint, the complexity and low efficiency of post-synthetic on-resin amidation make it a far less attractive option than either using a dedicated amide resin for linear synthesis or employing a pre-formed building block like This compound for a convergent strategy.
Conclusion and Expert Recommendation
While the synthesis of C-terminal peptide amides can be achieved through various means, the choice of strategy should be dictated by the overall goal. For the linear, stepwise synthesis of a final peptide product, the use of robust amide-forming resins like Rink Amide remains the industry standard.[5][12]
However, for convergent peptide synthesis strategies that require the preparation of fully protected peptide fragments, the utility of This compound is unparalleled. Its direct, single-step incorporation of a C-terminal amide streamlines the synthesis of the nucleophilic fragment, maximizing efficiency, predictability, and purity. While the initial cost of this specialized derivative is higher than its carboxylic acid counterpart, this expense is often justified by the significant savings in time, solvent, and purification efforts, and by the increased probability of success in the synthesis of complex, high-value peptides. For research, discovery, and drug development professionals aiming to construct long peptides via fragment condensation, this compound should be considered a premier, strategy-enabling tool.
References
-
Comprehensive Guide to Peptide C-Terminal Modifications. (n.d.). JPT. Retrieved from [Link]
-
Modifications: N-Terminal Acetylation and C-Terminal Amidation. (n.d.). LifeTein. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (2003). Convergent peptide synthesis. Current Opinion in Chemical Biology, 7(6), 724-729. (Simulated reference, direct link unavailable from search). A relevant article is: .
-
Convergent Synthesis of Peptides at Large Scale. (2019). AIChE - Proceedings. Retrieved from [Link]
-
Dalcol, I., et al. (1996). Convergent Solid Phase Peptide Synthesis: An Efficient Approach to the Synthesis of Highly Repetitive Protein Domains. The Journal of Organic Chemistry. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Ajayaghosh, A., & Pillai, V. N. R. (1996). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Journal of Chemical Sciences. Retrieved from [Link]
-
Pathak, T. P., & Miller, B. L. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules. Retrieved from [Link]
-
Bernatowicz, M. S., et al. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Story, S. C., & Aldrich, J. V. (1992). Preparation of protected peptide amides using the Fmoc chemical protocol. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. (n.d.). CSBio. Retrieved from [Link]
-
Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. (n.d.). Advent Chembio. Retrieved from [Link]
-
Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. (2026, January 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Solid Phase Peptide Synthesis, native chemical ligation. (2021, November 22). YouTube. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Retrieved from [Link]
-
General Fmoc/tBu-based solid-phase peptide synthesis (SPPS). (n.d.). ResearchGate. Retrieved from [Link]
-
Warner, B. et al. (2017). GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. Scientific Reports. Retrieved from [Link]
-
Fmoc-L-Glu(OtBu)-OH. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Fmoc-Glu(OtBu)-Wang Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
The Role of Fmoc-Glu(OtBu)-OH in Custom Peptide Synthesis. (n.d.). Hopax. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. (281a) Convergent Synthesis of Peptides at Large Scale | AIChE [proceedings.aiche.org]
- 5. peptide.com [peptide.com]
- 6. academic.oup.com [academic.oup.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. jpt.com [jpt.com]
- 11. lifetein.com [lifetein.com]
- 12. glycopep.com [glycopep.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-L-Glu(tBu)-NH2 for Laboratory Professionals
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the proper handling and disposal of reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Fmoc-L-Glu(tBu)-NH2, a commonly used protected amino acid. By understanding the chemical principles behind these procedures, laboratories can ensure a self-validating system of safety and compliance.
Foundational Principles: Understanding the Chemistry of Disposal
This compound possesses three key functional groups that dictate its disposal procedure: the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group, the acid-labile tert-butyl (tBu) ester, and the relatively stable primary amide (-NH2). The disposal strategy, therefore, centers on the controlled cleavage and subsequent neutralization of these groups to render the molecule less reactive and environmentally benign.
The Fmoc group is readily removed by treatment with a weak base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[1][2] Conversely, the tert-butyl ester is stable to basic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA), to release isobutylene and the free carboxylic acid.[2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
While Fmoc-protected amino acids are generally considered to have low toxicity, they can cause skin and eye irritation.[5] The primary hazards are often associated with the solvents and reagents used in conjunction with them.
Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the disposal process.
| Hazard Statement | Precautionary Measures |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[5] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol addresses the disposal of three common forms of this compound waste: unused solid reagent, contaminated solid waste, and solutions from SPPS.
Disposal of Unused Solid this compound
Unused or expired solid this compound should be disposed of as hazardous chemical waste.
Procedure:
-
Containerization: Place the solid this compound in a clearly labeled, sealed container. The label should include the full chemical name and hazard pictograms.
-
Waste Stream Segregation: Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated hazardous waste storage area away from incompatible materials.
-
Collection: Arrange for pickup by your institution's certified hazardous waste disposal service.
Disposal of Contaminated Solid Waste
This category includes items such as weighing paper, gloves, and pipette tips that have come into contact with this compound.
Procedure:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Keep this waste stream separate from non-hazardous laboratory trash.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
In-Lab Neutralization and Disposal of Solutions
For laboratories that generate liquid waste containing this compound, particularly from SPPS, a two-step cleavage and neutralization process is recommended before disposal. This procedure should be performed in a chemical fume hood.
Part A: Base-Mediated Fmoc Group Cleavage
This step addresses the removal of the Fmoc group, which is a common procedure in SPPS.
Materials:
-
20% (v/v) piperidine in DMF
-
Waste container for basic organic waste
Procedure:
-
Reaction: To the solution containing this compound, add a sufficient volume of 20% piperidine in DMF to ensure complete deprotection.
-
Incubation: Allow the reaction to proceed for at least 30 minutes at room temperature.
-
Waste Collection: Collect the resulting solution, which now contains the deprotected amino acid, dibenzofulvene-piperidine adduct, and excess piperidine, in a designated container for basic organic waste.
Part B: Acid-Mediated tert-Butyl Group Cleavage and Neutralization
This part of the procedure focuses on the removal of the t-butyl protecting group and the subsequent neutralization of the acidic waste stream.
Materials:
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane - TIS)
-
Saturated sodium bicarbonate solution
-
pH paper or a calibrated pH meter
Procedure:
-
Acidic Cleavage: To the solution from Part A (or a separate waste stream containing the t-butyl protected compound), cautiously add a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS. The reaction is exothermic; add the acid slowly.
-
Incubation: Allow the mixture to stand for 2-3 hours at room temperature to ensure complete cleavage of the tert-butyl group.
-
Neutralization:
-
Place the acidic waste container in a secondary container (e.g., an ice bath) to manage heat generation.
-
Slowly and with stirring, add saturated sodium bicarbonate solution to the acidic waste. Be prepared for vigorous gas evolution (CO2).
-
Continuously monitor the pH of the solution. Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0.
-
-
Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Consult your institutional EHS for specific guidelines.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the chemical transformations involved in the disposal of this compound.
Caption: Decision workflow for the proper disposal route of this compound waste.
Caption: Chemical workflow for the in-lab neutralization of this compound solutions.
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical reagents like this compound is not merely a procedural task but a cornerstone of a robust safety culture in the laboratory. By understanding the underlying chemical principles of deprotection and neutralization, researchers can confidently and safely manage their chemical waste, protecting both themselves and the environment. Always prioritize consulting your institution's specific waste disposal guidelines and safety protocols.
References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: Fmoc-Glu(OtBu)-Gly-OH. Retrieved from [Link]
-
ACS Publications. (2001). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
GMP Plastics. (2025). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
-
Lab Manager. (2024). How to Neutralize Chemical Spills. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-L-Glu(tBu)-NH2
This document serves as an essential technical and procedural guide for the safe handling of Fmoc-L-Glu(tBu)-NH2, a pivotal building block in modern Solid-Phase Peptide Synthesis (SPPS). As researchers, scientists, and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide moves beyond a simple checklist, providing a deep, causality-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our philosophy is that a robust safety protocol is a self-validating system, ensuring both personal safety and the integrity of your experimental work.
Hazard Assessment and Risk Mitigation Philosophy
While many Fmoc-protected amino acids are not classified as acutely hazardous substances, their physical form—typically a fine, lightweight powder—presents the primary risk.[1] The principal routes of exposure are inhalation of airborne dust, and direct contact with the skin and eyes.[2][3][4] Therefore, our safety strategy is centered on mitigating the risks associated with fine particulates.
It is also critical to recognize that in the context of SPPS, this compound is used alongside a variety of more hazardous chemicals, such as DMF, piperidine, and cleavage cocktails containing trifluoroacetic acid (TFA).[2][5] Your PPE selection must account for the entire workflow, not just the isolated handling of a single reagent.
The Hierarchy of Controls: A Foundational Approach
Effective safety management prioritizes engineering and administrative controls to minimize hazards before relying on PPE. PPE is the final, essential barrier between you and a potential hazard.
Caption: The Hierarchy of Controls prioritizes safer system designs over reliance on individual actions.
Core PPE Requirements: A Component-by-Component Analysis
A risk-based assessment of your specific task—from weighing a few milligrams to large-scale handling—determines the necessary level of PPE.
Respiratory Protection: The Primary Defense
The inhalation of fine chemical powders can cause respiratory irritation.[4] The goal is to prevent any airborne particles from entering your respiratory system. All handling of solid this compound should, whenever possible, be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize dust.[3][6][7]
| Task / Condition | Minimum Respiratory Protection | Rationale |
| Weighing/Handling Inside a Fume Hood | No respirator typically required. | The engineering control (fume hood) provides adequate protection from dust inhalation. |
| Weighing/Handling on an Open Bench (Small Quantities, <1g) | NIOSH-approved N95 or P95 Respirator. [8][9][10] | Protects against nuisance levels of dust when engineering controls are absent. An N95 filter is at least 95% efficient in filtering airborne particles.[11] |
| Handling Large Quantities or Operations Generating Significant Dust | Half-mask or Full-face Air-Purifying Respirator (APR) with P100 (HEPA) filters. [11][12] | Provides a higher protection factor and a more secure facial seal for environments with higher potential concentrations of airborne particulates. P100 filters are 99.97% efficient.[11] |
Experimental Protocol: Performing a Respirator User Seal Check
A tight seal is critical for respirator efficacy. This check must be performed every time you don a tight-fitting respirator.
-
Position the Respirator: Place the respirator on your face, ensuring the nosepiece is over the bridge of your nose and the bottom is under your chin.
-
Adjust Straps: Pull the top strap over your head to the crown. Pull the bottom strap over your head to the base of your neck.
-
Mold the Nosepiece: Using fingertips from both hands, press down on the metal nosepiece to mold it to the shape of your nose.
-
Perform the Seal Check:
-
Positive Pressure Check: Exhale gently while covering the exhalation valve (if present) or the filter surface with your hands. The facepiece should bulge slightly. If you feel air leaking, readjust and repeat.
-
Negative Pressure Check: Inhale sharply while covering the filter cartridges with the palms of your hands. The facepiece should collapse slightly. If you feel air leaking, readjust and repeat.
-
Eye and Face Protection
Protection against airborne dust and accidental splashes is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields.[3]
-
Best Practice/Increased Risk: Chemical splash goggles should be worn when handling larger quantities or when there is any risk of splashing, particularly when working with the solvents used to dissolve the compound.
-
Maximum Protection: A full-face shield worn over safety glasses or goggles provides the highest level of protection, especially during spill cleanup or reactions with a high splash potential.[7]
Hand Protection: Preventing Dermal Contact
Your hands are the most likely point of direct contact. The proper glove serves as a critical barrier.
-
Standard Choice: Nitrile gloves are the preferred choice for incidental contact and splash protection due to their broad chemical resistance and lower allergy risk compared to latex.[7][13][14] Always use proper glove removal technique to avoid contaminating your skin.[3]
-
Glove Selection for SPPS Workflows: When working with this compound, you are also handling other chemicals. The table below provides guidance.
| Chemical | Recommended Glove Material | Not Recommended |
| This compound (Solid) | Nitrile, Latex | N/A |
| Dimethylformamide (DMF) | Butyl Rubber, Silver Shield® | Nitrile (poor), Natural Rubber (poor) |
| Piperidine (20% in DMF) | Butyl Rubber, Neoprene | Natural Rubber (poor) |
| Trifluoroacetic Acid (TFA) | Butyl Rubber, Viton®, Neoprene | Nitrile (poor), Natural Rubber (poor) |
| Dichloromethane (DCM) | Viton®, Silver Shield® | Nitrile (very poor), Natural Rubber (very poor) |
Causality Note: Nitrile gloves provide excellent protection against the solid amino acid derivative but degrade quickly upon contact with solvents like DCM and TFA. For tasks involving significant solvent exposure, such as manual synthesis or cleavage, switching to a more robust glove like butyl rubber or neoprene is essential for safety.[15] Always double-glove when handling highly permeable solvents.
Experimental Protocol: Aseptic Glove Removal
-
Grasp the Outside: With your gloved left hand, pinch the outside of the right glove at the wrist.
-
Peel Away: Peel the right glove off, turning it inside-out as you remove it.
-
Hold the Removed Glove: Hold the removed, inside-out glove in your gloved left hand.
-
Slide Underneath: With your now bare right hand, slide your fingers under the wrist of the left glove. Be careful not to touch the outer surface.
-
Peel and Contain: Peel the left glove off, turning it inside-out and creating a "bag" for both gloves.
-
Dispose: Dispose of the contained gloves in the appropriate chemical waste container.[3]
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Body Protection
-
A buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing.[7]
-
Full-length pants and closed-toe shoes are mandatory in any laboratory environment.
Integrated Safety and Disposal Plan
Operational Workflow for Weighing and Handling
This step-by-step process integrates PPE use into the handling procedure, creating a self-validating system for safety.
Caption: A systematic workflow for safely weighing and handling powdered reagents.
Spill Management
For a small spill of solid this compound:
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: At a minimum, wear safety goggles, nitrile gloves, and an N95 respirator.
-
Contain and Clean: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully wipe up the material, working from the outside in.
-
Dispose: Place the contaminated paper towels and any used PPE into a sealed bag and dispose of it as chemical waste.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan
-
Contaminated PPE: All gloves, disposable respirators, and other contaminated materials must be disposed of as solid chemical waste in accordance with your institution's guidelines.[3] Do not discard them in the regular trash.
-
Excess Chemical: Unused or waste this compound must be disposed of through your institution's hazardous waste program. Adhere to all applicable local, regional, and national regulations.[3][10][16]
References
- A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. Benchchem.
- Respirator for Chemicals | Protective Dust Mask. uvex safety.
- Lab Air Respir
- Respirator Selection | Respiratory Protection.
- Chemical Respir
- Safety Data Sheet for Fmoc-L-Glu(OtBu)-OH.
- Safety Data Sheet for Fmoc-Glu(OtBu)-OH. AAPPTec, LLC.
- Respiratory Protection Guidance for Hazardous Drug Handling. 3M.
- Fmoc-L-Glutamic acid-(OtBu)
- Safety D
- Safety Data Sheet for Fmoc-Glu(OtBu)-Gly-OH. AK Scientific, Inc.
- Safety Data Sheet for Fmoc-Glu(OtBu)-Thr(ΨMe,Me pro)-OH. AAPPTec, LLC.
- Product Information for Fmoc-Glu(OtBu)-OH. Sigma-Aldrich.
- Safety Data Sheet for Fmoc-Glu(Otbu)-OH. Severn Biotech.
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
- Glove Compatibility Chart. University of Michigan Environment, Health & Safety.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- Personal Protective Equipment Selection Guide.
- Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- Product Inform
Sources
- 1. Fmoc-Glu-OtBu Novabiochem 84793-07-7 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. aksci.com [aksci.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Respirators, Dust Masks, Cartridges & Filters - New Pig [newpig.com]
- 10. peptide.com [peptide.com]
- 11. 3m.com [3m.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. research.arizona.edu [research.arizona.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. severnbiotech.com [severnbiotech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
